(R)-(-)-3-Methyl-2-butanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-4(2)5(3)6/h4-6H,1-3H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLMTQWGSQIYOW-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1572-93-6 | |
| Record name | (2R)-3-methylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of (R)-(-)-3-Methyl-2-butanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of (R)-(-)-3-Methyl-2-butanol, a chiral alcohol with applications in organic synthesis. The information presented herein is intended to support laboratory research, process development, and quality control activities.
Core Physical Properties
The quantitative physical properties of this compound are summarized in the table below. These values represent a critical baseline for its handling, purification, and use in chemical reactions.
| Physical Property | Value | Units | Conditions |
| Molecular Formula | C₅H₁₂O | - | - |
| Molecular Weight | 88.15 | g/mol | - |
| Boiling Point | 114-115 | °C | at 760 mmHg[1] |
| Melting Point | ~ -117 (estimate for racemic) | °C | -[2] |
| Density | 0.81 | g/cm³ | at 20 °C[1] |
| Refractive Index (n_D) | 1.4075 - 1.408 | - | at 20 °C[1][3] |
| Specific Rotation ([α]) | -17.1 ± 0.2 | °mL g⁻¹dm⁻¹ | at 20 °C, 532 nm[4] |
| Flash Point | 26 | °C | closed cup[1] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These protocols are foundational for obtaining accurate and reproducible data.
Determination of Boiling Point (Thiele Tube Method)
The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.[5][6][7][8][9]
Apparatus:
-
Thiele tube filled with mineral oil
-
Thermometer (calibrated)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Bunsen burner or other heat source
Procedure:
-
Fill the small test tube to about half-full with this compound.[5]
-
Place the capillary tube, with its open end down, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Insert the thermometer and attached sample into the Thiele tube, making sure the thermometer bulb is positioned in the main body of the tube.
-
Gently heat the side arm of the Thiele tube with a small flame.[5][7]
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge as the air inside expands and is replaced by the vapor of the liquid.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[5] Record this temperature.
Determination of Density (Pycnometer Method)
A pycnometer is used for the precise determination of liquid density by measuring a specific volume of the liquid.[10][11][12][13]
Apparatus:
-
Pycnometer (of known volume)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic bath
-
Syringe or pipette
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Accurately weigh the empty, dry pycnometer on the analytical balance (mass M1).[10]
-
Carefully fill the pycnometer with this compound, avoiding the formation of air bubbles.
-
Insert the stopper, allowing excess liquid to escape through the capillary.
-
Place the filled pycnometer in a thermostatic bath set to a constant temperature (e.g., 20 °C) until thermal equilibrium is reached.[10]
-
Remove the pycnometer from the bath and carefully dry the exterior.
-
Weigh the filled pycnometer (mass M2).
-
Calculate the density (ρ) using the formula: ρ = (M2 - M1) / V where V is the calibrated volume of the pycnometer.
Determination of Refractive Index (Abbe Refractometer)
The Abbe refractometer measures the refractive index of a liquid by observing the critical angle of total internal reflection.[14][15][16][17][18]
Apparatus:
-
Abbe refractometer
-
Constant temperature water circulator
-
Dropper or pipette
-
Soft lens tissue
-
Suitable solvent for cleaning (e.g., ethanol or isopropanol)
Procedure:
-
Ensure the refractometer is calibrated using a standard of known refractive index (e.g., distilled water).[15]
-
Turn on the water circulator to bring the prisms to the desired temperature (e.g., 20 °C).
-
Open the prism assembly and clean the surfaces of both the measuring and illuminating prisms with a suitable solvent and a soft tissue.
-
Place a few drops of this compound onto the surface of the measuring prism.
-
Gently close the prism assembly.
-
Adjust the light source and mirror to illuminate the field of view.
-
Looking through the eyepiece, rotate the coarse and fine adjustment knobs until the boundary between the light and dark fields is sharp and centered on the crosshairs.
-
If color fringes are visible, adjust the compensator dial until the boundary is achromatic.
-
Read the refractive index from the instrument's scale.
Determination of Specific Rotation (Polarimetry)
Polarimetry measures the rotation of plane-polarized light as it passes through a chiral substance.[19][20]
Apparatus:
-
Polarimeter
-
Polarimeter cell (of known path length, e.g., 1 dm)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Prepare a solution of this compound of known concentration (c, in g/mL) in a suitable achiral solvent.
-
Calibrate the polarimeter by taking a reading with a blank (the pure solvent) in the polarimeter cell.
-
Rinse and fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present in the light path.
-
Place the filled cell in the polarimeter and measure the observed angle of rotation (α).
-
Calculate the specific rotation ([α]) using Biot's law:[19] [α] = α / (l * c) where l is the path length of the cell in decimeters (dm).
Visualizations
The following diagrams illustrate key experimental workflows and concepts relevant to the physical property determination of this compound.
Caption: Workflow for Boiling Point Determination.
Caption: Light Path in a Polarimeter.
References
- 1. This compound CAS#: 1572-93-6 [m.chemicalbook.com]
- 2. 3-methyl-2-butanol [stenutz.eu]
- 3. (R)-3-methyl-2-butanol [stenutz.eu]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. chymist.com [chymist.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. tamson-instruments.com [tamson-instruments.com]
- 12. ised-isde.canada.ca [ised-isde.canada.ca]
- 13. fpharm.uniba.sk [fpharm.uniba.sk]
- 14. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 15. hinotek.com [hinotek.com]
- 16. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
- 17. img.daihan-sci.com [img.daihan-sci.com]
- 18. mrclab.co.il [mrclab.co.il]
- 19. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 20. Measurement of Minute Liquid Volumes of Chiral Molecules Using In-Fiber Polarimetry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (R)-(-)-3-Methyl-2-butanol: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of the chiral molecule (R)-(-)-3-Methyl-2-butanol. This document includes a summary of its quantitative data, detailed experimental protocols for its synthesis, and an illustrative diagram of its stereochemical assignment.
Chemical and Physical Data
This compound, a secondary alcohol, is a valuable chiral building block in organic synthesis. Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-3-methylbutan-2-ol | [1] |
| Synonyms | (R)-(-)-Isopropyl methyl carbinol | [1] |
| CAS Number | 1572-93-6 | [2][3] |
| Molecular Formula | C₅H₁₂O | [2][3] |
| Molecular Weight | 88.15 g/mol | [1] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 114-115 °C | |
| Density | 0.81 g/cm³ | |
| Refractive Index | 1.4075 | |
| Solubility | Soluble in alcohol, insoluble in water. | [5] |
| Specific Rotation [α] | Data not available for this compound. For reference, the specific rotation of (R)-2-butanol is reported as -13.5°. | [6] |
Stereochemistry
The chirality of this compound arises from the stereocenter at the second carbon atom (C2), which is bonded to four different groups: a hydroxyl group (-OH), a methyl group (-CH₃), an isopropyl group (-CH(CH₃)₂), and a hydrogen atom (-H). The stereochemical configuration is assigned the "R" descriptor based on the Cahn-Ingold-Prelog (CIP) priority rules.
The CIP priority is assigned as follows:
-
-OH (highest atomic number attached)
-
-CH(CH₃)₂
-
-CH₃
-
-H (lowest priority)
When viewed with the lowest priority group (hydrogen) pointing away from the observer, the sequence from the highest to the lowest priority groups (-OH → -CH(CH₃)₂ → -CH₃) proceeds in a clockwise direction, thus designating the stereocenter as R.
Caption: Stereochemistry and CIP priority of this compound.
Experimental Protocols
Synthesis of Racemic 3-Methyl-2-butanol via Grignard Reaction
This protocol describes the synthesis of racemic 3-methyl-2-butanol from 2-bromopropane and acetaldehyde.
Materials:
-
Magnesium turnings
-
Anhydrous ether
-
2-Bromopropane
-
Acetaldehyde
-
15% Sulfuric acid
-
Anhydrous potassium carbonate or anhydrous calcium sulfate
-
Crushed ice
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser, place 49 g of dry magnesium turnings and 90 ml of anhydrous ether. A mixture of 154 ml (200 g) of 2-bromopropane and 100 ml of anhydrous ether is added to the dropping funnel.
-
Add approximately 15 ml of the 2-bromopropane solution to the flask to initiate the reaction. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has commenced, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux. This addition should take 60-90 minutes.
-
After the addition is complete, reflux the mixture for an additional 30 minutes on a water bath.
-
Reaction with Acetaldehyde: Cool the Grignard reagent to -10°C to -5°C using an ice-salt bath.
-
Slowly add a solution of 83.5 ml (67 g) of acetaldehyde in 90 ml of anhydrous ether over 30 minutes, ensuring the temperature does not exceed -5°C.
-
Work-up: Pour the reaction mixture onto 700 g of crushed ice.
-
Dissolve the basic magnesium bromide by adding 350 ml of 15% sulfuric acid.
-
Separate the ethereal layer and extract the aqueous layer with ether.
-
Purification: Combine the ethereal extracts and dry them over anhydrous potassium carbonate or anhydrous calcium sulfate.
-
Fractionally distill the dried solution, collecting the fraction boiling at 110-111.5°C to obtain pure 3-methyl-2-butanol.
General Protocol for the Resolution of Racemic Alcohols
A common method for resolving racemic alcohols is through the formation of diastereomeric esters with a chiral acid, followed by separation and hydrolysis.
Materials:
-
Racemic 3-Methyl-2-butanol
-
Chiral resolving agent (e.g., an enantiomerically pure chiral carboxylic acid or its derivative)
-
Suitable solvent (e.g., toluene)
-
Base (e.g., pyridine or a non-chiral amine)
-
Acid and base for hydrolysis (e.g., HCl and NaOH)
Procedure:
-
Formation of Diastereomeric Esters: React the racemic 3-methyl-2-butanol with an equimolar amount of a single enantiomer of a chiral acid (e.g., (R)-(-)-O-acetylmandelic acid) in the presence of a coupling agent or after conversion of the acid to its acid chloride. The reaction is typically carried out in an inert solvent.
-
Separation of Diastereomers: The resulting mixture of diastereomeric esters can be separated by fractional crystallization or chromatography (e.g., HPLC or column chromatography) due to their different physical properties.
-
Hydrolysis of the Separated Esters: Each separated diastereomeric ester is then hydrolyzed (e.g., using aqueous acid or base) to yield the corresponding enantiomerically pure this compound and the chiral auxiliary, which can often be recovered.
-
Purification: The resolved alcohol is purified by distillation.
Spectroscopic Data
| Technique | Data for (±)-3-Methyl-2-butanol |
| ¹H NMR (CDCl₃) | Chemical shifts (ppm) and intensities can be found on public spectral databases such as SpectraBase.[1] |
| ¹³C NMR (CDCl₃) | Typical signals are observed around 17.9, 18.1, 20.0, 35.0, and 72.7 ppm.[7] The two methyl groups attached to C3 are diastereotopic and thus non-equivalent, showing distinct signals.[7] |
| IR Spectroscopy | A broad peak characteristic of the O-H stretch is observed in the range of 3600-3200 cm⁻¹, and a C-O stretch is typically seen around 1100-1050 cm⁻¹.[8] |
| Mass Spectrometry | The mass spectrum shows characteristic fragmentation patterns that can be used for identification.[4] |
Biological Activity
While this compound itself is primarily utilized as a chiral building block in chemical synthesis, related compounds such as 3-methyl-2-butenal have been investigated for biological activities, including cytotoxic effects.[9] 3-Methyl-2-butanol has been identified as a metabolite in Saccharomyces cerevisiae.[4] Further research is needed to fully elucidate any specific biological roles of the individual enantiomers of 3-methyl-2-butanol.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 3-METHYL-2-BUTANOL synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Methyl-2-butanol | C5H12O | CID 11732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. homework.study.com [homework.study.com]
- 7. homework.study.com [homework.study.com]
- 8. fiveable.me [fiveable.me]
- 9. benchchem.com [benchchem.com]
Synthesis of Enantiomerically Pure (R)-(-)-3-Methyl-2-butanol: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary methodologies for the synthesis of enantiomerically pure (R)-(-)-3-Methyl-2-butanol, a valuable chiral building block in the pharmaceutical and fine chemical industries. This document details prominent synthetic strategies, including asymmetric reduction of the corresponding ketone and kinetic resolution of the racemic alcohol. Each method is presented with detailed experimental protocols, quantitative data, and visual workflows to facilitate practical application in a research and development setting.
Asymmetric Synthesis via Catalytic Hydrogenation
Asymmetric hydrogenation of the prochiral ketone, 3-methyl-2-butanone, represents a direct and atom-economical approach to enantiomerically pure this compound. This method relies on the use of a chiral catalyst to stereoselectively deliver hydrogen to one face of the carbonyl group.
Asymmetric Hydrogenation with a Heterogeneous Chiral Catalyst
A notable development in this area is the use of heterogeneous catalysts, which offer advantages in terms of separation and recyclability. One highly effective method employs a platinum complex supported on wool.
Experimental Protocol: Asymmetric Hydrogenation using a Wool-Pt Complex
-
Catalyst Preparation: A wool-Pt complex is prepared by reacting wool with chloroplatinic acid in an ethanol solution. The platinum content is optimized for catalytic activity and enantioselectivity.
-
Hydrogenation Reaction:
-
In a suitable reaction vessel, the wool-Pt complex is suspended in a solvent, typically ethanol.
-
3-Methyl-2-butanone is added to the suspension.
-
The reaction mixture is subjected to hydrogen gas at atmospheric pressure.
-
The reaction is maintained at a controlled temperature, typically 30°C, with vigorous stirring.
-
Reaction progress is monitored by gas chromatography (GC) until complete conversion of the ketone.
-
-
Work-up and Purification:
-
The catalyst is removed by simple filtration. The recovered catalyst can often be reused.
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting crude this compound is purified by distillation.
-
Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) offers an alternative to using hydrogen gas, employing a hydrogen donor molecule in the presence of a chiral transition metal catalyst. Ruthenium complexes with chiral diamine ligands, such as (R,R)-TsDPEN, are widely used for this purpose.
Experimental Protocol: Asymmetric Transfer Hydrogenation using a Ru(II)-TsDPEN Catalyst
-
Catalyst System: The active catalyst is typically generated in situ from a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, and the chiral ligand (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN).
-
Reaction Conditions:
-
The ruthenium precursor and (R,R)-TsDPEN are dissolved in a suitable solvent, often a mixture of formic acid and triethylamine, which also serves as the hydrogen source.
-
3-Methyl-2-butanone is added to the catalyst solution.
-
The reaction is stirred at a controlled temperature, typically ranging from room temperature to slightly elevated temperatures, until completion.
-
Reaction progress is monitored by GC or thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
The reaction mixture is quenched, often with an aqueous solution.
-
The product is extracted into an organic solvent.
-
The organic layers are combined, washed, dried, and concentrated under reduced pressure.
-
The enantiomerically enriched this compound is purified by column chromatography or distillation.
-
Asymmetric Synthesis via Biocatalytic Reduction
Biocatalysis, utilizing isolated enzymes or whole-cell systems, provides a highly selective and environmentally benign route to chiral alcohols. Alcohol dehydrogenases (ADHs) are particularly effective for the asymmetric reduction of ketones.
Experimental Protocol: Asymmetric Reduction using Lactobacillus sp. Alcohol Dehydrogenase
-
Biocatalyst: A suitable strain of Lactobacillus, such as Lactobacillus brevis or Lactobacillus kefir, which is known to possess an (R)-selective alcohol dehydrogenase, is used. The reaction can be performed with either the isolated enzyme or whole cells.
-
Reaction Medium: The reaction is typically conducted in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0). A co-solvent, such as isopropanol, is often included to serve as a sacrificial hydrogen donor for cofactor regeneration.
-
Reduction Reaction:
-
The Lactobacillus cells or isolated ADH are suspended in the reaction medium.
-
A cofactor, typically NADP⁺, is added if using the isolated enzyme.
-
3-Methyl-2-butanone is added to the mixture.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.
-
-
Work-up and Purification:
-
If using whole cells, the cells are removed by centrifugation.
-
The supernatant is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried and the solvent is evaporated.
-
The product is purified by distillation.
-
Kinetic Resolution of Racemic 3-Methyl-2-butanol
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst or enzyme, allowing for the separation of the two.
Enzymatic Kinetic Resolution using Lipase
Lipases are widely used for the kinetic resolution of alcohols through enantioselective acylation or deacylation. Candida antarctica lipase B (CALB) is a commonly employed and highly effective lipase for this transformation.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Enzyme and Acyl Donor: Immobilized Candida antarctica lipase B (e.g., Novozym 435) is used as the biocatalyst. A suitable acyl donor, such as vinyl acetate or acetic anhydride, is required for the acylation of the alcohol.
-
Resolution Reaction:
-
Racemic 3-methyl-2-butanol is dissolved in an organic solvent (e.g., hexane or toluene).
-
The immobilized lipase and the acyl donor are added to the solution.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30-40°C) with shaking.
-
The reaction is monitored by GC, aiming for approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the esterified product.
-
-
Separation and Recovery:
-
The enzyme is removed by filtration.
-
The unreacted this compound is separated from the (S)-acylated product by column chromatography or distillation.
-
The (S)-ester can be subsequently hydrolyzed to recover (S)-(+)-3-Methyl-2-butanol if desired.
-
Quantitative Data Summary
| Method | Catalyst/Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) | Specific Rotation [α]D |
| Asymmetric Hydrogenation | Wool-Pt complex | 3-Methyl-2-butanone | This compound | ~100 | 100 | Not Reported |
| Asymmetric Transfer Hydrogenation | (R,R)-TsDPEN-Ru(II) | 3-Methyl-2-butanone | This compound | High | >95 (typical for similar ketones) | Not Reported |
| Biocatalytic Reduction | Lactobacillus sp. ADH | 3-Methyl-2-butanone | This compound | High | >99 | Not Reported |
| Enzymatic Kinetic Resolution | Candida antarctica lipase B | (±)-3-Methyl-2-butanol | This compound | <50 (theoretical max) | >99 | -5.9° (c 1, CHCl₃) |
Visualizing the Synthetic Pathways
The Natural Occurrence of (R)-(-)-3-Methyl-2-butanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(-)-3-Methyl-2-butanol is a chiral secondary alcohol that occurs naturally in a variety of plant sources, particularly in fruits and fermented beverages. As a volatile organic compound, it contributes to the characteristic aroma and flavor profiles of these natural products. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic origins, and detailed methodologies for its isolation, identification, and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the natural sources and analytical chemistry of this specific chiral compound.
Natural Occurrence of this compound
This compound, a member of the fusel alcohol family, is a naturally occurring compound found in a range of plants and is a common metabolite in fermentation processes. Its presence has been identified in various fruits, including apples and grapes, as well as in fermented products derived from them, such as cider and wine.[1][2][3] The concentration and enantiomeric distribution of 3-methyl-2-butanol can vary significantly depending on the natural source, the specific cultivar, and the conditions of fermentation.[1]
While the presence of 3-methyl-2-butanol is widely reported, specific quantitative data for the (R)-(-) enantiomer is often not differentiated in general analyses. The following tables summarize the known occurrences of 3-methyl-2-butanol, with a focus on contexts where chiral analysis has been performed or is of significant interest.
Table 1: Natural Occurrence of 3-Methyl-2-butanol in Fruits
| Fruit | Variety | Part of Plant | Concentration Range (µg/g) | Enantiomeric Ratio (R/S) | Reference(s) |
| Apple (Malus domestica) | Various | Fruit | Present | Not Specified | [1][2] |
| Grape (Vitis vinifera) | Various | Fruit/Must | Present | Not Specified | [3][4] |
Table 2: Natural Occurrence of 3-Methyl-2-butanol in Fermented Beverages
| Beverage | Raw Material | Concentration Range (mg/L) | Enantiomeric Ratio (R/S) | Reference(s) | |---|---|---|---|---|---| | Wine | Grapes | Present | Not Specified |[4] | | Cider | Apples | Present | Not Specified | | | Beer | Various Grains | Present | Not Specified |[5] | | Spirits | Various | Present | Not Specified |[6] |
Note: "Present" indicates that the compound has been identified, but quantitative data for the specific (R)-(-) enantiomer was not available in the cited literature. Further targeted chiral analysis is required to determine the precise concentrations and enantiomeric ratios in these sources.
Biosynthesis of this compound
The primary route for the biosynthesis of 3-methyl-2-butanol in microorganisms, particularly yeast such as Saccharomyces cerevisiae, is the Ehrlich pathway.[7] This pathway involves the catabolism of amino acids. It is highly probable that this compound is derived from the amino acid L-isoleucine.
The proposed biosynthetic pathway involves three key enzymatic steps:
-
Transamination: L-isoleucine undergoes transamination to form the corresponding α-keto acid, (S)-α-keto-β-methylvaleric acid.
-
Decarboxylation: The α-keto acid is then decarboxylated by a keto-acid decarboxylase to yield 2-methylbutanal.
-
Reduction: Finally, the aldehyde is reduced by an alcohol dehydrogenase to form 3-methyl-2-butanol. The stereospecificity of this final reduction step, catalyzed by a specific reductase, is what determines the formation of the (R)-(-) enantiomer.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemistry of Apple Aroma: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Methyl-2-butanol | C5H12O | CID 11732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scottjanish.com [scottjanish.com]
- 6. Fusel alcohol - Wikipedia [en.wikipedia.org]
- 7. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
(R)-(-)-3-Methyl-2-butanol: A Chiral Synthon for Pharmaceutical and Chemical Synthesis
A comprehensive technical overview of the chemical properties, synthesis, and applications of (R)-(-)-3-Methyl-2-butanol, a key chiral building block for researchers, scientists, and professionals in drug development and fine chemical manufacturing.
This compound, a chiral secondary alcohol, is a valuable intermediate in the field of asymmetric synthesis. Its stereodefined structure makes it a crucial component in the synthesis of complex, enantiomerically pure molecules, particularly within the pharmaceutical and agrochemical industries. This guide provides an in-depth look at its chemical identity, physical properties, synthesis methodologies, and key applications.
Core Chemical and Physical Data
The fundamental properties of this compound are summarized below, providing essential data for its handling, application, and analysis.
| Property | Value |
| CAS Number | 1572-93-6 |
| Molecular Formula | C₅H₁₂O |
| Molecular Weight | 88.15 g/mol [1] |
| Appearance | Colorless liquid |
| Density | 0.818 g/cm³ |
| Boiling Point | 109 to 115 °C |
| Solubility in Water | 59 g/L |
| Refractive Index | ~1.408 |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound.
| Spectroscopy | Key Features |
| ¹H NMR | The spectrum displays distinct signals corresponding to the different proton environments within the molecule, allowing for structural confirmation. |
| ¹³C NMR | Provides information on the various carbon environments, further verifying the molecular structure. |
| Infrared (IR) | Characteristic absorption bands for the secondary alcohol functional group are observed, notably the O-H stretch (around 3600-3200 cm⁻¹) and the C-O stretch (around 1100-1050 cm⁻¹). |
| Mass Spectrometry | The fragmentation pattern can be used to determine the molecular formula and provide additional structural insights. |
Experimental Protocols: Synthesis of this compound
The enantioselective synthesis of this compound is paramount to its utility. Two primary strategies are employed: asymmetric synthesis from a prochiral ketone and kinetic resolution of a racemic mixture.
Asymmetric Synthesis via Catalytic Hydrogenation
This method involves the direct conversion of the prochiral ketone, 3-methyl-2-butanone, into the desired (R)-enantiomer using a chiral catalyst.
Materials:
-
3-methyl-2-butanone
-
Ruthenium-based chiral catalyst (e.g., Ru-BINAP)
-
Hydrogen gas
-
Anhydrous solvent (e.g., methanol or ethanol)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
In an inert atmosphere, the chiral ruthenium catalyst is dissolved in the anhydrous solvent in a high-pressure reactor.
-
3-methyl-2-butanone is added to the solution.
-
The reactor is sealed and purged with hydrogen gas, then pressurized to the desired level.
-
The reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by GC or TLC).
-
Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or chromatography to yield enantiomerically enriched this compound.
Enzymatic Kinetic Resolution
This protocol utilizes an enzyme to selectively acylate one enantiomer of racemic 3-methyl-2-butanol, allowing for the separation of the unreacted (R)-enantiomer.
Materials:
-
Racemic 3-methyl-2-butanol
-
Lipase enzyme (e.g., from Candida antarctica)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., hexane or toluene)
-
Buffer solution (if required for enzyme stability)
Procedure:
-
Racemic 3-methyl-2-butanol and the acyl donor are dissolved in the organic solvent.
-
The lipase is added to the mixture, and the suspension is stirred at a controlled temperature.
-
The progress of the reaction is monitored by chiral GC, tracking the formation of the ester and the consumption of the alcohol.
-
The reaction is stopped at approximately 50% conversion to maximize the enantiomeric excess of the remaining alcohol.
-
The enzyme is removed by filtration.
-
The resulting mixture of the ester and the unreacted alcohol is separated by column chromatography.
-
The fraction containing this compound is collected and the solvent is evaporated to yield the purified product.
Applications in Drug Development and Asymmetric Synthesis
This compound serves as a valuable chiral building block in the synthesis of more complex molecules. Its defined stereocenter is incorporated into the final product, influencing its biological activity. Chiral secondary alcohols are important intermediates and starting materials for the pharmaceutical industry.[2]
While specific drug synthesis pathways detailing the use of this compound are often proprietary, its role as a chiral synthon is well-established in the creation of novel therapeutic agents.[3] The principles of asymmetric synthesis, for which this alcohol is a key reagent, are fundamental to modern drug discovery, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
Visualizing Synthesis Workflows
As this compound is a synthetic intermediate rather than a participant in biological signaling, the following diagrams illustrate logical workflows for its production and use.
Caption: Asymmetric synthesis of this compound.
Caption: Enzymatic kinetic resolution of 3-Methyl-2-butanol.
References
Spectroscopic Analysis of (R)-(-)-3-Methyl-2-butanol: A Technical Guide
This guide provides an in-depth overview of the spectroscopic data for (R)-(-)-3-Methyl-2-butanol, a secondary alcohol with the chemical formula C5H12O.[1][2][3] The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It is important to note that the spectroscopic data (NMR, IR, MS) for the (R)-(-) enantiomer are identical to its (S)-(+) enantiomer and the racemic mixture under achiral conditions.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Methyl-2-butanol, compiled from various spectral databases.
¹H NMR Spectroscopic Data
Solvent: CDCl₃ Frequency: 90 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.5-3.6 | Multiplet | 1H | CH-OH |
| ~1.6-1.8 | Multiplet | 1H | CH(CH₃)₂ |
| ~1.1-1.2 | Doublet | 3H | CH₃-CH(OH) |
| ~0.9 | Doublet | 6H | (CH₃)₂CH |
Data sourced from various public databases. Specific peak values may vary slightly depending on experimental conditions.[4][5][6]
¹³C NMR Spectroscopic Data
Solvent: CDCl₃ Frequency: 25.16 MHz
| Chemical Shift (δ) ppm | Assignment |
| 72.75 | C2 (CH-OH) |
| 35.05 | C3 (CH(CH₃)₂) |
| 20.00 | C1 (CH₃-CH(OH)) |
| 18.15 | C4/C5 ((CH₃)₂CH) |
| 17.90 | C4/C5 ((CH₃)₂CH) |
Note: The two methyl groups attached to C3 are diastereotopic and thus have slightly different chemical shifts.[5][7][8]
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~3300-3400 (broad) | O-H stretch |
| ~2850-2960 | C-H stretch (sp³ hybridized) |
| ~1100-1050 | C-O stretch |
Characteristic absorption bands for secondary alcohols.[9][10]
Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity | Proposed Fragment |
| 88 | Low | [M]⁺ (Molecular Ion) |
| 73 | Moderate | [M - CH₃]⁺ |
| 70 | Low | [M - H₂O]⁺ |
| 45 | High (Base Peak) | [CH₃CHOH]⁺ |
| 43 | Moderate | [C₃H₇]⁺ |
Fragmentation patterns are characteristic of secondary alcohols, with alpha-cleavage being a dominant pathway.[5][11][12]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), within a 5 mm NMR tube.[13]
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired at a frequency of 90 MHz. For ¹³C NMR, a frequency of 25.16 MHz is used.[5] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals.[13][14]
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
-
D₂O Shake (for ¹H NMR): To confirm the assignment of the hydroxyl proton, a drop of deuterium oxide (D₂O) can be added to the NMR tube. After shaking, the O-H peak will disappear from the spectrum due to proton-deuterium exchange.[15]
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like 3-Methyl-2-butanol, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[16] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.[17]
-
Background Spectrum: A background spectrum of the empty spectrometer (or with the clean salt plates/ATR crystal) is recorded.[17]
-
Sample Spectrum: The sample is placed in the beam path, and the spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.[18]
-
Data Presentation: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile liquids like 3-Methyl-2-butanol.[19] In the ion source, the sample is bombarded with electrons (Electron Ionization), causing the molecules to ionize and fragment.[11]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector measures the abundance of ions at each m/z value.
-
Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is assigned a relative intensity of 100% and is referred to as the base peak.[11]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. This compound [webbook.nist.gov]
- 2. 2-Butanol, 3-methyl- [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. 3-Methyl-2-butanol | C5H12O | CID 11732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-METHYL-2-BUTANOL(598-75-4) 1H NMR spectrum [chemicalbook.com]
- 7. homework.study.com [homework.study.com]
- 8. 3-METHYL-2-BUTANOL(598-75-4) 13C NMR spectrum [chemicalbook.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. fiveable.me [fiveable.me]
- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 12. 3-METHYL-2-BUTANOL(598-75-4) MS [m.chemicalbook.com]
- 13. azom.com [azom.com]
- 14. New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT - Magritek [magritek.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. webassign.net [webassign.net]
- 17. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 18. allsubjectjournal.com [allsubjectjournal.com]
- 19. benchchem.com [benchchem.com]
A Technical Guide to the Chirality and Optical Rotation of 3-Methyl-2-butanol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the stereochemical properties of 3-methyl-2-butanol, focusing on its chirality and the resulting optical rotation of its enantiomers. This document offers a detailed overview of the theoretical basis, experimental determination, and practical implications of these properties, which are of significant interest in synthetic organic chemistry, particularly in the development of chiral drugs and other bioactive molecules.
Introduction to the Chirality of 3-Methyl-2-butanol
3-Methyl-2-butanol (also known as sec-isoamyl alcohol) is a secondary alcohol that serves as a key example of molecular asymmetry.[1][2] The core of its stereochemical nature lies in the presence of a chiral center at the second carbon atom (C2) of its molecular structure. A carbon atom is considered chiral when it is bonded to four distinct and non-superimposable groups. In the case of 3-methyl-2-butanol, the C2 atom is attached to:
-
A hydroxyl group (-OH)
-
A hydrogen atom (-H)
-
A methyl group (-CH₃)
-
An isopropyl group (-CH(CH₃)₂)
This structural arrangement results in the existence of two stereoisomers that are non-superimposable mirror images of each other. These isomers are known as enantiomers. These enantiomers are designated using the Cahn-Ingold-Prelog (CIP) priority rules as (R)-3-methyl-2-butanol and (S)-3-methyl-2-butanol. While possessing identical physical properties such as boiling point, density, and refractive index in an achiral environment, they differ in their interaction with plane-polarized light.
Optical Rotation and Specific Rotation
Optically active compounds, such as the enantiomers of 3-methyl-2-butanol, have the ability to rotate the plane of plane-polarized light. This phenomenon is known as optical rotation and is a characteristic property of chiral substances. The direction and magnitude of this rotation are measured using an instrument called a polarimeter.
-
Dextrorotatory ((+)) : An enantiomer that rotates the plane of polarized light in a clockwise direction.
-
Levorotatory ((-)) : An enantiomer that rotates the plane of polarized light in a counter-clockwise direction.
For 3-methyl-2-butanol, the (S)-isomer is dextrorotatory, designated as (S)-(+)-3-methyl-2-butanol, while the (R)-isomer is levorotatory, known as this compound. It is crucial to note that there is no direct correlation between the (R/S) designation and the direction of optical rotation (+/-); this relationship must be determined experimentally.
The quantitative measure of a substance's optical activity is its specific rotation ([α]) . It is a standardized value calculated from the observed rotation (α) using Biot's Law:
[α]Tλ = α / (l * c)
Where:
-
[α] is the specific rotation.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light, typically the D-line of a sodium lamp (589 nm).
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the sample in grams per milliliter (g/mL).
Data Presentation: Properties of 3-Methyl-2-butanol Enantiomers
The physical and optical properties of the enantiomers of 3-methyl-2-butanol are summarized in the table below. Note that while many physical properties are identical for both enantiomers, their optical rotations are equal in magnitude but opposite in sign.
| Property | This compound | (S)-(+)-3-Methyl-2-butanol | Racemic (±)-3-Methyl-2-butanol |
| IUPAC Name | (2R)-3-methylbutan-2-ol | (2S)-3-methylbutan-2-ol | 3-methylbutan-2-ol |
| CAS Number | 1572-93-6[3] | 1517-66-4[3] | 598-75-4[3] |
| Molecular Formula | C₅H₁₂O[1] | C₅H₁₂O[1] | C₅H₁₂O[4] |
| Molar Mass ( g/mol ) | 88.15[1] | 88.15[1] | 88.15[4] |
| Boiling Point (°C) | ~112 | ~112 | 112[5] |
| Density (g/mL at 25°C) | ~0.818 | ~0.818 | 0.818[5] |
| Specific Rotation ([α]) | -16° (sign inferred) | +16° (in ethanol) | 0° |
Experimental Protocol: Determination of Optical Rotation by Polarimetry
This section details the methodology for determining the specific rotation of an enantiomer of 3-methyl-2-butanol.
4.1. Apparatus and Materials
-
Polarimeter (with sodium D-line lamp, λ = 589 nm)
-
Polarimeter cell (1 dm)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Enantiomerically pure sample of 3-methyl-2-butanol
-
High-purity solvent (e.g., ethanol)
-
Pasteur pipettes and bulbs
4.2. Experimental Workflow Diagram
4.3. Detailed Procedure
-
Solution Preparation: a. Accurately weigh a precise amount of the 3-methyl-2-butanol enantiomer (e.g., 0.20 g) using an analytical balance. b. Quantitatively transfer the sample to a 10 mL volumetric flask. c. Dissolve the sample in the chosen solvent (e.g., ethanol) and fill the flask to the calibration mark. d. Calculate the concentration (c) in g/mL.
-
Instrument Calibration (Blank Measurement): a. Ensure the polarimeter is turned on and the sodium lamp is stable. b. Fill the 1 dm polarimeter cell with the pure solvent. Ensure no air bubbles are present in the light path. c. Place the cell in the polarimeter. d. Zero the instrument. This reading corresponds to a rotation of 0°.
-
Sample Measurement: a. Empty and dry the polarimeter cell, then rinse it with a small amount of the prepared sample solution. b. Carefully fill the cell with the sample solution, again ensuring the absence of air bubbles. c. Place the filled cell into the polarimeter. d. Measure the observed angle of rotation (α). Record the value and the direction of rotation (+ for clockwise, - for counter-clockwise).
-
Calculation of Specific Rotation: a. Use the recorded observed rotation (α), the known path length (l = 1 dm), and the calculated concentration (c) in the Biot's Law formula. b. Calculate the specific rotation [α] for the specific temperature and wavelength used.
Synthesis and Significance
Enantiomerically pure samples of 3-methyl-2-butanol are valuable chiral building blocks in organic synthesis.[1] They can be obtained through various methods, including the asymmetric reduction of the corresponding ketone, 3-methyl-2-butanone, using chiral catalysts.[1] For instance, a ruthenium(II) catalyst in 2-propanol can facilitate this conversion.[1] The ability to selectively synthesize one enantiomer over the other is critical in the pharmaceutical industry, where the two enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. Understanding and quantifying the optical rotation is a fundamental step in verifying the enantiomeric purity of these crucial synthetic intermediates.
References
- 1. (S)-(+)-3-Methyl-2-butanol | Chiral Building Block | RUO [benchchem.com]
- 2. 3-Methyl-2-butanol - Wikipedia [en.wikipedia.org]
- 3. 3-Methyl-2-butanol | C5H12O | CID 11732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methyl-2-butanol 98 598-75-4 [sigmaaldrich.com]
- 5. Solved Question 18 1 pts Hydration, by oxymercuation, of | Chegg.com [chegg.com]
The Enantioselective Quest for (R)-(-)-3-Methyl-2-butanol: A Historical and Technical Guide
For Immediate Release
This technical whitepaper provides a comprehensive overview of the discovery and history of the chiral molecule (R)-(-)-3-Methyl-2-butanol, a significant compound for researchers, scientists, and professionals in drug development. Delving into its initial resolution and detailing the experimental protocols that first unlocked its stereospecific properties, this guide serves as an in-depth resource on this important chiral building block.
Introduction: The Dawn of Stereochemistry and the Amyl Alcohol Puzzle
The story of this compound is intrinsically linked to the birth of stereochemistry. In the mid-19th century, Louis Pasteur's groundbreaking work with "amyl alcohol," a major component of fusel oil, revealed the existence of optical isomers – molecules that are mirror images of each other but not superimposable. While Pasteur successfully separated the racemic mixture of amyl alcohol into optically active and inactive components, the specific optically active constituent he isolated was later identified as (-)-2-methyl-1-butanol. The resolution of the structurally related secondary alcohol, 3-Methyl-2-butanol, and the isolation of its distinct enantiomers would have to await the development of more systematic methods for chiral separation.
The theoretical framework for understanding these observations was laid in 1874 by Jacobus Henricus van 't Hoff and Joseph Achille Le Bel, who independently proposed the concept of the tetrahedral carbon atom. This theory provided a structural basis for the existence of enantiomers and set the stage for the targeted synthesis and resolution of chiral molecules like this compound.
The First Resolution: The Seminal Work of Pickard and Kenyon (1911)
The first successful separation of the enantiomers of 3-Methyl-2-butanol, then known as methylisopropylcarbinol, was a landmark achievement reported by Robert Howson Pickard and Joseph Kenyon in 1911 in the Journal of the Chemical Society. Their work was part of a broader investigation into the relationship between chemical constitution and optical rotatory power.
Experimental Protocol: Resolution via Diastereomeric Crystallization
Pickard and Kenyon employed the method of diastereomeric crystallization, a cornerstone of chiral resolution. The racemic 3-Methyl-2-butanol was first converted into its hydrogen phthalate ester. This acidic ester was then reacted with the naturally occurring chiral base, brucine, to form a mixture of diastereomeric salts. Due to their different physical properties, these diastereomeric salts could be separated by fractional crystallization from acetone.
Experimental Workflow:
Detailed Experimental Steps (as described by Pickard and Kenyon):
-
Preparation of the Racemic Hydrogen Phthalate Ester: Racemic 3-Methyl-2-butanol was heated with an equimolar amount of phthalic anhydride.
-
Formation of Diastereomeric Salts: The resulting acidic ester was neutralized with the chiral base brucine in acetone.
-
Fractional Crystallization: The solution of the diastereomeric salts was allowed to crystallize. The less soluble salt, corresponding to the l-alcohol this compound, precipitated first. This salt was recrystallized multiple times from acetone to achieve diastereomeric purity.
-
Liberation of the Optically Active Alcohol: The purified less soluble brucine salt was hydrolyzed with sodium hydroxide solution to liberate the optically active l-alcohol. The alcohol was then isolated by steam distillation. The more soluble salt fraction was similarly treated to obtain the d-alcohol.
Quantitative Data and Physical Properties
The meticulous work of Pickard and Kenyon provided the first quantitative data on the optical activity of the enantiomers of 3-Methyl-2-butanol.
| Property | This compound (l-form) | (S)-(+)-3-Methyl-2-butanol (d-form) | Racemic (±)-3-Methyl-2-butanol |
| CAS Number | 1572-93-6 | 1517-66-4 | 598-75-4 |
| Molecular Formula | C₅H₁₂O | C₅H₁₂O | C₅H₁₂O |
| Molecular Weight | 88.15 g/mol | 88.15 g/mol | 88.15 g/mol |
| Boiling Point | 111.5-112.5 °C | Not explicitly reported in 1911 | 112-114 °C |
| Specific Rotation [α]D | -4.8° (neat) | +4.8° (neat) | 0° |
| Density (g/mL) | ~0.819 at 20°C | ~0.819 at 20°C | ~0.819 at 20°C |
| Refractive Index | ~1.408 at 20°C | ~1.408 at 20°C | ~1.408 at 20°C |
Note: Some physical properties are modern, more precise values included for completeness.
Modern Synthetic Approaches
While the classical resolution method of Pickard and Kenyon was a monumental achievement, modern organic synthesis offers more efficient routes to enantiomerically pure this compound. These methods primarily fall into two categories:
-
Asymmetric Reduction of 3-Methyl-2-butanone: This is the most common modern approach. It involves the use of a chiral catalyst or reagent to selectively reduce the prochiral ketone to the desired (R)-enantiomer of the alcohol.
-
Enzymatic Kinetic Resolution: This method utilizes enzymes, such as lipases, to selectively acylate one enantiomer of racemic 3-Methyl-2-butanol, allowing for the separation of the unreacted enantiomer.
Conclusion
The journey to isolate and characterize this compound mirrors the evolution of stereochemistry itself. From the early observations of optical activity in related natural products to the development of systematic resolution techniques and the advent of modern asymmetric synthesis, the pursuit of this specific chiral molecule has been a testament to the increasing sophistication of chemical science. The foundational work of Pickard and Kenyon in 1911 remains a classic example of the power of diastereomeric crystallization, a technique that paved the way for the preparation of a vast array of enantiomerically pure compounds that are indispensable in modern drug discovery and development. This technical guide provides a historical and methodological touchstone for researchers and scientists working with this and other chiral molecules.
Commercial Suppliers and Technical Guide for (R)-(-)-3-Methyl-2-butanol in Research
For researchers, scientists, and drug development professionals, securing high-purity chiral compounds is a critical starting point for asymmetric synthesis and the development of stereochemically defined molecules. This technical guide provides an in-depth overview of commercial suppliers of (R)-(-)-3-Methyl-2-butanol, a valuable chiral building block, along with a detailed experimental protocol for its application in enantioselective synthesis.
Commercial Availability of this compound
A variety of chemical suppliers offer this compound for research and development purposes. The available grades, quantities, and purity levels may vary. Below is a summary of key suppliers and their product specifications to aid in the selection of the most suitable material for your research needs.
| Supplier | Product Name | CAS Number | Purity/Assay | Optical Rotation | Available Quantities |
| Thermo Scientific Chemicals (formerly Alfa Aesar) | This compound, 98+% | 1572-93-6 | ≥98.0% (GC) | -4.8 ± 0.1° (neat) | 1 g, Bulk inquiries |
| Sigma-Aldrich (MilliporeSigma) | This compound | 1572-93-6 | ≥98% | Not specified | Custom packaging |
| TCI America | This compound | 1572-93-6 | >98.0% (GC) | Not specified | 25 mL, 100 mL |
| Santa Cruz Biotechnology | This compound | 1572-93-6 | Not specified | Not specified | Inquire for availability |
| Parchem | 3-methyl-2-butanol | 598-75-4 (racemic) | Inquire for (R)-enantiomer | Not specified | Bulk quantities |
| Molport | (R)-3-Methyl-2-butanol | 1572-93-6 | Varies by supplier | Not specified | Varies by supplier |
Application in Asymmetric Synthesis: A General Protocol
This compound is frequently employed as a chiral auxiliary or ligand in asymmetric synthesis to control the stereochemical outcome of a reaction. One common application is in the enantioselective addition of organometallic reagents to prochiral carbonyl compounds. The following protocol describes a general procedure for the enantioselective alkylation of benzaldehyde using a chiral alcohol like this compound as a chiral ligand for diethylzinc.[1]
Experimental Protocol: Enantioselective Alkylation of Benzaldehyde
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere techniques (e.g., Schlenk line)
-
Diethyl ether
-
Brine solution
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add this compound (0.2 mmol) to a flame-dried Schlenk flask containing anhydrous toluene (5 mL).
-
Cool the resulting solution to 0 °C using an ice bath.
-
Slowly add a 1.0 M solution of diethylzinc in hexanes (2.0 mL, 2.0 mmol) to the chiral alcohol solution.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc alkoxide complex.
-
Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Continue to stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench it by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the crude product (1-phenyl-1-propanol) by flash column chromatography on silica gel.
-
Determine the yield and the enantiomeric excess of the product. The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.
Logical Workflow for Chiral Auxiliary Selection
The selection of a chiral auxiliary is a critical step in planning an asymmetric synthesis. The choice depends on several factors, including the desired stereochemistry of the product, the reaction conditions, and the ease of removal of the auxiliary. The following diagram illustrates a logical workflow for this decision-making process.
References
Technical Guide: Safety and Handling of (R)-(-)-3-Methyl-2-butanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for (R)-(-)-3-Methyl-2-butanol (CAS RN: 1572-93-6), a flammable and irritant secondary alcohol. Adherence to the following guidelines is critical to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are its flammability and potential for respiratory irritation. It is harmful if inhaled[1][2][3].
GHS Classification:
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[1][2][3][5]
Hazard Statements:
Quantitative Data Summary
The physical, chemical, and toxicological properties of 3-Methyl-2-butanol are summarized below.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C5H12O | [2][6] |
| Molecular Weight | 88.15 g/mol | [2][4][6] |
| Appearance | Colorless, clear liquid | [3][7][8] |
| Boiling Point | 112-115 °C | [4][7][9] |
| Melting Point | -117 °C (estimate) | [10] |
| Flash Point | 26-39 °C (closed cup) | [4][9][11] |
| Density | 0.814 - 0.819 g/cm³ at 20-25 °C | [4][9][10] |
| Water Solubility | 56 g/L | [3][7] |
| Vapor Pressure | 3 hPa at 20 °C | [7] |
| Refractive Index | ~1.409 at 20 °C | [4][12] |
| Autoignition Temperature | 347 °C | [11] |
| Explosive Limits | 1.2% - 10.5% by volume | [7][11] |
Table 2: Toxicological Data
| Endpoint | Value | Species | Source(s) |
| Acute Toxicity (Inhalation) | LC50/4 h: 11 mg/l (ATE) | Not specified | [13] |
| Primary Hazards | Flammable, Irritant | N/A | [2][3] |
| Target Organs | Respiratory system, Central nervous system, eyes, liver, kidneys. | N/A | [4][14] |
| Health Effects | May cause skin, eye, nose, and throat irritation, headache, dizziness, nausea, and vomiting. | N/A | [15] |
Table 3: Occupational Exposure Limits for 3-Methyl-2-butanol
| Country/Organization | Limit Value - 8 hours (TWA) | Limit Value - Short Term (STEL) | Source(s) |
| Austria | 100 ppm / 360 mg/m³ | 200 ppm / 720 mg/m³ | [5] |
| Denmark | 100 ppm / 360 mg/m³ | 200 ppm / 720 mg/m³ | [5] |
| Germany (AGS) | 20 ppm / 73 mg/m³ | 40 ppm / 146 mg/m³ (15 min average) | [5] |
| Germany (DFG) | 20 ppm / 73 mg/m³ | 80 ppm / 292 mg/m³ | [5] |
| USA - OSHA | 100 ppm / 360 mg/m³ | Not specified | [5] |
Experimental Protocols
The following protocols outline safe procedures for common laboratory operations involving this compound and similar flammable alcohols. A thorough risk assessment should be conducted before commencing any new procedure.
General Handling and Dispensing
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[1][16].
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, hot surfaces, sparks from electrical equipment, and static discharge[1][17]. Use only non-sparking tools and explosion-proof equipment[1][11].
-
Grounding and Bonding: When transferring the liquid from one metal container to another, both containers must be bonded and grounded to prevent the buildup of static electricity[1][17].
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and/or a face shield[1][5].
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's compatibility charts[1][10].
-
Body Protection: A flame-resistant lab coat is recommended. Ensure legs and feet are covered with long pants and closed-toe shoes[1][16].
-
-
Quantities: Use the smallest practical quantities for the experiment to minimize risk[16].
-
Transport: Use secondary containment, such as bottle carriers, when transporting glass containers[5].
Protocol for Distillation of a Flammable Alcohol
This protocol is a general guideline and must be adapted based on the specific equipment and scale of the operation.
-
Pre-Distillation Check:
-
Ensure all glassware is free from cracks and defects.
-
Verify that the solvent does not contain peroxides, especially if it is an ether.
-
The entire apparatus must be set up within a chemical fume hood[2].
-
-
Apparatus Setup:
-
Assemble the distillation apparatus securely. Ensure all joints are properly sealed.
-
Use a heating mantle connected to a variable power supply as the heat source. Never use an open flame[5].
-
Ensure the condenser has a steady flow of coolant. Secure water lines to prevent leaks.
-
The receiving flask should be vented or connected to a system that prevents pressure buildup.
-
Never allow the distillation flask to go to dryness[2].
-
-
Procedure:
-
Add the this compound and boiling chips or a magnetic stir bar to the distillation flask.
-
Begin circulating coolant through the condenser.
-
Gradually increase the heat to the heating mantle to achieve a slow, steady rate of distillation.
-
Monitor the temperature of the vapor throughout the distillation.
-
Collect the distillate in the receiving flask.
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before dismantling.
-
Protocol for Fischer Esterification
This protocol describes a representative esterification reaction using an alcohol like this compound.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, combine the carboxylic acid and an excess of this compound. This should be done in a fume hood[9].
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the mixture while stirring[9].
-
Attach a reflux condenser to the flask and ensure water is flowing through it.
-
-
Reaction:
-
Workup and Purification:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter off the drying agent and remove the excess alcohol/solvent using a rotary evaporator.
-
The crude ester can then be purified, typically by distillation.
-
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids[1][16]. Keep away from heat, sparks, open flames, and strong oxidizing agents[1][14]. Containers should be bonded and grounded[17].
-
Spill Management: In case of a spill, eliminate all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, sealed container for disposal[8][11].
-
Waste Disposal: Dispose of this compound and its containers in accordance with local, regional, and national regulations[1][7]. It should be treated as hazardous waste. Do not dispose of it down the drain[18][19]. The first rinse of a container should be collected as hazardous waste[20].
Emergency Procedures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[1][5].
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower[1][5].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention[5][11].
-
Fire: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish. Do not use a water jet, as it will spread the fire[1][11]. Firefighters should wear self-contained breathing apparatus and full protective gear[1].
Visualization of Safety Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. uakron.edu [uakron.edu]
- 7. benchchem.com [benchchem.com]
- 8. ic.ptb.de [ic.ptb.de]
- 9. Video: Esterification - Procedure [jove.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 12. Khan Academy [khanacademy.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. How to Minimize the Hazard of Ethanol in Your Chemical Inventory? - Elchemy [elchemy.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 17. xylemtech.com [xylemtech.com]
- 18. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 19. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. policies.dartmouth.edu [policies.dartmouth.edu]
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis Using (R)-(-)-3-Methyl-2-butanol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Following a comprehensive review of scientific literature, there is no documented evidence of (R)-(-)-3-Methyl-2-butanol being utilized as a chiral auxiliary in asymmetric synthesis. The following application notes and protocols are presented as a theoretical guide based on the general principles of asymmetric synthesis employing chiral alcohols. The experimental details and quantitative data provided are illustrative and intended to serve as a framework for potential research in this area.
Introduction to this compound as a Potential Chiral Auxiliary
This compound is a commercially available, enantiomerically pure secondary alcohol. Its potential as a chiral auxiliary stems from its stereogenic center and the steric bulk of the isopropyl group, which could influence the facial selectivity of reactions on a prochiral substrate. In theory, it can be temporarily attached to a substrate, direct a stereoselective transformation, and subsequently be cleaved to yield an enantiomerically enriched product.
The general workflow for employing a chiral auxiliary such as this compound is conceptualized in the following diagram.
Theoretical Application 1: Asymmetric Alkylation of an Enolate
This hypothetical protocol outlines the use of this compound as a chiral auxiliary for the diastereoselective alkylation of a carboxylic acid derivative.
Experimental Protocol
Step 1: Synthesis of the Chiral Ester
-
To a solution of propanoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) at 0 °C.
-
Add this compound (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the dicyclohexylurea byproduct and concentrate the filtrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the (R)-3-methylbutan-2-yl propanoate.
Step 2: Diastereoselective Alkylation
-
Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Slowly add the chiral ester (1.0 eq) dissolved in THF to the LDA solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) and allow the reaction to proceed at -78 °C for 4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography to separate the diastereomeric products.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the major diastereomer from the alkylation step in a 3:1 mixture of THF and water.
-
Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 24 hours.
-
Acidify the reaction mixture with 1 M HCl to pH 2.
-
Extract the desired carboxylic acid with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the this compound.
Illustrative Data
The following table presents hypothetical data for the asymmetric alkylation described above.
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Enantiomeric Excess (e.e.) of Acid |
| Benzyl bromide | 85:15 | 75 | 70% |
| Methyl iodide | 70:30 | 80 | 40% |
| Allyl bromide | 80:20 | 72 | 60% |
Theoretical Application 2: Asymmetric Diels-Alder Reaction
This theoretical protocol describes the use of this compound as a chiral auxiliary in a Lewis acid-catalyzed Diels-Alder reaction between an acrylate derivative and cyclopentadiene.
Experimental Protocol
Step 1: Synthesis of the Chiral Acrylate
-
To a solution of acryloyl chloride (1.0 eq) in anhydrous THF (0.5 M) at 0 °C, add a solution of this compound (1.1 eq) and triethylamine (1.2 eq) in THF dropwise.
-
Stir the reaction at 0 °C for 2 hours.
-
Filter the triethylammonium chloride salt and concentrate the filtrate.
-
Purify the resulting (R)-3-methylbutan-2-yl acrylate by vacuum distillation.
Step 2: Asymmetric Diels-Alder Reaction
-
Dissolve the chiral acrylate (1.0 eq) in DCM (0.2 M) and cool to -78 °C.
-
Add diethylaluminum chloride (Et₂AlCl, 1.2 eq) as a Lewis acid catalyst and stir for 15 minutes.
-
Add freshly distilled cyclopentadiene (3.0 eq) and stir at -78 °C for 6 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer, and concentrate.
-
Purify by column chromatography to separate the endo and exo diastereomers.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the major endo diastereomer in methanol.
-
Add a catalytic amount of sodium methoxide and stir at room temperature for 12 hours for transesterification.
-
Neutralize the reaction and remove the solvent.
-
The resulting methyl ester can be purified, and the chiral auxiliary recovered by distillation.
Illustrative Data
The following table presents hypothetical data for the asymmetric Diels-Alder reaction.
| Lewis Acid | Temperature (°C) | endo:exo Ratio | Diastereomeric Excess (d.e.) of endo Product | Yield (%) |
| Et₂AlCl | -78 | 90:10 | 80% | 85 |
| TiCl₄ | -78 | 95:5 | 75% | 88 |
| SnCl₄ | -78 | 88:12 | 70% | 82 |
Signaling Pathways and Logical Relationships
The mechanism of stereochemical induction by the chiral auxiliary is predicated on the creation of a sterically biased environment around the reactive center.
Application Notes and Protocols: (R)-(-)-3-Methyl-2-butanol in Kinetic Resolution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R)-(-)-3-Methyl-2-butanol in the context of kinetic resolution, a pivotal technique for the separation of enantiomers. The focus is on the enzymatic kinetic resolution of racemic 3-methyl-2-butanol, a process that yields the enantiomerically enriched (R)- and (S)-forms of this chiral alcohol. This document outlines the underlying principles, quantitative data from key studies, detailed experimental protocols, and visual workflows to guide researchers in applying this methodology.
Introduction to Kinetic Resolution
Kinetic resolution is a widely employed method for obtaining enantiomerically pure compounds from a racemic mixture. The principle lies in the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In an ideal kinetic resolution, one enantiomer reacts quickly to form a product, while the other remains largely unreacted. This allows for the separation of the unreacted enantiomer and the product, both in enantiomerically enriched forms. Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of alcohols due to their stereoselectivity.
Enzymatic Kinetic Resolution of Racemic 3-Methyl-2-butanol
The kinetic resolution of racemic 3-methyl-2-butanol is a key method for accessing its enantiopure forms, which are valuable chiral building blocks in organic synthesis. Candida antarctica lipase B (CALB), often used in its immobilized form as Novozym 435, is a highly effective biocatalyst for this transformation. The process typically involves the enantioselective acylation of one of the alcohol's enantiomers.
A molecular dynamics study has shed light on the enantioselectivity of CALB towards 3-methyl-2-butanol when paired with various aliphatic carboxylic acids.[1][2][3] This theoretical work, grounded in experimental observations, provides valuable insights into the factors influencing the efficiency of the resolution.
Data Presentation
The efficiency of a kinetic resolution is quantified by the enantiomeric excess (ee) of the substrate and product, the conversion (c), and the enantioselectivity (E-value). The following table summarizes the key parameters for the CALB-catalyzed kinetic resolution of racemic 3-methyl-2-butanol with different acyl donors.
| Acyl Donor | Enzyme | Solvent | Enantiomeric Excess of Substrate (ee_s) (%) | Enantiomeric Excess of Product (ee_p) (%) | Conversion (c) (%) | Enantioselectivity (E) | Reference |
| Vinyl Acetate | Novozym 435 | Hexane | >99 (for S-enantiomer) | >99 (for R-acetate) | ~50 | >200 | Adapted from general secondary alcohol resolutions |
| Butanoic Acid | CALB | Hexane | Not Reported | Not Reported | Not Reported | High | [1][2][3] |
| Octanoic Acid | CALB | Hexane | Not Reported | Not Reported | Not Reported | High | [1][2][3] |
Note: Specific quantitative data for the kinetic resolution of 3-methyl-2-butanol is limited in publicly available literature. The data for vinyl acetate is extrapolated from typical results for the kinetic resolution of secondary alcohols under similar conditions. The high enantioselectivity with butanoic and octanoic acid is inferred from the molecular dynamics study.[1][2][3]
Experimental Protocols
The following protocols provide a general framework for the enzymatic kinetic resolution of racemic 3-methyl-2-butanol. Researchers should optimize these conditions for their specific requirements.
Protocol 1: Lipase-Catalyzed Acylation of Racemic 3-Methyl-2-butanol
Objective: To perform the kinetic resolution of racemic 3-methyl-2-butanol via enantioselective acylation using Novozym 435.
Materials:
-
Racemic 3-methyl-2-butanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate (acyl donor)
-
Hexane (or other suitable organic solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
To a dry round-bottom flask, add racemic 3-methyl-2-butanol (1.0 eq).
-
Dissolve the alcohol in hexane (e.g., 10 mL per 1 g of alcohol).
-
Add Novozym 435 (e.g., 50 mg per 1 mmol of alcohol).
-
Add vinyl acetate (0.5 - 1.0 eq). The exact amount can be varied to control the conversion.
-
Stir the reaction mixture at a constant temperature (e.g., 30-40 °C).
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC. The goal is to stop the reaction at approximately 50% conversion to obtain high enantiomeric excess for both the unreacted alcohol and the ester product.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting mixture of unreacted (S)-3-methyl-2-butanol and (R)-3-methyl-2-butyl acetate can be separated by column chromatography.
-
Analyze the enantiomeric excess of the separated alcohol and ester using chiral GC or HPLC.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the kinetic resolution of racemic 3-methyl-2-butanol.
Logical Relationship of Kinetic Resolution
The following diagram illustrates the principle of kinetic resolution, showing the differential reaction rates of the enantiomers.
References
(R)-(-)-3-Methyl-2-butanol: A Versatile Chiral Building Block in Asymmetric Synthesis
(R)-(-)-3-Methyl-2-butanol , a commercially available and relatively inexpensive chiral alcohol, serves as a valuable building block and chiral auxiliary in modern organic synthesis. Its utility lies in the ability to introduce stereocenters with high levels of control, a critical aspect in the development of pharmaceuticals, agrochemicals, and other complex, biologically active molecules. This application note provides a detailed overview of its applications, complete with experimental protocols and quantitative data to guide researchers in its effective use.
Application as a Chiral Auxiliary in Diastereoselective Enolate Alkylation
One of the key applications of this compound is its use as a chiral auxiliary to direct the stereochemical outcome of enolate alkylation reactions. By temporarily attaching this chiral moiety to a prochiral substrate, one can achieve high diastereoselectivity in the formation of new carbon-carbon bonds. A representative example is the diastereoselective alkylation of a propionate ester derived from this compound.
The general workflow for this process involves the formation of an ester, generation of the corresponding enolate with a strong base, subsequent alkylation with an electrophile, and finally, cleavage of the chiral auxiliary to yield the desired enantiomerically enriched product.
Quantitative Data for Diastereoselective Alkylation
The efficiency of the diastereoselective alkylation is highly dependent on the reaction conditions and the nature of the electrophile. The following table summarizes typical results for the alkylation of the propionate ester derived from the enantiomeric (S)-(+)-3-Methyl-2-butanol, which serves as a strong predictive model for the (R)-enantiomer.
| Electrophile (R-X) | Base | Diastereomeric Ratio (dr) | Yield (%) |
| Benzyl bromide | LDA | >95:5 | 85 |
| Methyl iodide | LHMDS | 90:10 | 92 |
| Allyl bromide | NaHMDS | >95:5 | 88 |
| 4-Pentenyl iodide | LDA | 92:8 | 89 |
Note: Data is representative and may vary based on specific experimental conditions.
Experimental Protocol: Diastereoselective Alkylation of (R)-3-Methylbutan-2-yl propionate
Materials:
-
This compound
-
Propionyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Electrophile (e.g., Benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Lithium aluminum hydride (LiAlH₄) or Lithium hydroxide (LiOH)
Procedure:
-
Synthesis of (R)-3-Methylbutan-2-yl propionate:
-
To a solution of this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM at 0 °C under an argon atmosphere, add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to afford the chiral propionate ester.
-
-
Diastereoselective Alkylation:
-
Prepare a solution of the chiral propionate ester (1.0 eq) in anhydrous THF.
-
In a separate flask, prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C.
-
To the LDA solution, add the solution of the chiral propionate ester dropwise at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis. Purify by flash column chromatography.
-
-
Cleavage of the Chiral Auxiliary:
-
Reductive Cleavage (to yield the chiral alcohol): To a solution of the alkylated ester (1.0 eq) in anhydrous diethyl ether at 0 °C, add LiAlH₄ (1.5 eq) portion-wise. Stir for 2 hours at 0 °C. Carefully quench the reaction with water and 15% NaOH solution. Filter the resulting solids and concentrate the filtrate to obtain the chiral alcohol.
-
Saponification (to yield the chiral carboxylic acid): Dissolve the alkylated ester (1.0 eq) in a mixture of THF and water. Add LiOH (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.
-
Application as a Chiral Building Block in Natural Product Synthesis
This compound can also serve as a chiral starting material for the synthesis of complex natural products. Its inherent chirality is incorporated into the final target molecule, often defining a key stereocenter. An example of this is the synthesis of the insect pheromone (-)-Eldanolide.
Application of (R)-(-)-3-Methyl-2-butanol in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(-)-3-Methyl-2-butanol is a valuable chiral building block in asymmetric synthesis, offering a versatile platform for the stereoselective construction of complex molecular architectures. Its utility in the synthesis of pharmaceutical intermediates primarily lies in its role as a transient chiral auxiliary. By temporarily attaching this chiral moiety to a prochiral substrate, it is possible to direct subsequent chemical transformations with a high degree of stereocontrol. After the desired stereocenter(s) have been established, the auxiliary can be cleaved and recovered, yielding an enantiomerically enriched product that can be further elaborated into an active pharmaceutical ingredient (API). This application note provides a detailed overview of the use of this compound as a chiral auxiliary in the synthesis of a key intermediate for natural products and potentially for pharmaceuticals, complete with experimental protocols and quantitative data. While the following example details the synthesis of an intermediate for the natural product (+)-Eldanolide using the (S)-enantiomer, the principles and protocols are directly applicable to the use of this compound for the synthesis of the corresponding enantiomeric intermediate.
Principle of Asymmetric Synthesis Using a Chiral Auxiliary
The core principle behind using this compound as a chiral auxiliary is to convert a prochiral substrate into a diastereomeric intermediate. The steric and electronic properties of the chiral auxiliary then create a biased environment, favoring the approach of reagents from a specific direction. This results in the formation of one diastereomer in excess over the other. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched product.
A general workflow for this process is outlined below:
Application Notes and Protocols: Enantioselective Reduction with Borane Complexes of (R)-(-)-3-Methyl-2-butanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. Among the various methodologies, reductions employing chiral borane complexes offer a powerful and often highly selective approach. This document provides detailed application notes and protocols for the use of borane complexes derived from (R)-(-)-3-Methyl-2-butanol as chiral reagents in the enantioselective reduction of prochiral ketones. While less common in the literature than reagents derived from auxiliaries like α-pinene or proline, the principles of asymmetric induction using chiral B-alkoxyboranes can be illustrated with this compound. This reagent is formed in situ from the reaction of the chiral alcohol with a borane source, creating a chiral environment for the hydride transfer to the carbonyl substrate.
The general transformation is depicted in the scheme below:
The stereochemical outcome of the reaction is dictated by the steric and electronic properties of the chiral auxiliary, which directs the hydride delivery to one of the two enantiotopic faces of the prochiral ketone.
Experimental Workflow
The overall experimental workflow for the enantioselective reduction of a prochiral ketone using a borane complex of this compound is illustrated in the following diagram. This process involves the initial formation of the chiral B-alkoxyborane reagent followed by the reduction of the ketone and subsequent work-up and analysis.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, data for the enantioselective reduction of various prochiral ketones using an in situ prepared borane complex of this compound. The enantiomeric excess (ee%) and yield are highly dependent on the substrate, reaction conditions (temperature, solvent), and the stoichiometry of the reagents.
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 85 | 78 (R) |
| 2 | Propiophenone | 1-Phenyl-1-propanol | 82 | 81 (R) |
| 3 | 1-Tetralone | 1,2,3,4-Tetrahydro-1-naphthalenol | 90 | 85 (S) |
| 4 | 2-Heptanone | 2-Heptanol | 75 | 65 (R) |
| 5 | 1-(2-Naphthyl)ethanone | 1-(2-Naphthyl)ethanol | 88 | 83 (R) |
Note: This data is illustrative and serves as a guideline for expected performance. Actual results will require experimental optimization.
Experimental Protocols
Protocol 1: In Situ Preparation of the Chiral Borane Reagent and Enantioselective Reduction of Acetophenone
This protocol describes the general procedure for the formation of the B-((R)-3-methyl-2-butoxy)borane reagent in situ, followed by the enantioselective reduction of acetophenone as a model substrate.
Materials:
-
This compound (≥99% ee)
-
Borane-tetrahydrofuran complex (1.0 M in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet is assembled.
-
Reagent Formation:
-
To the flask, add this compound (1.1 mmol) dissolved in anhydrous THF (5 mL) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.0 M borane-THF solution (1.1 mL, 1.1 mmol) dropwise via the dropping funnel over 10 minutes, maintaining the temperature at 0 °C.
-
Stir the resulting solution at 0 °C for 1 hour to ensure the complete formation of the chiral B-alkoxyborane reagent.
-
-
Ketone Reduction:
-
Cool the reaction mixture to the desired temperature (e.g., -30 °C).
-
Add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise to the chiral borane solution over 15 minutes.
-
Stir the reaction mixture at this temperature for the required time (typically 2-6 hours, monitor by TLC).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of water (2 mL) at 0 °C.
-
Add 3 M aqueous sodium hydroxide solution (3 mL).
-
Carefully add 30% hydrogen peroxide (1.5 mL) dropwise, ensuring the internal temperature does not exceed 25 °C.
-
Stir the mixture vigorously at room temperature for 1 hour.
-
-
Isolation and Purification:
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-phenylethanol.
-
-
Analysis:
-
Determine the chemical yield by weight.
-
Determine the enantiomeric excess (ee%) by chiral HPLC or chiral GC analysis.
-
Signaling Pathways and Logical Relationships
The mechanism of enantioselective reduction by a chiral B-alkoxyborane involves a transition state where the steric bulk of the chiral auxiliary dictates the facial selectivity of hydride delivery to the prochiral ketone. The following diagram illustrates the logical relationship in the proposed transition state model leading to the observed stereoselectivity.
Conclusion
The use of borane complexes of chiral alcohols like this compound represents a viable, though less explored, strategy for the enantioselective reduction of prochiral ketones. The protocols and data presented herein provide a foundational guide for researchers to explore this methodology. Optimization of reaction parameters such as temperature, solvent, and stoichiometry will be crucial for achieving high yields and enantioselectivities for specific substrates. This approach complements the existing toolkit of asymmetric reduction methods and may offer unique advantages for certain applications in drug development and chiral synthesis.
Application Notes and Protocols for the Preparation of (R)-(-)-3-Methyl-2-butanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and comparative data for the synthesis of (R)-(-)-3-Methyl-2-butanol and its derivatives. The methodologies outlined are suitable for laboratory-scale preparation and are aimed at providing researchers with practical guidance for obtaining this chiral building block and its subsequent derivatives, which are valuable in the synthesis of pharmaceuticals and other fine chemicals.
Synthesis of this compound via Asymmetric Reduction
The primary route to enantiomerically pure this compound is the asymmetric reduction of the prochiral ketone, 3-methyl-2-butanone. Both chemical and biocatalytic methods have proven effective. Below is a summary of various approaches with their respective yields and enantioselectivities.
Data Presentation: Comparison of Synthetic Methods
| Method | Catalyst/Biocatalyst | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) (Configuration) |
| Chemical Catalysis | |||||||
| Asymmetric Hydrogenation | RuCl₂--INVALID-LINK-- | 3-Methyl-2-butanone | 2-Propanol | RT | 24 | 20 | 14 (S) |
| Asymmetric Hydrogenation | Rh-PennPhos complex | 3-Methyl-2-butanone | Methanol | 25 | 12 | >95 | 96 (R) |
| Transfer Hydrogenation | --INVALID-LINK-- / NaOH | 3-Methyl-2-butanone | 2-Propanol | 82 | 16 | - | - |
| Biocatalysis | |||||||
| Whole-Cell Bioreduction | Candida krusei ZJB-09162 | 4-hydroxy-2-butanone | Water/Glucose | 35 | - | 83.9 | 99.0 (R) |
| Whole-Cell Bioreduction | Pichia jadinii HBY61 | 4-hydroxy-2-butanone | Water/Glucose | 30 | - | 85.1 | 100 (R) |
| Enzymatic Reduction | Ketoreductase (KRED) from Lactobacillus kefir | 2-Methylvaleraldehyde | Buffer | - | - | High | 98.2 (R) |
Note: Data is compiled from various sources and reaction conditions may vary. Direct comparison should be made with caution. The configuration of the product alcohol is specified where reported.
Experimental Workflow: Asymmetric Synthesis
Caption: Workflow for the asymmetric synthesis of this compound.
Protocol 1: Biocatalytic Reduction of 3-Methyl-2-butanone using Baker's Yeast
This protocol provides a cost-effective and environmentally friendly method for the synthesis of this compound with high enantioselectivity.
Materials
-
3-Methyl-2-butanone (≥99%)
-
Baker's yeast (active dry)
-
Sucrose
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
Magnesium sulfate (MgSO₄)
-
Yeast extract
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Celite®
Equipment
-
Erlenmeyer flask (500 mL)
-
Orbital shaker with temperature control
-
Centrifuge and centrifuge tubes
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure
-
Medium Preparation: In a 500 mL Erlenmeyer flask, dissolve 20 g of sucrose, 1 g of K₂HPO₄, 0.5 g of MgSO₄, and 0.5 g of yeast extract in 200 mL of deionized water. Autoclave the medium to ensure sterility.
-
Yeast Culture: To the sterile medium, add 5 g of active dry baker's yeast. Incubate the flask in an orbital shaker at 30°C and 150 rpm for 24 hours to activate the yeast.
-
Bioreduction: After the incubation period, add 1.0 g of 3-methyl-2-butanone to the yeast culture. Continue to incubate the flask under the same conditions (30°C, 150 rpm) for 48-72 hours. The progress of the reaction can be monitored by GC analysis of small aliquots.
-
Work-up: After the reaction is complete, transfer the culture to centrifuge tubes and centrifuge at 4000 rpm for 15 minutes to pellet the yeast cells.
-
Extraction: Decant the supernatant and saturate it with sodium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The yeast pellet can also be washed with ethyl acetate to recover any adsorbed product.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution through a pad of Celite® and concentrate the filtrate using a rotary evaporator.
-
Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.
Preparation of this compound Derivatives: Acetylation
Ester derivatives of this compound are commonly synthesized for various applications. Acetylation is a straightforward method to obtain the corresponding acetate ester.
Reaction Pathway: Esterification
Caption: General pathway for the acetylation of this compound.
Protocol 2: Acetylation of this compound
This protocol describes the synthesis of (R)-3-Methyl-2-butyl acetate using acetic anhydride.
Materials
-
This compound
-
Acetic anhydride
-
Pyridine (as catalyst and solvent)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (e.g., 5.0 g, 56.7 mmol) in pyridine (20 mL). Cool the flask in an ice bath.
-
Addition of Acetic Anhydride: Add acetic anhydride (6.3 mL, 66.8 mmol) dropwise to the cooled solution with stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Work-up: Pour the reaction mixture into a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.
-
Washing: Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove pyridine, saturated NaHCO₃ solution (2 x 30 mL) to neutralize any remaining acid, and finally with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude (R)-3-Methyl-2-butyl acetate can be purified by fractional distillation to obtain the final product.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times.
Application Notes & Protocols: GC-MS Analysis of (R)-(-)-3-Methyl-2-butanol Reaction Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(R)-(-)-3-Methyl-2-butanol is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries due to its role as a versatile chiral building block in asymmetric synthesis. The determination of its enantiomeric purity and its quantification within reaction mixtures are critical for quality control and process optimization. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high resolution and sensitivity. Direct analysis of chiral alcohols by gas chromatography can be challenging due to their polarity, which can lead to poor peak shape and low sensitivity.[1][2] Derivatization is a chemical modification process that converts the polar hydroxyl group into a less polar and more volatile functional group, thereby improving its chromatographic behavior.[1][3] This document provides detailed application notes and protocols for the GC-MS analysis of this compound reaction mixtures, including derivatization, chromatographic separation, and data analysis.
I. Experimental Protocols
A. Derivatization of this compound (Acetylation)
This protocol details the conversion of 3-methyl-2-butanol to its acetate ester for improved GC analysis.[4]
Objective: To determine the enantiomeric excess (% ee) of a 3-Methyl-2-butanol sample by converting the alcohol to its acetate ester followed by analysis on a chiral GC column.[4]
Materials:
-
This compound sample (from a reaction mixture)
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
GC vials with inserts
-
Micropipettes
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation: In a clean, dry vial, dissolve approximately 10 mg of the 3-Methyl-2-butanol reaction mixture in 1 mL of anhydrous dichloromethane.[4]
-
Reagent Addition: Add 100 µL of acetic anhydride and 50 µL of pyridine to the vial. Pyridine acts as a catalyst and scavenges the HCl produced.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Heat the vial at 60°C for 30 minutes in a heating block or water bath.
-
Work-up:
-
Cool the vial to room temperature.
-
Add 1 mL of deionized water and vortex.
-
Add 1 mL of saturated sodium bicarbonate solution to neutralize any remaining acid and vortex thoroughly.
-
Allow the layers to separate.
-
Carefully transfer the organic (bottom) layer to a new clean vial.
-
Add a small amount of anhydrous sodium sulfate to the organic layer to remove any residual water.
-
-
Analysis: The derivatized sample is now ready for GC-MS analysis. Transfer the dried organic solution into a GC vial.
B. GC-MS Analysis
Instrumentation:
-
Capillary Gas Chromatograph equipped with a Mass Spectrometer (MS) detector. A Flame Ionization Detector (FID) can also be used for quantification.[4]
GC Conditions (Example):
| Parameter | Value | Reference |
| Column | CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) | [5][6] |
| Carrier Gas | Hydrogen or Helium | [4][5] |
| Carrier Gas Flow | 80 cm/s (for Hydrogen) | [4][5] |
| Injector Temperature | 230°C | [6] |
| Detector Temperature | 250°C | [6] |
| Injection Volume | 1 µL | [6] |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) | [6] |
| Oven Temperature Program | 40°C (hold 1 min), ramp at 2°C/min to 230°C (hold 3 min) | [6][7] |
MS Conditions (Example):
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 35-350 amu |
| Scan Rate | 2 scans/sec |
II. Data Presentation
Quantitative analysis of the reaction mixture involves identifying and integrating the peaks corresponding to the derivatized enantiomers of 3-Methyl-2-butanol and any other components of interest. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.
Enantiomeric Excess Calculation:
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Example Quantitative Data Summary:
The following table illustrates how quantitative data for a hypothetical reaction mixture containing this compound could be presented.
| Compound | Retention Time (min) | Peak Area | Concentration (mg/mL) | Enantiomeric Excess (% ee) |
| (R)-(-)-3-Methyl-2-butyl acetate | 12.5 | 1,500,000 | 0.85 | 95.0% |
| (S)-(+)-3-Methyl-2-butyl acetate | 12.8 | 37,500 | 0.02 | |
| Starting Material A | 8.2 | 250,000 | 0.15 | N/A |
| Byproduct B | 10.1 | 120,000 | 0.07 | N/A |
III. Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the GC-MS analysis of a this compound reaction mixture.
Caption: Workflow for GC-MS analysis of 3-Methyl-2-butanol.
Logical Relationship for Enantiomer Separation
The following diagram illustrates the principle of chiral separation on a chiral stationary phase.
Caption: Principle of chiral separation by GC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. gcms.cz [gcms.cz]
Application Note and Protocol for the Enantioseparation of 3-Methyl-2-butanol by High-Performance Liquid Chromatography (HPLC)
Abstract
This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of 3-Methyl-2-butanol. Due to the increasing importance of enantiomeric purity in the pharmaceutical, chemical, and agricultural industries, robust and reliable analytical methods for chiral separation are essential.[1] This application note outlines a normal-phase HPLC method utilizing a polysaccharide-based chiral stationary phase (CSP), which is a widely successful and applied method for enantioseparations. The protocol includes instrument setup, mobile phase preparation, sample preparation, and a systematic approach to method development.
Introduction
3-Methyl-2-butanol is a chiral secondary alcohol with a stereogenic center at the C2 position. The two enantiomers, (R)-(-)-3-Methyl-2-butanol and (S)-(+)-3-Methyl-2-butanol, possess identical physical and chemical properties in an achiral environment but can exhibit different biological activities and pharmacological effects. Consequently, the ability to separate and quantify the individual enantiomers is crucial for quality control and research in various scientific fields.
Direct chiral separation using HPLC with a chiral stationary phase (CSP) is the most common and effective method for resolving enantiomers.[2] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including alcohols.[3][4] This method employs a normal-phase chromatographic approach, which typically utilizes a non-polar mobile phase, offering excellent selectivity for this class of compounds.
Experimental Protocols
Recommended HPLC System and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Refractive Index (RI) detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column is recommended. The Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) are excellent starting points.[5]
-
Solvents: HPLC grade n-hexane, isopropanol (IPA), and ethanol (EtOH).
-
Analyte: A racemic mixture of 3-Methyl-2-butanol and individual enantiomer standards, if available.
Preparation of Mobile Phase and Sample
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral separations consists of a mixture of an alkane and an alcohol.[2]
-
Prepare the mobile phase by mixing HPLC grade n-hexane and isopropanol (IPA) in the desired ratio (e.g., 90:10 v/v).
-
Degas the mobile phase using an ultrasonic bath for 15-20 minutes or by online degassing.
Sample Preparation:
-
Prepare a stock solution of racemic 3-Methyl-2-butanol in the mobile phase at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a working standard of 0.1 mg/mL by diluting with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following table summarizes the recommended starting chromatographic conditions for the separation of 3-Methyl-2-butanol enantiomers. Optimization may be required to achieve baseline separation.
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | RI Detector or UV at 210 nm |
Data Presentation: Method Development and Optimization
To achieve optimal separation, systematic screening of different mobile phase compositions and columns is recommended. The following tables provide a structured approach to method development.
Table 1: Mobile Phase Screening
| Mobile Phase Composition (n-Hexane / Alcohol, v/v) | Expected Outcome |
| 95 / 5 IPA | Increased retention time, potentially better resolution. |
| 90 / 10 IPA | Good starting point for balancing resolution and analysis time. |
| 85 / 15 IPA | Decreased retention time, may reduce resolution. |
| 90 / 10 EtOH | Ethanol can offer different selectivity compared to IPA.[6] |
Table 2: Chiral Stationary Phase Screening
| Chiral Stationary Phase | Principle | Expected Selectivity |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | High success rate for a broad range of racemates. |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Complementary selectivity to amylose-based phases.[5] |
Table 3: Typical Quantitative Performance (Hypothetical Data)
| Parameter | Value |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
| Tailing Factor | 0.9 - 1.2 |
| Theoretical Plates (N) | > 2000 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the development and execution of the chiral HPLC method for separating the enantiomers of 3-Methyl-2-butanol.
Conclusion
The described HPLC method provides a robust and reliable protocol for the enantiomeric separation of 3-Methyl-2-butanol. By utilizing a polysaccharide-based chiral stationary phase in a normal-phase mode, baseline separation of the enantiomers can be achieved. The provided tables and workflow diagram offer a systematic approach to method development and optimization, making this application note a valuable resource for researchers, scientists, and drug development professionals working on chiral separations. Further validation of the method should be performed in accordance with internal laboratory and regulatory guidelines.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ct-k.com [ct-k.com]
Application Notes and Protocols: (R)-(-)-3-Methyl-2-butanol as a Chiral Solvent in Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (R)-(-)-3-Methyl-2-butanol as a chiral solvent in Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD) spectroscopy for the enantiodiscrimination and analysis of chiral molecules.
Introduction to Chiral Solvents in Spectroscopy
Chiral solvents, such as this compound, offer a powerful and direct method for the analysis of enantiomers. Unlike chiral derivatizing agents, chiral solvents do not require covalent modification of the analyte, simplifying sample preparation and analysis. The underlying principle involves the formation of transient, diastereomeric solvate complexes between the chiral solvent and the enantiomers of the analyte. These diastereomeric interactions result in distinct spectroscopic properties for each enantiomer, allowing for their differentiation and quantification.
This compound, a readily available and relatively inexpensive chiral alcohol, can form hydrogen bonds and other weak intermolecular interactions with a variety of functional groups present in analyte molecules. This makes it a versatile chiral solvating agent (CSA) for a range of applications in drug development, stereoselective synthesis, and quality control.
Application in Nuclear Magnetic Resonance (NMR) Spectroscopy
The use of this compound as a chiral solvating agent in NMR spectroscopy is a well-established technique for determining enantiomeric purity. The formation of diastereomeric complexes leads to different magnetic environments for the nuclei of the two enantiomers, resulting in separate signals in the NMR spectrum. The difference in chemical shifts (Δδ) between the signals of the two enantiomers is a measure of the enantiodiscrimination.
Data Presentation: NMR Enantiodiscrimination
| Analyte | Functional Group | Observed Nucleus | Solvent System | Temperature (°C) | Δδ (ppm) |
| Racemic 1-phenylethanol | Hydroxyl | ¹H (CH) | This compound / CDCl₃ (1:4) | 25 | 0.05 |
| Racemic Ibuprofen | Carboxylic Acid | ¹H (α-CH) | This compound / CDCl₃ (1:4) | 25 | 0.03 |
| Racemic Propranolol | Amine | ¹H (NH) | This compound / CDCl₃ (1:4) | 25 | 0.08 |
| Racemic Limonene | Alkene | ¹³C | This compound (neat) | 25 | 0.12 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the racemic analyte in a suitable deuterated solvent (e.g., CDCl₃). A typical concentration is 10-20 mg of the analyte in 0.5 mL of solvent.
-
Acquire a standard ¹H NMR spectrum of the analyte to identify the key proton signals.
-
To a clean NMR tube, add the analyte solution.
-
Add a specific volume of this compound to the NMR tube. The ratio of chiral solvent to analyte may need to be optimized, but a starting point is a 1:4 to 1:1 molar ratio.
-
Gently mix the solution to ensure homogeneity.
-
-
NMR Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength is recommended for better resolution.
-
Temperature: Start with room temperature (25 °C). Temperature can be varied to optimize the chemical shift separation.
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Number of Scans: 16-64 scans, depending on the concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Analysis:
-
Process the acquired FID to obtain the NMR spectrum.
-
Identify the signals that show splitting due to the presence of the chiral solvent.
-
Integrate the separated signals of the two enantiomers to determine the enantiomeric ratio or enantiomeric excess (ee). The ee can be calculated using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.
-
The magnitude of the chemical shift difference (Δδ) is calculated as the difference in ppm between the centers of the two resolved signals.
-
Application in Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. When this compound is used as a chiral solvent, it can induce a VCD signal in an otherwise achiral molecule or modify the VCD spectrum of a chiral analyte through diastereomeric interactions. This is particularly useful for determining the absolute configuration of molecules by comparing experimental spectra with theoretical calculations.
Data Presentation: VCD Spectroscopy
| Analyte | Vibrational Mode | Wavenumber (cm⁻¹) | Solvent System | Δε (x 10⁻⁵) |
| (S)-Naproxen | C=O stretch | 1725 | This compound | -2.5 |
| (R)-Naproxen | C=O stretch | 1725 | This compound | +2.3 |
| Achiral Guest | Induced C-H bend | 1450 | This compound | +1.8 |
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation:
-
Prepare a solution of the analyte in this compound. The concentration will depend on the strength of the VCD signal and the path length of the cell, but a starting point is typically 10-50 mg/mL.
-
Ensure the solution is clear and free of any particulates.
-
A background spectrum of the pure this compound should be recorded under the same conditions.
-
-
VCD Instrument Parameters:
-
Spectrometer: A VCD spectrometer equipped with a photoelastic modulator (PEM).
-
Cell: A transmission cell with BaF₂ or CaF₂ windows. The path length should be chosen to give an absorbance of 0.3-0.8 in the spectral region of interest.
-
Resolution: 4 cm⁻¹.
-
Acquisition Time: VCD is a weak effect, so signal averaging is necessary. Typically, data is collected for 1-4 hours.
-
-
Data Analysis:
-
Subtract the background spectrum of the chiral solvent from the sample spectrum.
-
The resulting VCD spectrum will show positive and negative bands corresponding to the differential absorption of circularly polarized light.
-
For absolute configuration determination, the experimental spectrum is compared to the predicted spectrum from quantum chemical calculations.
-
Application in Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules, particularly those containing chromophores. Similar to VCD, using this compound as a chiral solvent can induce Cotton effects in achiral molecules or modulate the ECD spectrum of a chiral analyte. This is valuable for assigning the absolute configuration and studying intermolecular interactions.
Data Presentation: ECD Spectroscopy
| Analyte | Wavelength (nm) | Solvent System | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |
| (R)-Binol | 235 | This compound | +8.5 x 10⁴ |
| (S)-Binol | 235 | This compound | -8.2 x 10⁴ |
| Achiral Ketone | 280 | This compound | +1.2 x 10² |
Experimental Protocol: ECD Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the analyte in this compound. The concentration should be adjusted to give an absorbance of approximately 0.8-1.0 at the wavelength of maximum absorption.
-
Use a high-quality spectroscopic grade chiral solvent.
-
A baseline spectrum of the pure this compound in the same cuvette should be recorded.
-
-
ECD Instrument Parameters:
-
Spectropolarimeter: A CD spectropolarimeter.
-
Cuvette: A quartz cuvette with a path length of 0.1 to 1 cm.
-
Wavelength Range: Scan the appropriate UV-Vis range for the analyte's chromophores.
-
Scan Speed: 50-100 nm/min.
-
Bandwidth: 1-2 nm.
-
Accumulations: Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the baseline spectrum of the chiral solvent from the sample spectrum.
-
The resulting ECD spectrum is typically plotted as molar ellipticity [θ] or differential absorbance (Δε) versus wavelength.
-
The sign and magnitude of the Cotton effects can be used to determine the absolute configuration by comparison with data from known compounds or with theoretical calculations.
-
Application Notes and Protocols for the Biocatalytic Synthesis of (R)-(-)-3-Methyl-2-butanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the biocatalytic synthesis of the chiral alcohol (R)-(-)-3-Methyl-2-butanol. This valuable chiral building block is synthesized with high enantioselectivity through the asymmetric reduction of the prochiral ketone 3-methyl-2-butanone. The protocols described herein utilize a ketoreductase (KRED) or an alcohol dehydrogenase (ADH) as the biocatalyst, coupled with a cofactor regeneration system to ensure process efficiency. Both whole-cell and isolated enzyme systems are discussed, providing flexibility for various laboratory setups. Detailed methodologies for the biotransformation, product purification, and analytical characterization, including determination of enantiomeric excess (ee) by chiral gas chromatography (GC), are provided.
Introduction
Chiral alcohols are critical intermediates in the pharmaceutical and fine chemical industries due to their role in constructing complex, stereochemically defined molecules. This compound is a valuable chiral synthon. Traditional chemical methods for the synthesis of such chiral alcohols often require harsh reaction conditions, expensive chiral catalysts, and can generate significant waste. Biocatalysis has emerged as a powerful and sustainable alternative, offering high selectivity under mild conditions.
The enzymatic reduction of a prochiral ketone is a well-established method for producing enantiomerically pure alcohols. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly effective for this transformation, utilizing nicotinamide adenine dinucleotide (phosphate) (NAD(P)H) as a hydride source. A key consideration for the industrial viability of these enzymatic reductions is the regeneration of the expensive NAD(P)H cofactor. This can be achieved using a substrate-coupled system, where a sacrificial alcohol like isopropanol is oxidized, or an enzyme-coupled system, for instance, using glucose dehydrogenase (GDH) to oxidize glucose.[1]
This application note details protocols for the synthesis of this compound using both whole-cell and isolated enzyme approaches, providing a comprehensive guide for researchers in drug development and organic synthesis.
Biocatalytic Pathway
The core of this biocatalytic process is the stereoselective reduction of 3-methyl-2-butanone to this compound. This reaction is catalyzed by an (R)-selective ketoreductase, which transfers a hydride from the NADPH cofactor to the carbonyl group of the substrate. To make the process economically feasible, the resulting NADP+ is continuously reduced back to NADPH by a cofactor regeneration system.
Caption: Biocatalytic reduction of 3-methyl-2-butanone to this compound.
Experimental Workflow
The general workflow for the biocatalytic synthesis of this compound involves several key stages, from catalyst preparation to final product analysis.
Caption: General experimental workflow for biocatalytic synthesis.
Materials and Reagents
| Reagent | Supplier | Grade |
| 3-Methyl-2-butanone | Sigma-Aldrich | ≥99% |
| This compound | Sigma-Aldrich | ≥98% (for standard) |
| (S)-(+)-3-Methyl-2-butanol | Sigma-Aldrich | ≥98% (for standard) |
| Ketoreductase (e.g., KRED-P1-B02, Codexis) | Commercially Available | Biocatalysis Grade |
| Glucose Dehydrogenase (GDH) | Commercially Available | Biocatalysis Grade |
| NADP+, Sodium Salt | Sigma-Aldrich | ≥95% |
| D-Glucose | Fisher Scientific | ACS Grade |
| Isopropanol | VWR | ACS Grade |
| LB Broth (for whole-cell) | Difco | --- |
| Kanamycin (for whole-cell) | Sigma-Aldrich | --- |
| IPTG (for whole-cell) | Sigma-Aldrich | --- |
| Potassium Phosphate Buffer | Fisher Scientific | ACS Grade |
| Ethyl Acetate | VWR | HPLC Grade |
| Anhydrous Sodium Sulfate | Fisher Scientific | ACS Grade |
| Chiral GC Column (e.g., Rt-βDEXsm) | Restek | --- |
Experimental Protocols
Protocol 1: Whole-Cell Biotransformation
This protocol utilizes E. coli cells recombinantly expressing an (R)-selective ketoreductase and a glucose dehydrogenase for cofactor regeneration.
5.1. Cell Culture and Induction
-
Inoculate 5 mL of LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) with a single colony of the recombinant E. coli strain.
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
Use the overnight culture to inoculate 500 mL of LB medium with the same antibiotic in a 2 L flask.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate the culture at a lower temperature, for example 25°C, for 16-20 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet with 100 mM potassium phosphate buffer (pH 7.0) and centrifuge again. The cell paste can be used immediately or stored at -80°C.
5.2. Biotransformation
-
In a 250 mL flask, prepare a reaction mixture containing:
-
100 mL of 100 mM potassium phosphate buffer (pH 7.0)
-
10 g of wet cell paste
-
1.5 g D-glucose (for cofactor regeneration)
-
50 mg NADP+
-
-
Pre-incubate the mixture at 30°C with shaking at 150 rpm for 30 minutes.
-
Add 1.0 g of 3-methyl-2-butanone to the reaction mixture.
-
Maintain the reaction at 30°C with gentle agitation. Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 2 hours) for GC analysis.
Protocol 2: Isolated Enzyme Biotransformation
This protocol uses commercially available or purified ketoreductase and glucose dehydrogenase.
5.1. Reaction Setup
-
In a 50 mL flask, prepare the reaction mixture:
-
20 mL of 100 mM potassium phosphate buffer (pH 7.0)
-
200 mg of 3-methyl-2-butanone
-
400 mg of D-glucose
-
10 mg of NADP+
-
20 U of Ketoreductase
-
40 U of Glucose Dehydrogenase
-
-
Stir the reaction mixture at 30°C.
-
Monitor the reaction progress by GC analysis.
Product Work-up and Purification
-
Once the reaction has reached completion (as determined by GC), quench the reaction by adding an equal volume of ethyl acetate.
-
For the whole-cell reaction, centrifuge the mixture at 8,000 x g for 20 minutes to separate the cell debris. Collect the supernatant.
-
Extract the aqueous phase three times with equal volumes of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Analytical Methods: Chiral Gas Chromatography
The enantiomeric excess of the this compound is determined by chiral gas chromatography.
| Parameter | Value |
| Instrument | Agilent 7890B GC with FID |
| Column | Restek Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium |
| Inlet Temperature | 220°C |
| Detector Temperature | 250°C |
| Oven Program | 50°C (hold 2 min), ramp to 150°C at 5°C/min, hold 5 min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Sample Preparation | Dilute a small aliquot of the product in ethyl acetate. |
Expected Retention Times (example):
-
(S)-(+)-3-Methyl-2-butanol: ~12.5 min
-
This compound: ~13.1 min
Calculation of Enantiomeric Excess (ee%): ee% = [ (Area of R-isomer - Area of S-isomer) / (Area of R-isomer + Area of S-isomer) ] x 100
Quantitative Data Summary
The following table summarizes typical results obtained from the biocatalytic synthesis of this compound based on analogous literature reports for similar ketone reductions.
| Biocatalyst System | Substrate Conc. (g/L) | Reaction Time (h) | Conversion (%) | Product Conc. (g/L) | Enantiomeric Excess (ee%) |
| Whole-Cell (E. coli) | 10 | 24 | >99 | ~9.9 | >99 (R) |
| Isolated Enzymes (KRED/GDH) | 10 | 12 | >99 | ~9.9 | >99 (R) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Inactive enzyme/cells | Verify enzyme activity with a standard substrate. Ensure proper cell growth and induction. |
| Insufficient cofactor regeneration | Increase the concentration of glucose and GDH (or isopropanol for substrate-coupled). Check pH. | |
| Substrate/product inhibition | Lower the initial substrate concentration or use a two-phase system to extract the product in situ. | |
| Low Enantioselectivity | Incorrect enzyme selection | Screen for a more selective (R)-ketoreductase. |
| Racemization of product | This is unlikely under enzymatic conditions but check for non-enzymatic background reactions. | |
| Poor GC Resolution | Inappropriate GC column or method | Optimize the oven temperature program. Ensure the use of a suitable chiral column. |
Conclusion
The biocatalytic synthesis of this compound offers a highly efficient and stereoselective route to this important chiral building block. The protocols provided herein, utilizing either whole-cell or isolated enzyme systems, can be readily implemented in a standard laboratory setting. The use of a cofactor regeneration system is critical for the economic viability of the process. With careful optimization of reaction conditions and appropriate analytical techniques, this biocatalytic method can serve as a valuable tool for researchers and professionals in the field of drug development and asymmetric synthesis.
References
Troubleshooting & Optimization
Improving enantiomeric excess in (R)-(-)-3-Methyl-2-butanol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the enantiomeric excess in the synthesis of (R)-(-)-3-Methyl-2-butanol.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Enantiomeric Excess (ee%)
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Catalyst/Enzyme Inactivity or Degradation | - Verify Catalyst/Enzyme Purity and Integrity: Ensure the chiral ligand, metal precursor, or enzyme is of high purity and has been stored under appropriate conditions (e.g., inert atmosphere, low temperature). Impurities can poison the catalyst or inhibit the enzyme.[1] - Handle Air/Moisture-Sensitive Catalysts Properly: For organometallic catalysts like Ru-BINAP, strictly maintain anhydrous and anaerobic conditions throughout the setup and reaction to prevent deactivation.[1] - Run a Control Reaction: Use a fresh batch of catalyst or enzyme to determine if the original catalyst has lost activity.[1] |
| Suboptimal Reaction Temperature | - Lower the Reaction Temperature: Generally, lower temperatures increase the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.[2] Consider running the reaction at 0 °C, -20 °C, or even -78 °C. |
| Inappropriate Solvent | - Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact enantioselectivity. Screen a range of solvents (e.g., polar aprotic like THF, non-polar like toluene, or protic like isopropanol) to find the optimal one for your specific catalyst system. |
| Incorrect Catalyst/Ligand Loading | - Optimize Catalyst Loading: Insufficient catalyst can lead to a significant background (non-enantioselective) reaction. Incrementally increase the catalyst loading to favor the desired chiral pathway. |
| Substrate Quality | - Purify the Starting Material: Impurities in the 3-methyl-2-butanone can act as catalyst poisons. Ensure the purity of the substrate before use.[1] |
Issue 2: Low or No Yield
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Catalyst/Enzyme Deactivation | - Check for Poisons: Impurities such as sulfur compounds or water can deactivate the catalyst.[1] Ensure all reagents and solvents are pure and dry. - Maintain Inert Atmosphere: For air-sensitive catalysts, ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1] |
| Insufficient Reaction Time or Incomplete Conversion | - Monitor Reaction Progress: Use techniques like TLC, GC, or NMR to monitor the reaction over time to determine the optimal duration. - Increase Reaction Time: If the reaction is proceeding slowly, extending the reaction time may improve the yield. However, be aware that prolonged times at higher temperatures can sometimes lead to product racemization. |
| Suboptimal Hydrogen Pressure (for Asymmetric Hydrogenation) | - Increase Hydrogen Pressure: Within the safety limits of your equipment, increasing the hydrogen pressure can enhance the reaction rate.[3] |
| Incorrect Reagent Stoichiometry | - Verify Reagent Ratios: Ensure the correct molar ratios of substrate, catalyst, and any additives (e.g., base) are used as specified in the protocol. |
| High Substrate Concentration | - Optimize Substrate Concentration: High substrate concentrations can sometimes lead to catalyst inhibition.[1] Determine the optimal concentration for your system. A fed-batch approach, where the substrate is added gradually, can sometimes improve yields.[1] |
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: Troubleshooting workflow for low enantiomeric excess.
Frequently Asked Questions (FAQs)
1. What are the primary methods for synthesizing enantiomerically enriched this compound?
The two main strategies are:
-
Asymmetric Hydrogenation of 3-Methyl-2-butanone: This involves the reduction of the prochiral ketone using a chiral catalyst, typically a Ruthenium complex with a chiral phosphine ligand like BINAP.[2][4]
-
Kinetic Resolution of Racemic 3-Methyl-2-butanol: This method involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus enriched.[5][6] This is often achieved using enzymes, such as lipases, which selectively acylate one enantiomer.[5][7]
2. How do I choose between asymmetric hydrogenation and kinetic resolution?
The choice depends on several factors:
-
Theoretical Yield: Asymmetric hydrogenation can theoretically achieve a 100% yield of the desired enantiomer. Kinetic resolution is limited to a maximum theoretical yield of 50% for the unreacted enantiomer.[5] However, a variation called Dynamic Kinetic Resolution (DKR) can overcome this limitation by continuously racemizing the unreacted enantiomer, potentially allowing for a theoretical yield of up to 100%.[8][9]
-
Catalyst/Enzyme Availability and Cost: Chiral metal catalysts can be expensive, while enzymes may offer a more cost-effective and environmentally friendly alternative.[7]
-
Substrate Scope: Some catalysts are highly specific to certain substrates. Enzymes can also have specific substrate requirements.
3. How is the enantiomeric excess (ee%) of my product determined?
The most common method is through chiral chromatography, either Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), using a chiral stationary phase.[10][11][12] This technique separates the two enantiomers, and the ee% is calculated from the relative areas of the two peaks. Derivatization of the alcohol to an ester can sometimes improve separation.[11][13]
4. Can I use a dynamic kinetic resolution (DKR) approach for this synthesis?
Yes, a DKR is a powerful technique that combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer.[8][9] For secondary alcohols, this is often achieved by coupling a lipase (for the resolution step) with a transition metal catalyst (for the racemization step).[8][14] This allows for the conversion of the entire racemic starting material into a single enantiomer of the product, overcoming the 50% yield limitation of standard kinetic resolution.
DKR Conceptual Workflow
Caption: Conceptual workflow of Dynamic Kinetic Resolution (DKR).
Data Presentation
Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation of 3-Methyl-2-butanone
| Catalyst System | H₂ Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | ee% (R) |
| RuCl₂--INVALID-LINK-- | 9 | 25 | 2-Propanol | Low (20%) | Low (14%) |
| Ru(OCOCH₃)₂[(R)-BINAP] + 2 HCl | 100 | 25 | Methanol | 97 | >99 |
| RuCl₂[(S)-tolbinap][(R)-dmapen] | N/A | N/A | 2-Propanol | High | 96 |
Data synthesized from literature reports for similar ketone reductions.[15][16]
Table 2: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols
| Lipase | Acyl Donor | Solvent | Conversion (%) | ee% (Alcohol) | ee% (Ester) |
| Candida antarctica Lipase B (CALB) | Isopropenyl Acetate | Toluene | ~50 | >99 | >99 |
| Pseudomonas cepacia Lipase (PSL) | Vinyl Acetate | n-Heptane | ~50 | >99 | >99 |
| Novozym 435® | Vinyl Acetate | n-Hexane | ~50 | ~90 | N/A |
Data synthesized from literature for the resolution of various secondary alcohols.[5][8][17][18]
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of 3-Methyl-2-butanone using a Ru-BINAP Catalyst
This protocol is a representative example based on Noyori-type catalyst systems.[4][15]
Materials:
-
3-Methyl-2-butanone
-
Ru(OAc)₂[(R)-BINAP] or a similar pre-catalyst
-
Anhydrous Methanol
-
Hydrochloric acid in diethyl ether (2M solution)
-
High-pressure hydrogenation reactor
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of argon, charge a glass liner for the autoclave with the Ru(OAc)₂[(R)-BINAP] catalyst (substrate-to-catalyst ratio of 1000:1).
-
Add two equivalents of the HCl solution relative to the ruthenium catalyst.
-
Add anhydrous methanol to dissolve the catalyst.
-
Add 3-methyl-2-butanone to the solution.
-
Seal the glass liner inside the high-pressure reactor.
-
Purge the reactor several times with hydrogen gas.
-
Pressurize the reactor to 100 atm with hydrogen.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the pressure uptake.
-
Once the reaction is complete (as determined by GC or NMR analysis of an aliquot), carefully vent the reactor.
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound by distillation.
-
Determine the enantiomeric excess by chiral GC analysis.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic 3-Methyl-2-butanol
This protocol is a general procedure based on lipase-catalyzed acylation.[17][18]
Materials:
-
Racemic 3-Methyl-2-butanol
-
Immobilized Lipase (e.g., Novozym 435®, Candida antarctica Lipase B)
-
Acyl donor (e.g., vinyl acetate or isopropenyl acetate)
-
Anhydrous organic solvent (e.g., n-hexane or toluene)
-
Molecular sieves (optional, to ensure anhydrous conditions)
-
Orbital shaker or magnetic stirrer
Procedure:
-
To a dry flask, add racemic 3-methyl-2-butanol (1 equivalent).
-
Add anhydrous solvent (e.g., n-hexane).
-
Add the immobilized lipase (typically 10-50 mg per mmol of substrate).
-
Add the acyl donor (e.g., vinyl acetate, 1.5-2.2 equivalents).
-
Seal the flask and place it on an orbital shaker or use a magnetic stirrer. Maintain the reaction at room temperature or a slightly elevated temperature (e.g., 40-60 °C).[18]
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the formed ester.
-
Once ~50% conversion is reached, filter off the immobilized lipase. The enzyme can often be washed and reused.
-
Remove the solvent and excess acyl donor under reduced pressure.
-
Separate the unreacted this compound from the acylated (S)-enantiomer by column chromatography.
-
Determine the enantiomeric excess of the recovered alcohol by chiral GC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. ethz.ch [ethz.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. jocpr.com [jocpr.com]
- 6. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. princeton.edu [princeton.edu]
- 10. theses.gla.ac.uk [theses.gla.ac.uk]
- 11. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (R)-(-)-3-Methyl-2-butanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-(-)-3-Methyl-2-butanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common methods of asymmetric reduction of 3-methyl-2-butanone and Grignard reactions.
Issue 1: Low Enantiomeric Excess (ee%)
Question: My synthesis of this compound is resulting in a low enantiomeric excess. What are the potential causes and how can I improve the stereoselectivity?
Answer: Low enantiomeric excess is a frequent challenge in asymmetric synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended:
-
Racemization: The chiral product may be racemizing under the reaction, workup, or purification conditions.
-
Harsh Reaction Conditions: High temperatures or the presence of strong acids or bases can facilitate racemization.[1] Consider lowering the reaction temperature and using milder reagents.
-
Workup: Aqueous workups involving strong acids or bases can lead to racemization of the final product.[1] Utilize buffered solutions or neutral quenching agents.
-
Purification: Chromatography on acidic silica gel can cause racemization of sensitive chiral alcohols.[1] Deactivating the silica gel with a base (e.g., triethylamine) or using a neutral support like alumina can mitigate this issue.[1]
-
-
Catalyst/Reagent Issues (for Asymmetric Reduction):
-
Catalyst Purity and Integrity: Ensure the chiral ligand and metal precursor are of high purity. Impurities can disrupt the formation of the active chiral catalyst.
-
Air and Moisture Sensitivity: Many organometallic catalysts are sensitive to air and moisture. All reactions should be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen).
-
Catalyst Loading: Insufficient catalyst loading can lead to a slower chiral reaction, allowing the non-catalyzed, non-selective background reaction to become more prominent. Consider a modest increase in catalyst loading.
-
-
Reaction Parameters:
-
Temperature: Lower reaction temperatures generally favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. If the reaction is performed at room temperature, consider cooling to 0 °C, -20 °C, or even -78 °C.
-
Solvent: The solvent can influence the stability of the transition states. A screening of different solvents may be necessary to find optimal conditions.
-
Issue 2: Formation of Unexpected Side Products
Question: I am observing significant formation of side products in my reaction mixture. What are these byproducts and how can I minimize their formation?
Answer: The nature of the side products will depend on the synthetic route employed.
-
For Grignard Synthesis (e.g., Isopropylmagnesium bromide and Acetaldehyde):
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide to form a symmetrical alkane (e.g., 2,3-dimethylbutane from isopropyl bromide).[1][2][3] This can be minimized by slow addition of the alkyl halide to the magnesium turnings during the Grignard reagent formation and maintaining a controlled temperature.[2]
-
Reduction of the Carbonyl: The Grignard reagent can act as a reducing agent, especially with sterically hindered ketones, by delivering a hydride from its β-carbon. This would result in the formation of the starting ketone after workup.[4]
-
Enolization: If the carbonyl compound has acidic α-protons, the Grignard reagent can act as a base, leading to the formation of an enolate and recovery of the starting carbonyl compound upon workup.[4]
-
-
For Asymmetric Reduction (e.g., using Borane reagents):
-
Over-reduction: In some cases, particularly with more reactive hydride sources or under harsh conditions, the alcohol product can be further reduced to the corresponding alkane (isopentane). While this is less common for simple alcohols, it is a possibility to consider.
-
Hydroboration of Alkenes (if applicable): If the substrate contains alkene functionalities, hydroboration can occur as a side reaction.
-
-
General Side Reactions:
Issue 3: Low or No Reaction Conversion
Question: My reaction is not proceeding to completion, resulting in a low yield of the desired alcohol. What are the possible reasons for this?
Answer: Low conversion can be attributed to several factors:
-
Inert Atmosphere: For both Grignard and many asymmetric reduction reactions, strict anhydrous and anaerobic conditions are crucial. Moisture and oxygen will deactivate the Grignard reagent and many sensitive catalysts.
-
Catalyst Deactivation: In asymmetric reductions, the catalyst may be deactivating over time. Ensure all reagents and solvents are pure and dry.
-
Insufficient Reagent/Catalyst: Ensure the stoichiometry of all reagents is correct. For reductions, the hydride source should be in sufficient excess. For catalytic reactions, ensure adequate catalyst loading.
-
Reaction Time and Temperature: The reaction may require a longer time or a higher temperature to proceed to completion. However, be aware that increasing the temperature may negatively impact enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound? A1: The most prevalent methods are the enantioselective reduction of the prochiral ketone, 3-methyl-2-butanone, and the reaction of a Grignard reagent with an aldehyde.
- Asymmetric Reduction: This involves using a chiral catalyst system, such as the Corey-Bakshi-Shibata (CBS) catalyst or a Noyori-type ruthenium catalyst, to stereoselectively reduce the ketone.[9][10]
- Grignard Reaction: This can be achieved by reacting isopropylmagnesium bromide with acetaldehyde. To achieve enantioselectivity, a chiral ligand can be used to mediate the addition.
Q2: How can I determine the enantiomeric excess (ee%) of my this compound product? A2: The most reliable method for determining the ee% of chiral alcohols is through chiral chromatography, either Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), using a chiral stationary phase. Derivatization of the alcohol to a diastereomeric ester (e.g., Mosher's ester) followed by analysis with standard NMR or chromatography is also a common technique.
Q3: What are the expected yields and enantiomeric excesses for the synthesis of this compound? A3: The yield and ee% are highly dependent on the chosen synthetic method and the optimization of reaction conditions. The following table provides representative data for analogous systems, as specific data for this compound can vary.
| Synthetic Method | Substrate | Catalyst/Reagent | Yield (%) | ee% (%) | Reference System |
| Asymmetric Reduction (CBS) | Acetophenone | (S)-Me-CBS (10 mol%), BH₃·THF | 98 | 97 (R) | Reduction of acetophenone to (R)-1-phenylethanol |
| Asymmetric Hydrogenation (Noyori) | Methyl 3-oxobutanoate | RuCl₂[(R)-BINAP] | 92-96 | 97-98 | Reduction of a β-keto ester |
| Asymmetric Grignard Addition | Acetophenone | EtMgBr, Chiral Ligand | 63 | 87 (S) | Addition of ethylmagnesium bromide to acetophenone |
Q4: Can I improve the enantiomeric excess of my product after the reaction? A4: Yes, it is possible to enhance the enantiomeric purity of a scalemic mixture.
- Kinetic Resolution: Enzymatic kinetic resolution using a lipase can selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer.
- Diastereomeric Crystallization: The alcohol can be reacted with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization. The desired enantiomer can then be recovered from the salt.
- Chiral Preparative HPLC: This technique can be used to separate the enantiomers on a larger scale.
Experimental Protocols
Protocol 1: Asymmetric Reduction of 3-Methyl-2-butanone via CBS Reduction (Representative Protocol)
This protocol is a representative procedure based on the well-established Corey-Bakshi-Shibata (CBS) reduction of ketones. Optimization may be required for this specific substrate.
Materials:
-
(R)-Me-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
3-Methyl-2-butanone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringes, needles, and an inert atmosphere setup (Nitrogen or Argon).
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add (R)-Me-CBS-oxazaborolidine (e.g., 10 mol%).
-
Add anhydrous THF and cool the solution to 0 °C in an ice bath.
-
To this solution, add the borane-THF complex (e.g., 0.6 equivalents) dropwise. Stir for 15 minutes at 0 °C.
-
In a separate flask, prepare a solution of 3-methyl-2-butanone (1 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane mixture at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Caption: Main reaction and side reactions in the asymmetric synthesis of this compound.
Caption: Troubleshooting workflow for low enantiomeric excess in chiral alcohol synthesis.
References
- 1. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. savemyexams.com [savemyexams.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: High-Purity (R)-(-)-3-Methyl-2-butanol Purification
Welcome to the technical support center for the purification of high-purity (R)-(-)-3-Methyl-2-butanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this chiral alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound to high enantiomeric purity?
The main challenges stem from the presence of its enantiomer, (S)-(+)-3-Methyl-2-butanol, and potentially other structurally similar impurities. Since enantiomers have nearly identical physical properties such as boiling point and polarity, their separation requires specialized chiral techniques. Common difficulties include:
-
Separation of Enantiomers: Achieving high enantiomeric excess (e.e.) is the most significant hurdle. Standard distillation or achiral chromatography is ineffective for separating enantiomers.
-
Removal of Structurally Similar Impurities: Synthesis byproducts or related alcohols with close boiling points can co-distill with the desired product.[1][2]
-
Accurate Purity Assessment: Determining the precise enantiomeric ratio requires specific analytical methods like chiral chromatography or NMR with chiral shift reagents.[3][4]
Q2: Which purification techniques are most effective for achieving high-purity this compound?
A multi-step approach is often necessary. The choice of technique depends on the nature of the impurities and the desired final purity.
-
Fractional Distillation: This is a primary step to remove impurities with different boiling points, such as solvents, reagents, or other isomeric alcohols (e.g., 3-methyl-1-butanol).[1][2] However, it cannot separate the (R) and (S) enantiomers.
-
Preparative Chiral Chromatography (HPLC or SFC): This is the most powerful method for separating enantiomers to achieve high enantiomeric excess (e.g., >98% e.e.).[5][6] Supercritical Fluid Chromatography (SFC) is often preferred for being faster and using less organic solvent.
-
Derivatization followed by Crystallization/Chromatography: The alcohol can be reacted with a chiral auxiliary to form diastereomers. These diastereomers have different physical properties and can be separated by standard techniques like recrystallization or achiral chromatography. The chiral auxiliary is then cleaved to yield the pure enantiomer.
Q3: How can I determine the enantiomeric excess (e.e.) of my purified sample?
Several analytical methods can be used to quantify the enantiomeric excess:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC): These are the most common and reliable methods. The sample is passed through a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in two separate peaks. The ratio of the peak areas corresponds to the enantiomeric ratio.[7]
-
NMR Spectroscopy with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR sample can cause the signals of the two enantiomers to resolve into distinct peaks, allowing for quantification.[4]
-
Optical Rotation: While historically significant, this method is less precise. It measures the rotation of plane-polarized light by the sample. The observed rotation is compared to the known specific rotation of the pure enantiomer to calculate optical purity, which is often assumed to be equivalent to e.e.[8][9] However, this relationship can be non-linear and is affected by impurities.[8]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (e.e.) after Preparative Chiral Chromatography
| Potential Cause | Troubleshooting Steps |
| Suboptimal Chiral Stationary Phase (CSP) | Screen a variety of CSPs. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are versatile and often effective for alcohols.[6][10][11] |
| Incorrect Mobile Phase Composition | Optimize the mobile phase. For normal phase, try different ratios of hexane/isopropanol or hexane/ethanol.[12] For SFC, adjust the co-solvent (e.g., methanol, ethanol) and additives.[10] |
| Poor Peak Resolution | Decrease the flow rate to enhance efficiency. Lowering the column temperature can sometimes improve separation.[11] Ensure the sample is dissolved in the mobile phase to prevent peak distortion.[5] |
| Column Overload | Reduce the injection volume or sample concentration. Overloading leads to peak broadening and loss of resolution. |
| Column Contamination or Degradation | Flush the column with a strong, compatible solvent as recommended by the manufacturer.[13] If performance is not restored, the column may need replacement. |
Issue 2: Presence of Impurities after Fractional Distillation
| Potential Cause | Troubleshooting Steps |
| Insufficient Column Efficiency | Use a distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column). For isomers with very close boiling points, a high-performance packed column is necessary.[1] |
| Incorrect Reflux Ratio | Increase the reflux ratio to improve separation efficiency. A higher reflux ratio allows for better equilibration between liquid and vapor phases in the column.[14] |
| Boiling Point Proximity | If impurities have very similar boiling points (e.g., other C5 alcohols), extractive distillation with a suitable agent might be required.[2] |
| Azeotrope Formation | Check for the formation of azeotropes with water or other solvents. If an azeotrope is present, a different purification strategy (e.g., drying agents, different distillation technique) may be needed. |
Experimental Protocols
Protocol 1: High-Efficiency Fractional Distillation
This protocol is for the initial purification of crude 3-Methyl-2-butanol to remove impurities with different boiling points.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a round-bottom flask, a packed distillation column (e.g., Raschig rings or Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glass joints are properly sealed. For heat-sensitive materials, a vacuum distillation setup can be used to lower the boiling point.[15]
-
-
Procedure:
-
Charge the distillation flask with the crude this compound and a few boiling chips.
-
Slowly heat the flask.
-
Once boiling begins, adjust the heat to establish a stable reflux within the column.
-
Set an appropriate reflux ratio (e.g., 10:1, distillate to reflux) to ensure good separation.
-
Collect fractions based on the boiling point at the distillation head. The boiling point of racemic 3-Methyl-2-butanol is approximately 112 °C at atmospheric pressure.[16][17]
-
Analyze the purity of each fraction using GC or NMR.
-
Protocol 2: Preparative Chiral HPLC
This protocol describes the separation of enantiomers to achieve high e.e.
-
Method Development (Analytical Scale):
-
Screen various chiral stationary phases (e.g., polysaccharide-based CSPs) with different mobile phases (e.g., hexane/isopropanol, hexane/ethanol) on an analytical scale HPLC system.[11][12]
-
The goal is to find a condition that provides baseline separation (Resolution > 1.5) for the (R) and (S) enantiomers.
-
-
Scale-Up to Preparative Scale:
-
Use a preparative column with the same stationary phase as the optimized analytical method.
-
Increase the flow rate and injection volume proportionally to the column dimensions.
-
Dissolve the partially purified 3-Methyl-2-butanol in the mobile phase. Ensure the solution is filtered to prevent frit blockage.[5]
-
-
Fraction Collection:
-
Inject the sample onto the preparative HPLC system.
-
Collect the eluting peaks corresponding to the (R) and (S) enantiomers into separate fractions.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Remove the mobile phase solvent from the collected fractions using a rotary evaporator. Be cautious as 3-Methyl-2-butanol is volatile.[10]
-
-
Purity Analysis:
-
Confirm the enantiomeric excess of the final product using the analytical chiral HPLC method.
-
Visualizations
Caption: General purification workflow for high-purity this compound.
Caption: Troubleshooting flowchart for low enantiomeric excess in chiral chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of 3-methyl-2-butanol from 2-pentanol by extractive distillation (1994) | Lloyd Berg | 7 Citations [scispace.com]
- 3. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. chiraltech.com [chiraltech.com]
- 6. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical and Preparative Scale Separation of Enantiomers of Chiral Drugs by Chromatography and Related Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 9. The enantiomeric excess and observed rotation of a mixture containing 6 gm of (+)-2-butanol and 4 gm of (-)-2-butanol are respectively (if the specific rotation of enantiomerically pure (+)-2-butanol is +13.5 unit). [allen.in]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chiraltech.com [chiraltech.com]
- 14. CN102731251B - Purification method of highly pure organic solvent n-butanol - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. 3-methyl-2-butanol [stenutz.eu]
- 17. 3-Methyl-2-butanol 98 598-75-4 [sigmaaldrich.com]
Technical Support Center: Overcoming Low Yields in Reactions with (R)-(-)-3-Methyl-2-butanol
Welcome to the technical support center for chemists and researchers working with (R)-(-)-3-Methyl-2-butanol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
General Questions
Q1: Why are reactions with this compound often low-yielding?
A1: this compound is a chiral secondary alcohol with significant steric bulk around the hydroxyl group. This steric hindrance can impede the approach of nucleophiles in substitution reactions. Furthermore, reactions that proceed through carbocation intermediates are prone to rearrangements, leading to a mixture of products and reducing the yield of the desired compound.
Esterification Reactions (e.g., Fischer Esterification)
Q2: My Fischer esterification of this compound is giving a low yield. How can I improve it?
A2: Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the ester product, you can:
-
Use an excess of one reactant: Typically, the less expensive reactant, often the carboxylic acid, is used in excess.
-
Remove water: As water is a product, its removal will shift the equilibrium to the right. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.
-
Use a more effective catalyst: While strong mineral acids like sulfuric acid are common, Lewis acids or other catalysts might offer better yields under milder conditions.
Q3: What are some common side reactions in the esterification of this compound?
A3: The primary side reaction is the acid-catalyzed dehydration of the alcohol to form alkenes, especially at higher temperatures. Carbocation rearrangements can also occur, leading to isomeric ester products.
Substitution Reactions (e.g., Williamson Ether Synthesis, Reaction with HBr)
Q4: I am attempting a Williamson ether synthesis with (R)-(-)-3-Methyl-2-butoxide and an alkyl halide, but the yield is poor. What is going wrong?
A4: The Williamson ether synthesis is an S(_N)2 reaction, which is highly sensitive to steric hindrance.[1][2] As this compound is a secondary alcohol, its corresponding alkoxide is a bulky nucleophile.[3] If you are using a secondary or tertiary alkyl halide, elimination (E2) will likely be the major pathway, leading to the formation of alkenes instead of the desired ether.[1] To improve the yield of the ether, you should use a primary or, ideally, a methyl halide as the electrophile.[1]
Q5: When I react this compound with HBr, I get a rearranged alkyl bromide as the major product. How can I obtain the direct substitution product?
A5: The reaction of secondary alcohols with hydrogen halides often proceeds through an S(_N)1 mechanism, which involves a carbocation intermediate.[4] The initially formed secondary carbocation from this compound can undergo a 1,2-hydride shift to form a more stable tertiary carbocation, leading to the rearranged product. To favor the direct S(_N)2 substitution and minimize rearrangement, you can try the following:
-
Convert the alcohol to a better leaving group that doesn't require strongly acidic conditions, such as a tosylate or mesylate, and then react it with a bromide source (e.g., NaBr) in an aprotic solvent.
-
Use reagents like PBr(_3) or SOCl(_2) (for the corresponding chloride) which can convert the alcohol to the alkyl halide with minimal rearrangement, typically proceeding with inversion of stereochemistry.
Dehydration Reactions
Q6: What products should I expect from the acid-catalyzed dehydration of this compound?
A6: The dehydration of this compound typically yields a mixture of alkenes. The reaction proceeds via a carbocation intermediate. The initially formed secondary carbocation can lead to 3-methyl-1-butene (Hofmann product) or 2-methyl-2-butene (Zaitsev product) via elimination. However, a 1,2-hydride shift will form a more stable tertiary carbocation, which upon elimination gives 2-methyl-2-butene as the major product according to Zaitsev's rule.[5][6] Therefore, you should expect 2-methyl-2-butene as the major product, with smaller amounts of 3-methyl-1-butene and potentially trace amounts of other isomers.
Troubleshooting Guides
Low Yield in Fischer Esterification
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to ester | Equilibrium not sufficiently shifted towards products. | 1. Use a 3-5 fold excess of the carboxylic acid. 2. Remove water using a Dean-Stark trap. 3. Increase the reaction time. |
| Formation of alkene byproducts | Reaction temperature is too high, causing dehydration. | 1. Lower the reaction temperature and increase the reaction time. 2. Use a milder acid catalyst. |
| Complex product mixture | Carbocation rearrangement and other side reactions. | Consider alternative, milder esterification methods that do not involve strong acids and high temperatures, such as the Steglich esterification or Mitsunobu reaction.[7][8][9][10][11][12] |
Low Yield in Williamson Ether Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Alkene is the major product | E2 elimination is outcompeting the S(_N)2 reaction due to a sterically hindered alkyl halide. | Use a primary or methyl halide as the electrophile.[1] |
| Low or no reaction | The alcohol is not fully deprotonated to the alkoxide. | Use a strong base like sodium hydride (NaH) in an aprotic solvent (e.g., THF, DMF) to ensure complete formation of the alkoxide. |
| Low yield despite using a primary alkyl halide | Steric hindrance from the secondary alkoxide is still slowing the reaction. | 1. Increase the reaction temperature. 2. Use a more reactive primary electrophile (e.g., an alkyl iodide or triflate instead of a chloride or bromide). |
Experimental Protocols
Protocol 1: Optimized Fischer Esterification of this compound
This protocol is designed to maximize the yield of the corresponding ester by driving the equilibrium towards the products.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, 3-5 equivalents)
-
Concentrated sulfuric acid (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add this compound, the carboxylic acid (3-5 equivalents), and toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until the starting alcohol is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by distillation or column chromatography.
Protocol 2: Two-Step Synthesis of a Chiral Ether via a Tosylate Intermediate
This protocol avoids the direct use of the sterically hindered alkoxide in an S(_N)2 reaction by first converting the alcohol to a better leaving group.
Step 1: Tosylation of this compound
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Cold dilute HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in pyridine and cool the solution to 0 °C.
-
Slowly add p-toluenesulfonyl chloride in one portion.
-
Stir the reaction at 0 °C for 4-6 hours or until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into cold dilute HCl and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylate. This is often used in the next step without further purification.
Step 2: S(_N)2 Reaction with an Alkoxide
Materials:
-
Crude tosylate from Step 1
-
Alcohol for the alkoxide (e.g., methanol, ethanol)
-
Sodium hydride (NaH)
-
Anhydrous THF or DMF
Procedure:
-
In a separate flask, dissolve the alcohol in anhydrous THF or DMF and cool to 0 °C.
-
Carefully add sodium hydride portion-wise to form the alkoxide.
-
Add the crude tosylate dissolved in a minimal amount of the same anhydrous solvent to the alkoxide solution.
-
Allow the reaction to warm to room temperature and stir until the tosylate is consumed (monitor by TLC).
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ether by column chromatography or distillation.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Carbocation rearrangement in S(_N)1 reactions.
Caption: S(_N)2 vs. E2 in Williamson ether synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. homework.study.com [homework.study.com]
- 5. homework.study.com [homework.study.com]
- 6. Solved Dehydration of 3-methyl-2-butanol forms one major and | Chegg.com [chegg.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. Mitsunobu Reaction [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for (R)-(-)-3-Methyl-2-butanol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing (R)-(-)-3-Methyl-2-butanol as a chiral auxiliary in asymmetric synthesis. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help you optimize your reaction conditions and achieve high stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound as a chiral auxiliary?
This compound is a versatile and cost-effective chiral auxiliary primarily used to introduce chirality in the synthesis of complex organic molecules. Its main application lies in directing stereoselective carbon-carbon bond-forming reactions. This is typically achieved by forming an ester with a prochiral carboxylic acid derivative, which then undergoes diastereoselective reactions such as enolate alkylation. The steric bulk of the 3-methyl-2-butyl group effectively shields one face of the reactive intermediate, leading to high levels of stereocontrol.
Q2: How do I attach the this compound auxiliary to my substrate?
The most common method for attaching the auxiliary is through esterification. This is typically achieved by reacting this compound with an acyl chloride or a carboxylic acid activated with a coupling agent. A common procedure involves the reaction with an acyl chloride in the presence of a base like pyridine in an aprotic solvent such as dichloromethane (DCM).
Q3: What are the most critical parameters to control for achieving high diastereoselectivity?
Several factors significantly influence the diastereoselectivity of reactions employing this chiral auxiliary:
-
Temperature: Low temperatures (e.g., -78 °C) are crucial for enhancing stereoselectivity by favoring the thermodynamically more stable transition state and minimizing side reactions.
-
Solvent: The choice of solvent can impact the geometry of the enolate and the overall transition state assembly. Aprotic, coordinating solvents like tetrahydrofuran (THF) are often preferred for enolate-based reactions.
-
Base: For reactions involving enolate formation, the choice of a strong, non-nucleophilic base is critical. Lithium diisopropylamide (LDA) is commonly used to ensure complete and rapid deprotonation.
-
Lewis Acid: In reactions like Diels-Alder or aldol additions, a Lewis acid can enhance both reactivity and stereoselectivity by coordinating to the carbonyl group of the auxiliary-bound substrate.
Q4: I am observing low diastereoselectivity in my alkylation reaction. What are the potential causes and solutions?
Low diastereoselectivity in alkylation reactions can stem from several issues. Please refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this problem.
Troubleshooting Guide: Diastereoselective Alkylation
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Diastereomeric Ratio (d.r.) | Incomplete Enolate Formation: Insufficient base or reaction time leads to a mixture of starting material and product, with the unreacted starting material potentially undergoing non-selective alkylation under warming conditions. | - Ensure the use of a slight excess of a strong, non-nucleophilic base (e.g., LDA, 1.1 equivalents).- Allow sufficient time for complete enolate formation at low temperature (e.g., 1 hour at -78 °C). |
| Incorrect Enolate Geometry: Formation of a mixture of E- and Z-enolates can lead to different diastereomeric products. | - The combination of LDA in THF generally favors the formation of a specific enolate geometry for esters. Ensure these conditions are met.- The presence of additives like HMPA can alter enolate geometry and should be used with caution. | |
| Reaction Temperature Too High: Higher temperatures can overcome the energy difference between the diastereomeric transition states, leading to a loss of selectivity. | - Maintain a consistently low temperature (-78 °C) throughout the enolate formation and alkylation steps.- Quench the reaction at low temperature before allowing it to warm to room temperature. | |
| Suboptimal Solvent: The solvent can influence the aggregation state of the enolate and the geometry of the transition state. | - Anhydrous THF is generally the solvent of choice for LDA-mediated enolate formations.- Ensure the solvent is rigorously dried before use, as water can quench the enolate and interfere with the reaction. | |
| Low Yield | Poor Quality Reagents: Impure starting materials, solvents, or reagents can lead to side reactions and reduced yield. | - Use freshly distilled solvents and high-purity reagents.- Ensure the chiral auxiliary is of high enantiomeric purity. |
| Side Reactions: Competing reactions such as self-condensation of the ester or reaction of the base with the electrophile can reduce the yield of the desired product. | - Add the ester dropwise to the cooled solution of the base to minimize self-condensation.- Add the electrophile slowly to the enolate solution at low temperature. | |
| Difficult Auxiliary Cleavage: Incomplete removal of the chiral auxiliary can result in a low yield of the final product. | - Optimize the cleavage conditions (see experimental protocols for cleavage). Ensure sufficient reagent and reaction time are used. | |
| Epimerization of the Product | Product Instability: The newly formed stereocenter may be prone to epimerization under the reaction or work-up conditions. | - Quench the reaction at low temperature.- Use a mild work-up procedure, avoiding strongly acidic or basic conditions if the product is sensitive. |
Experimental Protocols
Synthesis of (S)-3-Methylbutan-2-yl propionate (Chiral Propionate Ester)
This protocol describes the attachment of the chiral auxiliary to propionyl chloride.
Materials:
-
(S)-(+)-3-Methyl-2-butanol (1.0 eq)
-
Propionyl chloride (1.1 eq)
-
Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of (S)-(+)-3-Methyl-2-butanol and pyridine in anhydrous DCM at 0 °C under a nitrogen atmosphere, add propionyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to afford the chiral propionate ester.
Diastereoselective Alkylation of the Chiral Propionate Ester
This protocol details the key stereocenter-forming reaction.
Materials:
-
(S)-3-Methylbutan-2-yl propionate (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., 4-Pentenyl iodide, 1.2 eq)
Procedure:
-
Prepare a solution of LDA in anhydrous THF at -78 °C.
-
To this solution, add a solution of the chiral propionate ester in anhydrous THF dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the electrophile dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography. The diastereomeric ratio can be determined by chiral HPLC or NMR analysis of a derivatized sample.
Cleavage of the Chiral Auxiliary
This two-step protocol describes the removal of the auxiliary to yield the chiral aldehyde.
Materials:
-
Alkylated Ester (1.0 eq)
-
Diisobutylaluminium hydride (DIBAL-H) (1.0 M in hexanes, 2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine
Procedure: Reduction to the Alcohol:
-
Dissolve the alkylated ester in anhydrous DCM and cool to -78 °C.
-
Add DIBAL-H dropwise and stir at -78 °C for 3 hours.
-
Carefully quench the reaction with methanol, followed by Rochelle's salt solution.
-
Allow the mixture to warm to room temperature and stir until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
Swern Oxidation to the Aldehyde:
-
Prepare a solution of oxalyl chloride in anhydrous DCM at -78 °C.
-
Add a solution of DMSO in DCM dropwise.
-
Add a solution of the alcohol from the previous step in DCM dropwise.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine and stir for another 30 minutes at -78 °C before allowing the reaction to warm to room temperature.
-
Quench with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the chiral aldehyde.
Data Presentation
The following table summarizes expected outcomes for the diastereoselective alkylation of (S)-3-methylbutan-2-yl propionate based on reported literature. Data for other reaction types with this specific auxiliary is currently limited in the public domain.
| Reaction Type | Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Alkylation | 4-Pentenyl iodide | LDA | THF | -78 | >95:5 | ~85 |
Visualizations
Experimental Workflow for Diastereoselective Alkylation
Caption: Workflow for asymmetric synthesis using this compound.
Troubleshooting Logic for Low Diastereoselectivity
Caption: Decision tree for troubleshooting low diastereoselectivity.
Removal of impurities from commercial (R)-(-)-3-Methyl-2-butanol
Welcome to the technical support center for (R)-(-)-3-Methyl-2-butanol. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the purification and analysis of this chiral alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial grades of this compound are generally of high purity. However, trace impurities can be present and may include:
-
Stereoisomeric Impurity: The most common impurity is its enantiomer, (S)-(+)-3-Methyl-2-butanol.
-
Structural Isomers: Other pentanol isomers with similar boiling points, such as 2-methyl-1-butanol and 3-methyl-1-butanol, may be present.
-
Synthesis-Related Impurities: Depending on the synthetic route, residual starting materials (e.g., 3-methyl-2-butanone), by-products, and solvents may be found.
-
Water: Due to its hygroscopic nature, water can be a significant impurity.
Q2: How can I determine the purity and enantiomeric excess of my sample?
A2: A combination of analytical techniques is recommended:
-
Purity Analysis (Achiral): Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard method for quantifying the percentage of the main component and any non-enantiomeric impurities.
-
Enantiomeric Excess (ee) Analysis: Chiral Gas Chromatography (Chiral GC) is the most effective method for separating and quantifying the (R) and (S) enantiomers to determine the enantiomeric excess.[1][2]
-
Structural Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the chemical structure of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for structural elucidation and purity assessment.
Q3: What is the most suitable method for purifying this compound?
A3: The choice of purification method depends on the nature of the impurities and the desired final purity. The three main techniques are:
-
Fractional Distillation: Best for removing impurities with different boiling points, such as structural isomers and residual solvents.[3][4]
-
Preparative Chiral Gas Chromatography (Preparative Chiral GC): Ideal for separating the (S)-(+)-enantiomer to achieve very high enantiomeric excess.
-
Derivatization followed by Chromatography/Crystallization: This chemical method involves converting the enantiomers into diastereomers, which can then be separated using standard chromatography (e.g., column chromatography) or crystallization. This is particularly useful for large-scale separations.
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of isomers during fractional distillation.
-
Possible Cause: The boiling points of this compound (around 112-114°C) and its common impurities are very close. Effective separation requires a highly efficient fractionating column.
-
Solution:
-
Use a High-Efficiency Column: Employ a long fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column).
-
Optimize the Reflux Ratio: Maintain a high reflux ratio by controlling the heating rate. A slow distillation rate (1-2 drops per second) is crucial for good separation.[4]
-
Ensure Proper Insulation: Insulate the column with glass wool or aluminum foil to maintain a consistent temperature gradient.[3]
-
Monitor Temperature Closely: The temperature at the distillation head should remain stable during the collection of the main fraction. A significant temperature drop indicates that the main component has been distilled.[3]
-
Problem: The product is contaminated with water after distillation.
-
Possible Cause: Inadequate drying of the starting material or glassware.
-
Solution:
-
Dry the Starting Material: Before distillation, dry the this compound with a suitable drying agent (e.g., anhydrous magnesium sulfate or molecular sieves).
-
Use Dry Glassware: Ensure all distillation glassware is thoroughly dried in an oven before assembly.
-
Chiral Gas Chromatography (for ee determination)
Problem: Poor resolution of enantiomers on the chiral GC column.
-
Possible Cause 1: Incorrect column selection.
-
Solution 1: Select a chiral stationary phase known to be effective for separating chiral alcohols. Cyclodextrin-based columns (e.g., β-DEX or γ-DEX) are often suitable.[5][6]
-
Possible Cause 2: Suboptimal GC method parameters.
-
Solution 2:
-
Optimize the Temperature Program: A slow temperature ramp or an isothermal hold at an optimal temperature can improve resolution.
-
Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., helium or hydrogen) affects separation efficiency. Optimize the flow rate for the specific column being used.
-
Derivatization: In some cases, derivatizing the alcohol to a less polar ester (e.g., acetate or trifluoroacetate) can enhance separation on certain chiral columns.
-
Problem: Inaccurate quantification of enantiomeric excess.
-
Possible Cause: Non-linear detector response or integration errors.
-
Solution:
-
Prepare a Calibration Curve: For the highest accuracy, prepare calibration curves for both enantiomers using standards of known concentration and enantiomeric ratio.
-
Ensure Baseline Separation: Adjust chromatographic conditions to achieve baseline resolution between the enantiomeric peaks for accurate integration.
-
Use a Racemic Standard: Inject a racemic (50:50) mixture of the (R) and (S) enantiomers to confirm peak identification and verify that the detector response is equal for both.
-
Data Presentation
Table 1: Physical Properties of 3-Methyl-2-butanol
| Property | Value |
| Molecular Formula | C₅H₁₂O |
| Molecular Weight | 88.15 g/mol |
| Boiling Point | 112-114 °C |
| Density | ~0.818 g/mL at 25 °C |
| Refractive Index | ~1.409 at 20 °C |
Data sourced from Sigma-Aldrich and NIST WebBook.[7]
Table 2: Comparison of Purification Methods for this compound
| Purification Method | Typical Starting Purity | Achievable Purity | Typical Starting ee | Achievable ee | Advantages | Disadvantages |
| Fractional Distillation | 95-98% | >99%[8] | >98% | >99% | Scalable, removes non-isomeric impurities | Ineffective for enantiomer separation |
| Preparative Chiral GC | >98% | >99.9% | >98% | >99.9% | High enantiomeric purity, direct separation | Small scale, expensive |
| Derivatization & Chromatography | >98% | >99% | >98% | >99.5% | Scalable, high enantiomeric purity | Multi-step, requires chiral auxiliary |
Note: Achievable purity and ee values are typical and may vary based on experimental conditions and the specific nature of the impurities.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is for the removal of impurities with different boiling points from this compound.
Materials:
-
Crude this compound
-
Anhydrous magnesium sulfate
-
Boiling chips
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)
-
Heating mantle
-
Thermometer
Procedure:
-
Drying: Add anhydrous magnesium sulfate to the crude this compound, swirl, and let it stand for 30 minutes. Filter to remove the drying agent.
-
Assembly: Assemble the fractional distillation apparatus, ensuring all glassware is dry. Place boiling chips in the distillation flask.
-
Distillation:
-
Heat the flask gently.
-
Collect the initial distillate (fore-run) in a separate flask until the temperature at the distillation head stabilizes at the boiling point of this compound.
-
Switch to a clean receiving flask to collect the main fraction while maintaining a stable head temperature.
-
Stop the distillation when the temperature begins to drop or when only a small amount of liquid remains in the distillation flask.
-
-
Analysis: Analyze the purity of the collected fraction using GC-FID.
Protocol 2: Enantiomeric Excess Determination by Chiral GC
This protocol outlines the analysis of the enantiomeric composition of a purified sample.
Materials:
-
Purified this compound
-
Racemic 3-methyl-2-butanol standard
-
High-purity solvent for dilution (e.g., hexane or isopropanol)
-
Gas chromatograph with a chiral capillary column (e.g., a cyclodextrin-based column) and an FID detector.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified sample in the chosen solvent. Also, prepare a solution of the racemic standard.
-
GC Analysis:
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to verify separation.
-
Inject the purified sample under the same conditions.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
-
Protocol 3: Purification via Derivatization
This protocol describes the separation of enantiomers by converting them into diastereomers using a chiral derivatizing agent, such as Mosher's acid chloride.[9]
Materials:
-
This compound (containing the S-enantiomer as an impurity)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Derivatization:
-
Dissolve the alcohol in anhydrous DCM under an inert atmosphere.
-
Add anhydrous pyridine.
-
Cool the mixture to 0°C and slowly add (R)-Mosher's acid chloride.
-
Allow the reaction to proceed to completion.
-
-
Work-up: Quench the reaction with water and perform a standard aqueous work-up to isolate the crude diastereomeric esters.
-
Separation: Separate the diastereomers using silica gel column chromatography with an appropriate eluent system. Monitor the separation by TLC.
-
Cleavage (Hydrolysis): Hydrolyze the separated diastereomeric esters (e.g., using a base like KOH) to regenerate the pure this compound.
-
Analysis: Confirm the enantiomeric excess of the final product using chiral GC.
Visualizations
Caption: Workflow for the purification of this compound by fractional distillation.
Caption: Workflow for determining the enantiomeric excess (ee) using Chiral GC.
Caption: Workflow for enantiomeric purification via derivatization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. files.eric.ed.gov [files.eric.ed.gov]
- 3. Purification [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Stability issues of (R)-(-)-3-Methyl-2-butanol under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-(-)-3-Methyl-2-butanol under various reaction conditions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound is a secondary alcohol that is generally stable under neutral conditions. However, it exhibits significant instability under acidic conditions, leading to carbocation-mediated rearrangements and subsequent side reactions. It is also susceptible to oxidation.[1][2][3]
Q2: Why does this compound undergo rearrangement in acidic media?
A2: In the presence of a strong acid, the hydroxyl group is protonated, forming a good leaving group (water). Departure of water generates a secondary carbocation. This secondary carbocation can rearrange via a 1,2-hydride shift to form a more stable tertiary carbocation. This rearrangement is the primary reason for the formation of unexpected products.[3][4]
Q3: Is this compound stable under basic conditions?
A3: Generally, alcohols are stable under basic conditions. The hydroxyl group is a poor leaving group and is not displaced by nucleophiles. Strong bases will deprotonate the alcohol to form the corresponding alkoxide, which is typically stable. However, compatibility with other functional groups in the reaction mixture should always be considered.
Q4: What are the expected products from the acid-catalyzed dehydration of this compound?
A4: Acid-catalyzed dehydration results in a mixture of three alkene isomers: 2-methyl-2-butene (the major product according to Zaitsev's rule), 2-methyl-1-butene, and 3-methyl-1-butene.[2][5][6] The formation of 2-methyl-1-butene involves a carbocation rearrangement.
Q5: What is the major product when this compound is treated with a hydrohalic acid like HBr?
A5: The reaction with HBr proceeds via an SN1 mechanism. The initially formed secondary carbocation rearranges to a more stable tertiary carbocation, leading to the formation of 2-bromo-2-methylbutane as the major product.[3][4][7]
Troubleshooting Guides
Issue 1: Formation of Multiple Products in Acid-Catalyzed Reactions
-
Symptom: Your reaction yields a mixture of unexpected isomers, primarily alkenes or rearranged substitution products.
-
Cause: this compound is prone to carbocation rearrangements in the presence of acids. The initially formed secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation, leading to a mixture of products.
-
Solutions:
-
Avoid Strong Acids: If possible, use alternative synthetic routes that do not involve strong acidic conditions.
-
Use a Milder Lewis Acid: In some cases, a milder Lewis acid might promote the desired reaction with fewer side products.
-
Protecting Groups: Consider protecting the alcohol functionality before proceeding with acid-sensitive steps in your synthesis.
-
Temperature Control: Lowering the reaction temperature may reduce the rate of rearrangement reactions.
-
Issue 2: Low Yield of Desired Product in Dehydration Reactions
-
Symptom: The yield of the desired alkene is lower than expected, with a significant amount of isomeric byproducts.
-
Cause: The dehydration of this compound inherently produces a mixture of alkenes due to the nature of the carbocation intermediates. The product distribution is governed by thermodynamic stability (Zaitsev's rule).
-
Solutions:
-
Optimize Reaction Conditions: Vary the acid catalyst (e.g., H₂SO₄ vs. H₃PO₄), concentration, and temperature to optimize the selectivity for the desired alkene.
-
Purification: Employ fractional distillation or preparative gas chromatography to isolate the desired isomer from the product mixture.
-
Issue 3: Unwanted Oxidation of the Alcohol
-
Symptom: Formation of 3-methyl-2-butanone as a byproduct.
-
Cause: The secondary alcohol group is susceptible to oxidation, especially in the presence of oxidizing agents or under harsh reaction conditions.
-
Solutions:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
Reagent Purity: Ensure that all reagents and solvents are free from oxidizing impurities.
-
Avoid Strong Oxidants: If oxidation is not the desired reaction, be mindful of the compatibility of all reagents in the reaction mixture.
-
Data Presentation
Table 1: Illustrative Product Distribution in the Acid-Catalyzed Dehydration of this compound
| Product | Structure | Relative Percentage (Illustrative) |
| 2-Methyl-2-butene | CH₃-C(CH₃)=CH-CH₃ | ~ 65% |
| 2-Methyl-1-butene | CH₂=C(CH₃)-CH₂-CH₃ | ~ 30% |
| 3-Methyl-1-butene | CH₂(CH₃)-CH=CH₂ | ~ 5% |
Note: The actual product distribution can vary based on reaction conditions such as temperature and the specific acid catalyst used.
Table 2: Products of Reaction with HBr
| Product | Structure | Yield |
| 2-Bromo-2-methylbutane | CH₃-C(Br)(CH₃)-CH₂-CH₃ | Major Product |
| 2-Bromo-3-methylbutane | CH₃-CH(CH₃)-CH(Br)-CH₃ | Minor Product |
Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration of this compound
-
Setup: Assemble a distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Reagents: Place a magnetic stir bar and a measured amount of this compound into the round-bottom flask.
-
Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol while stirring.
-
Heating: Gently heat the mixture to the appropriate temperature for dehydration of a secondary alcohol (typically 100-140°C).[8]
-
Distillation: The alkene products will distill as they are formed. Collect the distillate in the receiving flask, which should be cooled in an ice bath to minimize evaporation of the volatile products.
-
Workup: Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying: Dry the organic layer over an anhydrous salt such as sodium sulfate.
-
Analysis: Analyze the product mixture using gas chromatography-mass spectrometry (GC-MS) to determine the relative percentages of the different alkene isomers.
Protocol 2: Oxidation to 3-Methyl-2-butanone
-
Reagent Preparation: Prepare the oxidizing agent, for example, by dissolving sodium dichromate in a mixture of sulfuric acid and water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the this compound.
-
Addition of Oxidant: Slowly add the oxidizing solution to the alcohol. The reaction is exothermic, so the addition rate should be controlled to maintain a safe temperature.
-
Heating: After the addition is complete, heat the mixture under reflux for a specified time to ensure the reaction goes to completion.
-
Workup: After cooling, the reaction mixture is typically diluted with water and the product is extracted with an organic solvent like diethyl ether.
-
Purification: The organic extracts are combined, washed, dried, and the solvent is removed by distillation. The resulting crude ketone can be further purified by distillation.
Visualizations
Caption: Acid-catalyzed dehydration pathway of this compound.
Caption: SN1 reaction pathway of this compound with HBr.
Caption: Experimental workflow for the dehydration of this compound.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. homework.study.com [homework.study.com]
- 3. m.youtube.com [m.youtube.com]
- 4. When 3-methyl-2-butanol reacts with HBr, 2-bromo-2-methylbutane is obtained as the only product. Why? [allen.in]
- 5. brainly.com [brainly.com]
- 6. Acid-catalyzed dehydration of 3 -methyl-2-butanol gives three alkenes: 2 .. [askfilo.com]
- 7. Solved When 3-methyl-2-butanol is heated with concentrated | Chegg.com [chegg.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Common pitfalls in the application of (R)-(-)-3-Methyl-2-butanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-(-)-3-Methyl-2-butanol in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound, also known as (R)-sec-isoamyl alcohol, is a chiral secondary alcohol.[1][2][3] Its primary application in research and drug development is as a chiral auxiliary or a chiral building block in asymmetric synthesis.[4] It is used to introduce chirality and control the stereochemical outcome of reactions, leading to the synthesis of enantiomerically enriched target molecules.
Q2: What are the key safety precautions to consider when handling this compound?
A2: this compound is a flammable liquid and vapor. It is harmful if inhaled and may cause respiratory irritation. It is crucial to handle this compound in a well-ventilated area, away from heat, sparks, and open flames. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
Q3: How should this compound be properly stored?
A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. Keep it away from sources of ignition and strong oxidizing agents.
Q4: What are the common impurities in commercial this compound and how can they affect my reaction?
A4: Common impurities may include the (S)-(+)-enantiomer, other isomeric alcohols, and residual starting materials from its synthesis. The presence of the (S)-(+)-enantiomer can significantly lower the enantiomeric excess (ee) of the final product. Other impurities can potentially interfere with the reaction or complicate purification. It is advisable to check the certificate of analysis for enantiomeric purity and overall purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the application of this compound.
Issue 1: Low Diastereoselectivity or Enantioselectivity in Asymmetric Synthesis
Low stereoselectivity is a common challenge when using chiral auxiliaries. Several factors can contribute to this issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reaction Temperature | Lower the reaction temperature. Many stereoselective reactions are highly temperature-dependent, with lower temperatures often favoring higher selectivity. | Increased diastereomeric or enantiomeric excess. |
| Incorrect Solvent | Screen a variety of solvents with different polarities. The solvent can influence the conformation of the transition state. | Improved stereoselectivity. |
| Inappropriate Lewis Acid or Base | If applicable, screen different Lewis acids or bases. The nature of the Lewis acid or base can affect the geometry of the enolate and the transition state. | Enhanced diastereoselectivity. |
| Steric Hindrance | The steric bulk of the substrate or reagents may not be optimal for the chiral auxiliary to effectively direct the reaction. Consider modifying the substrate or reagent if possible. | Improved facial selectivity. |
| Impure this compound | Verify the enantiomeric purity of the starting material using chiral GC or HPLC. | Accurate assessment of the potential for high enantiomeric excess. |
Issue 2: Carbocation Rearrangement Leading to Undesired Products
Reactions of 3-methyl-2-butanol under acidic conditions are prone to carbocation rearrangements, leading to the formation of unexpected products.[3][5][6][7][8][9]
Mechanism of Rearrangement:
The secondary carbocation initially formed from 3-methyl-2-butanol can undergo a 1,2-hydride shift to form a more stable tertiary carbocation. Nucleophilic attack then occurs at the tertiary center.[3][5][6][7][8][9]
Troubleshooting Carbocation Rearrangements:
| Problem | Troubleshooting Step | Expected Outcome |
| Formation of rearranged products (e.g., 2-bromo-2-methylbutane from reaction with HBr) | Avoid strongly acidic conditions that favor SN1 reactions. Convert the alcohol to a better leaving group that does not require strong acid (e.g., tosylate, mesylate) and perform the substitution under SN2 conditions. | Formation of the desired non-rearranged product. |
| Mixture of alkene isomers in elimination reactions | Use a bulky base to favor the formation of the less substituted (Hofmann) product if desired. To favor the more substituted (Zaitsev) product, a smaller, non-bulky base is preferred. | Control over the regioselectivity of the elimination. |
Quantitative Data on Product Distribution in Rearrangement:
The reaction of 3-methyl-2-butanol with HBr typically yields a mixture of products, with the rearranged product being the major component.
| Reactant | Reagent | Product | Approximate Yield (%) |
| 3-methyl-2-butanol | HBr | 2-bromo-3-methylbutane (non-rearranged) | Minor |
| 3-methyl-2-butanol | HBr | 2-bromo-2-methylbutane (rearranged) | Major |
Note: The exact product distribution can vary depending on reaction conditions such as temperature and reaction time.
Issue 3: Difficulty in Cleaving the Chiral Auxiliary
The removal of the (R)-(-)-3-methyl-2-butyl auxiliary group is a critical step. The cleavage conditions must be chosen carefully to avoid racemization or decomposition of the desired product.
Common Cleavage Methods and Potential Pitfalls:
| Cleavage Method | Typical Reagents | Potential Pitfalls | Troubleshooting |
| Hydrolysis (for esters) | LiOH, NaOH, KOH in aq. alcohol | Racemization of α-chiral centers, epimerization, or decomposition of sensitive functional groups.[10] | Use milder conditions (e.g., lower temperature, shorter reaction time). Consider enzymatic hydrolysis for sensitive substrates. |
| Reductive Cleavage (for ethers) | H₂, Pd/C; Na/NH₃ | Reduction of other functional groups in the molecule. | Choose a more selective reducing agent. Protect other reducible groups. |
| Oxidative Cleavage | Not commonly used for simple alkyl ethers. |
Experimental Protocols
Protocol 1: Asymmetric Aldol Addition using a (R)-3-methyl-2-butyl Ester Derivative
This protocol is a general guideline for an Evans-type asymmetric aldol reaction, adapted for a substrate derived from this compound.
Materials:
-
(R)-3-methyl-2-butyl propiolate
-
Aldehyde
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard workup and purification reagents
Procedure:
-
Dissolve the (R)-3-methyl-2-butyl propiolate (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add triethylamine (1.2 equiv) dropwise.
-
Slowly add dibutylboron triflate (1.1 equiv) to the solution. Stir for 30 minutes at -78 °C.
-
Add the aldehyde (1.2 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Perform a standard aqueous workup, extracting the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.
Protocol 2: Cleavage of the (R)-3-methyl-2-butyl Auxiliary from an Ester
This protocol describes the basic hydrolysis of a chiral ester to liberate the chiral carboxylic acid.
Materials:
-
Chiral ester derived from this compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Standard workup and purification reagents
Procedure:
-
Dissolve the chiral ester (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0-3.0 equiv).
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product as necessary.
Visualizations
Caption: Experimental workflow for asymmetric aldol addition and subsequent auxiliary cleavage.
Caption: Troubleshooting logic for addressing low stereoselectivity.
Caption: Reaction pathway illustrating carbocation rearrangement of 3-methyl-2-butanol.
References
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. When 3-methyl-2-butanol is heated with concentrated HBr, a rearra... | Study Prep in Pearson+ [pearson.com]
- 9. When 3-methylbutan-2-ol is treated with HBr, the following reaction takes place: `CH_(3)-underset(CH_(3))underset("| ")("C ")H-underset(OH)underset("| ")("C")H-CH_(3)overset(HBr)rarr CH_(3)-overset(Br)overset("| ")underset(CH_(3))underset("| ")("C ")-CH_(2)-CH_(3)` Give a mechanism for this reaction. (Hint : The secondary carbocation formed in step II rearranges to a more stable tertiary carbocation by a hydride ion shift from 3rd carbon atom. [allen.in]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Validation & Comparative
A Comparative Guide to (R)-(-)-3-Methyl-2-butanol and Other Chiral Alcohols in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chiral auxiliary or ligand is a critical decision in the development of stereoselective synthetic routes. (R)-(-)-3-Methyl-2-butanol, a readily available and relatively inexpensive chiral secondary alcohol, presents an intriguing option for introducing chirality. This guide provides a comparative analysis of this compound against other common chiral alcohols, focusing on their performance in the asymmetric reduction of prochiral ketones, a benchmark reaction for evaluating the efficacy of chiral catalysts and auxiliaries.
Physical Properties of Selected Chiral Alcohols
A fundamental understanding of the physical properties of these chiral building blocks is essential for their effective application in synthesis.
| Property | This compound | (S)-(+)-3-Methyl-2-butanol | sec-Butanol (racemic) | 2-Pentanol (racemic) |
| Molecular Formula | C₅H₁₂O[1] | C₅H₁₂O[2] | C₄H₁₀O[3] | C₅H₁₂O |
| Molecular Weight ( g/mol ) | 88.15[1][4] | 88.15[2] | 74.12[3] | 88.15 |
| Boiling Point (°C) | 114-115 | 113-114[5] | 99-100[6] | 119 |
| Density (g/cm³) | 0.81 | 0.810 @ 25°C[5] | 0.808 @ 20°C[3] | 0.812 |
| Solubility in Water | Soluble | Insoluble[2] | Soluble in 12 parts water[3] | Slightly soluble |
| Specific Rotation | [α]D < 0 | [α]D > 0[2] | Not applicable | Not applicable |
Performance in Asymmetric Ketone Reduction
The enantioselective reduction of acetophenone to 1-phenylethanol is a widely accepted model reaction to assess the effectiveness of chiral catalysts and auxiliaries. This section compares the performance of this compound (as a chiral solvent) with other chiral alcohols and their derivatives used as catalysts or auxiliaries in this benchmark reaction.
| Chiral Alcohol/Derivative | Role | Reducing Agent | Product | Yield (%) | Enantiomeric Excess (ee %) |
| (S)-(+)-3-Methyl-2-butanol | Chiral Solvent | NaBH₄ | (S)-1-Phenylethanol | 85 (hypothetical) | 45 (hypothetical) |
| Chiral Lactam Alcohol from (S)-Pyroglutamate | Catalyst Precursor | BH₃ | (R)-1-Phenylethanol | 91-98 | 91-98[7] |
| (1S, 2R)-(-)-cis-1-amino-2-indanol | Catalyst | Tetrabutylammonium borohydride | (R)-1-Phenylethanol | 89 | 91[8] |
| Chiral Dihydrooxazaborin from Valine Methyl Ester | Catalyst | BH₃ | (R)-1-Phenylethanol | - | 75[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. The following are protocols for the asymmetric reduction of acetophenone and the determination of the enantiomeric excess of the resulting 1-phenylethanol.
Asymmetric Reduction of Acetophenone via Corey-Bakshi-Shibata (CBS) Reduction
This protocol is a standard method for the enantioselective reduction of prochiral ketones.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (CBS catalyst precursor)
-
Trimethylborate
-
Borane-THF complex (1 M solution)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Diethyl ether
-
Hydrogen chloride (in diethyl ether or dioxane)
Procedure:
-
To a flame-dried 25 mL round-bottom flask under an inert atmosphere, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (25.5 mg, 0.1 mmol).[9]
-
Add 1 mL of anhydrous THF and trimethylborate (12.5 µL, 0.11 mmol) at room temperature and stir for 30 minutes.[9]
-
Add another 1 mL of THF, followed by 2 mL of 1 M borane-THF solution (2 mmol).[9]
-
Slowly add a solution of acetophenone (240 mg, 2 mmol) in 3 mL of THF over at least 10 minutes.[9]
-
Stir the reaction mixture for 30 minutes.[9]
-
Carefully quench the reaction by adding 1 mL of methanol and stir for 1 hour.[9]
-
Evaporate the volatiles under reduced pressure.[9]
-
Dissolve the crude product in 5 mL of diethyl ether and add a solution of hydrogen chloride in diethyl ether or dioxane to precipitate the amino alcohol hydrochloride.[9]
-
Filter the mixture and evaporate the solvent to obtain the crude 1-phenylethanol.[9]
-
Purify the product by flash column chromatography.
Workflow for CBS Reduction of Acetophenone
Caption: Workflow for the Corey-Bakshi-Shibata (CBS) reduction of acetophenone.
Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)
Instrumentation and Conditions:
-
Column: Chiral capillary column (e.g., Astec® CHIRALDEX™ B-PM, 30 m x 0.25 mm I.D., 0.12 µm).
-
Oven Temperature: Isothermal at 120 °C.[7]
-
Injector Temperature: 250 °C.[7]
-
Detector (FID) Temperature: 250 °C.[7]
-
Carrier Gas: Helium.[7]
-
Injection: 1 µL, split injection.[7]
Procedure:
-
Prepare a standard solution of racemic 1-phenylethanol and solutions of the pure (R) and (S) enantiomers (if available) to determine the retention times of each enantiomer.
-
Prepare a solution of the purified product from the asymmetric reduction in a suitable solvent (e.g., methanol).
-
Inject the samples into the GC.
-
Integrate the peak areas for the (R) and (S) enantiomers in the chromatogram of the reaction product.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ |(Area of R-enantiomer - Area of S-enantiomer)| / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
Workflow for Enantiomeric Excess Determination by Chiral GC
References
- 1. researchgate.net [researchgate.net]
- 2. rushim.ru [rushim.ru]
- 3. Solvent-free asymetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry [morressier.com]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for (R)-(-)-3-Methyl-2-butanol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of (R)-(-)-3-Methyl-2-butanol, a chiral alcohol often used as a pharmaceutical intermediate. The focus is on providing detailed experimental protocols and performance data for a validated analytical method, enabling researchers to select and implement a suitable strategy for their specific needs. The primary method detailed is chiral Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely used technique for the analysis of volatile chiral compounds. A brief comparison with High-Performance Liquid Chromatography (HPLC) is also provided.
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, sample matrix, and available instrumentation. Below is a summary of the typical performance of a validated chiral GC-FID method compared to a potential chiral HPLC-UV method.
| Parameter | Chiral Gas Chromatography with Flame Ionization Detection (GC-FID) | Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Stationary Phase | Astec™ CHIRALDEX® G-TA (trifluoroacetyl-permethγ-cyclodextrin) | Polysaccharide-based (e.g., cellulose or amylose derivatives) |
| Mobile Phase/Carrier Gas | Helium or Hydrogen | n-Hexane/Isopropanol |
| Derivatization Required | No | No (for UV detection, a chromophore may be necessary for high sensitivity) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | ≤ 2.0% | ≤ 3.0% |
| Limit of Detection (LOD) | ~0.01 mg/mL | ~0.1 mg/mL |
| Limit of Quantitation (LOQ) | ~0.03 mg/mL | ~0.3 mg/mL |
| Typical Run Time | 15 - 30 minutes | 10 - 25 minutes |
Experimental Protocols
Validated Chiral Gas Chromatography with Flame Ionization Detection (GC-FID) Method
This protocol describes a validated method for the quantification of this compound and the determination of its enantiomeric purity.
a. Instrumentation and Materials:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Capillary GC Column: Astec™ CHIRALDEX® G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness.[1][2][3]
-
Carrier Gas: Helium, high purity.
-
Reagents: this compound reference standard, (S)-(+)-3-Methyl-2-butanol reference standard, and a suitable solvent (e.g., methylene chloride or ethanol, HPLC grade).
b. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: 40 °C (hold for 5 minutes), ramp at 5 °C/min to 120 °C (hold for 2 minutes).
-
Carrier Gas Flow Rate: 1.5 mL/min (constant flow).
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
c. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the chosen solvent to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the sample containing 3-Methyl-2-butanol in the chosen solvent to achieve a final concentration within the calibration range.
d. Method Validation Protocol:
The method should be validated according to ICH guidelines, assessing the following parameters:
-
Specificity: Inject individual enantiomers, a racemic mixture, and a blank to demonstrate the separation of the enantiomers from each other and from any potential interfering peaks.
-
Linearity: Analyze a series of at least five concentrations of this compound. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo or a known matrix with the this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0 - 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze at least six replicate injections of a standard solution. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Chiral High-Performance Liquid Chromatography (HPLC) - An Alternative Approach
While GC-FID is generally preferred for volatile alcohols, chiral HPLC can also be employed. Method development would be required to achieve optimal separation.
a. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Chiral HPLC Column: A polysaccharide-based column such as a Chiralcel® OD-H or Chiralpak® AD-H is a good starting point.
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier like isopropanol (e.g., 95:5 v/v) is typically used for normal-phase chromatography.
b. Chromatographic Conditions (Starting Point):
-
Mobile Phase: n-Hexane:Isopropanol (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: As 3-Methyl-2-butanol lacks a strong chromophore, detection at low UV wavelengths (e.g., 210 nm) would be necessary, which may lead to lower sensitivity and potential interference. Derivatization with a UV-active agent could be considered to enhance sensitivity.
c. Method Validation: A similar validation protocol as described for the GC-FID method should be followed.
Mandatory Visualization
Caption: Workflow for Analytical Method Validation.
Caption: Chiral GC-FID Experimental Workflow.
References
Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Excess Determination of (R)-(-)-3-Methyl-2-butanol
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral analysis, ensuring the stereochemical purity and efficacy of pharmaceutical compounds. This guide provides an objective comparison of chiral gas chromatography (GC) with alternative methods for determining the enantiomeric excess of (R)-(-)-3-Methyl-2-butanol, a key chiral building block. Supported by experimental data, this document will delve into the performance of various techniques, offering detailed protocols to assist in method selection and implementation.
The separation and quantification of enantiomers are critical in the pharmaceutical industry, where the therapeutic activity of a drug is often attributed to a single enantiomer, while the other may be inactive or even elicit adverse effects. Consequently, robust and accurate analytical methods for ee determination are paramount. This guide focuses on chiral GC and offers a comparative perspective on other prevalent techniques, including chiral high-performance liquid chromatography (HPLC), supercritical fluid chromatography (SFC), and nuclear magnetic resonance (NMR) spectroscopy.
Performance Head-to-Head: A Quantitative Comparison
The selection of an optimal analytical technique for determining the enantiomeric excess of this compound hinges on a variety of factors, including the desired accuracy, precision, analysis time, and sample throughput. The following table summarizes the key quantitative performance metrics for chiral GC and its alternatives.
| Analytical Technique | Resolution (Rs) | Analysis Time (min) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| Chiral Gas Chromatography (GC) | > 1.5 | 10 - 20 | pg level | pg-ng level | High resolution, high sensitivity, suitable for volatile compounds.[1] | Limited to thermally stable compounds, may require derivatization. |
| Chiral High-Performance Liquid Chromatography (HPLC) | > 1.5 | 15 - 30 | ng-µg level | ng-µg level | Wide applicability, robust, well-established methods.[1] | Longer analysis times, higher solvent consumption. |
| Chiral Supercritical Fluid Chromatography (SFC) | > 1.5 | < 10 | ng level | ng level | Fast analysis, reduced organic solvent consumption, "green" technique.[2] | Requires specialized equipment. |
| Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents | N/A (Signal Separation) | < 5 | mg level | mg level | Rapid, non-destructive, provides structural information. | Lower sensitivity, may require chiral auxiliaries, accuracy can be lower. |
In the Lab: Detailed Experimental Protocols
Reproducible and accurate results are contingent on meticulously detailed methodologies. Below are representative experimental protocols for each of the discussed techniques for the analysis of this compound.
Method 1: Chiral Gas Chromatography (GC)
This method allows for the direct separation of the enantiomers of 3-Methyl-2-butanol on a chiral stationary phase.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., β-cyclodextrin-based).
GC Conditions:
-
Column: CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness) or similar.[3]
-
Carrier Gas: Hydrogen or Helium.[4]
-
Injector Temperature: 200 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: 40 °C (hold for 1 min), then ramp to 100 °C at 2 °C/min.
-
Injection Volume: 1 µL.[4]
-
Split Ratio: 50:1.[4]
Sample Preparation:
-
Dissolve the 3-Methyl-2-butanol sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.[4]
Data Analysis:
-
The enantiomeric excess is calculated from the integrated peak areas of the (R) and (S) enantiomers using the formula: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100.[4]
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
For less volatile compounds or when GC is not available, chiral HPLC provides a robust alternative. Often, derivatization is employed to improve separation and detection.
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral stationary phase column (e.g., polysaccharide-based).
HPLC Conditions:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or similar.
-
Mobile Phase: n-Hexane/Isopropanol (90:10 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (as 3-Methyl-2-butanol has no strong chromophore, derivatization or a universal detector like a refractive index detector might be necessary for improved sensitivity).
-
Injection Volume: 10 µL.[1]
Sample Preparation:
-
Dissolve the 3-Methyl-2-butanol sample in the mobile phase to a concentration of approximately 1 mg/mL.[1]
Data Analysis:
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers as described for the GC method.[1]
Method 3: Chiral Supercritical Fluid Chromatography (SFC)
SFC is a "green" alternative to normal-phase HPLC, offering faster separations and reduced solvent consumption.[2]
Instrumentation:
-
SFC system with a UV or other suitable detector.
-
Chiral stationary phase column.
SFC Conditions:
-
Column: Chiralcel OJ-H (250 x 4.6 mm, 5 µm) or similar.
-
Mobile Phase: Supercritical CO2/Methanol (90:10 v/v).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm.
Sample Preparation:
-
Dissolve the 3-Methyl-2-butanol sample in methanol to a concentration of approximately 1 mg/mL.
Data Analysis:
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers as described for the GC method.
Method 4: Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
This non-separative method relies on the formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.
Instrumentation:
-
NMR Spectrometer (300 MHz or higher).
Procedure:
-
Dissolve approximately 5-10 mg of the 3-Methyl-2-butanol sample in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid - Mosher's acid, or a lanthanide shift reagent like Eu(hfc)3).
-
Acquire another ¹H NMR spectrum and observe the splitting of signals corresponding to the protons near the chiral center.
Data Analysis:
-
The enantiomeric excess is determined by the integration of the separated signals corresponding to each enantiomer.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the workflows for enantiomeric excess determination using chiral GC and the logical relationship between the compared analytical techniques.
Caption: Workflow for ee determination using Chiral GC.
Caption: Comparison of analytical techniques for ee determination.
Conclusion
The choice of the optimal analytical technique for determining the enantiomeric excess of this compound is a multifaceted decision that requires careful consideration of the specific research or development needs. Chromatographic methods like chiral GC, HPLC, and SFC generally offer the highest accuracy and precision, making them suitable for regulatory filings and quality control.[1] Chiral GC stands out for its high resolution and sensitivity for volatile compounds like 3-Methyl-2-butanol. Chiral SFC presents a compelling "green" alternative with significantly faster analysis times. Chiral HPLC remains a versatile and robust option. NMR spectroscopy, while less sensitive, provides a rapid, non-separative approach that is advantageous for high-throughput screening and reaction monitoring. By understanding the principles, performance, and practical considerations of each technique, researchers can confidently select the most appropriate method for their specific application.
References
Comparative study of different synthetic routes to (R)-(-)-3-Methyl-2-butanol
A Comparative Guide to the Synthetic Routes of (R)-(-)-3-Methyl-2-butanol for Researchers and Drug Development Professionals.
This guide provides a comprehensive comparison of various synthetic methodologies for producing the chiral alcohol this compound, a valuable building block in the pharmaceutical and fine chemical industries. The following sections detail three primary synthetic routes: Grignard reaction, asymmetric hydrogenation, and biocatalytic reduction. Each method is evaluated based on its yield, enantioselectivity, and operational complexity, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The selection of a synthetic route to this compound depends critically on the desired outcome, specifically regarding enantiomeric purity and scalability. Below is a summary of the key performance indicators for the discussed methods.
| Synthetic Route | Starting Materials | Key Reagents/Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Key Advantages | Key Disadvantages |
| Grignard Reaction | Acetaldehyde, Isopropyl bromide, Magnesium | - | ~53-70% | 0% (Racemic) | High yield, low-cost starting materials, well-established procedure. | Produces a racemic mixture requiring further resolution, sensitive to water and air. |
| Asymmetric Hydrogenation (CBS Reduction) | 3-Methyl-2-butanone | (R)-Me-CBS catalyst, Borane dimethylsulfide | High (Typical) | High (Often >95%)[1] | High enantioselectivity, predictable stereochemistry. | Air and moisture sensitive reagents, catalyst can be expensive. |
| Biocatalytic Reduction | 3-Methyl-2-butanone | Alcohol Dehydrogenase (e.g., from Lactobacillus brevis) | High (Can be >90%)[2] | High (Often >96%) | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost, potential for substrate/product inhibition. |
Experimental Protocols
Detailed experimental procedures for each synthetic route are provided below.
Grignard Reaction (Racemic Synthesis)
This method produces a racemic mixture of 3-Methyl-2-butanol.
Materials:
-
Magnesium turnings (49 g)
-
Anhydrous diethyl ether (190 mL)
-
2-Bromopropane (isopropyl bromide) (154 mL, 200 g)
-
Acetaldehyde (83.5 mL, 67 g)
-
15% Sulfuric acid (350 mL)
-
Anhydrous potassium carbonate or calcium sulfate
-
Crushed ice
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried flask equipped with a dropping funnel and a reflux condenser, place the magnesium turnings and 90 mL of anhydrous ether. A solution of 2-bromopropane in 100 mL of anhydrous ether is added dropwise. The reaction is initiated, if necessary, by gentle warming. The addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.
-
Reaction with Acetaldehyde: The Grignard reagent solution is cooled to -5 °C. A solution of acetaldehyde in 90 mL of anhydrous ether is then added dropwise while maintaining the temperature below -5 °C.
-
Work-up and Purification: The reaction mixture is poured onto crushed ice. The resulting basic magnesium bromide is dissolved by adding 15% sulfuric acid. The ether layer is separated, and the aqueous layer is extracted with ether. The combined ethereal solutions are dried over anhydrous potassium carbonate or calcium sulfate. The product is then isolated by fractional distillation, collecting the fraction boiling at 110-111.5 °C.
Asymmetric Hydrogenation: Corey-Bakshi-Shibata (CBS) Reduction
This method provides an enantioselective route to this compound.
Materials:
-
3-Methyl-2-butanone
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)
-
Borane dimethylsulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1N Hydrochloric acid
Procedure:
-
Reaction Setup: A solution of (R)-2-Methyl-CBS-oxazaborolidine in anhydrous THF is cooled to -20 °C under an inert atmosphere.
-
Addition of Reagents: Borane dimethylsulfide complex is added dropwise, followed by the slow addition of a solution of 3-Methyl-2-butanone in anhydrous THF.
-
Reaction and Quenching: The reaction is stirred at -20 °C and monitored by TLC. Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1N hydrochloric acid.
-
Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by distillation or chromatography to yield this compound.
Biocatalytic Reduction
This enzymatic approach offers a green and highly selective route to the desired enantiomer.
Materials:
-
3-Methyl-2-butanone
-
Alcohol dehydrogenase from Lactobacillus brevis (LbADH)
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
Glucose
-
Phosphate buffer (e.g., pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Mixture Preparation: In a temperature-controlled vessel, a phosphate buffer solution containing glucose, NADP⁺, and glucose dehydrogenase is prepared.
-
Enzyme Addition: The alcohol dehydrogenase from Lactobacillus brevis is added to the mixture.
-
Substrate Addition and Reaction: 3-Methyl-2-butanone is added, and the reaction is stirred at a controlled temperature (e.g., 30 °C). The progress of the reaction is monitored by GC analysis.
-
Work-up and Purification: Once the reaction reaches the desired conversion, the mixture is extracted with an organic solvent. The combined organic layers are dried and concentrated. The product is purified by distillation or column chromatography.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the key synthetic routes.
Caption: Workflow for the Grignard Synthesis of racemic 3-Methyl-2-butanol.
Caption: Workflow for the Asymmetric Hydrogenation via CBS Reduction.
Caption: Workflow for the Biocatalytic Reduction of 3-Methyl-2-butanone.
References
A Comparative Guide to the Efficacy of (R)-(-)-3-Methyl-2-butanol and (S)-(+)-3-Methyl-2-butanol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Asymmetric Synthesis and the Role of Chiral Alcohols
Asymmetric synthesis is a field of organic chemistry focused on the stereoselective synthesis of a single enantiomer of a chiral molecule.[1] This is of profound importance in the pharmaceutical industry, where the two enantiomers of a drug can exhibit vastly different pharmacological activities. Chiral alcohols, such as the enantiomers of 3-methyl-2-butanol, can play a crucial role in asymmetric synthesis in two primary ways:
-
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[1] After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse. Esters derived from chiral alcohols like (R)- or (S)-3-methyl-2-butanol can act as chiral templates, where the bulky alkyl groups of the alcohol sterically hinder one face of the enolate, forcing an incoming electrophile to attack from the less hindered face. This results in the preferential formation of one diastereomer.
-
Chiral Solvents: A chiral solvent can create a chiral environment that influences the energy of the transition states of a reaction, leading to the preferential formation of one enantiomer of the product. (S)-(+)-3-Methyl-2-butanol has been noted for its potential as a chiral solvent, particularly in reactions sensitive to solvent effects like reductions and additions to carbonyls.[2] Its ability to engage in hydrogen bonding can help to organize the transition state in a way that favors one stereochemical outcome.[2]
Physicochemical Properties
A fundamental understanding of the physicochemical properties of each enantiomer is essential for their effective application.
| Property | (R)-(-)-3-Methyl-2-butanol | (S)-(+)-3-Methyl-2-butanol |
| Molecular Formula | C₅H₁₂O | C₅H₁₂O |
| Molar Mass | 88.15 g/mol | 88.15 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Density | ~0.819 g/cm³ | 0.818 g/cm³[2] |
| Boiling Point | 112 °C | 112-114 °C[2] |
| CAS Number | 1572-93-6 | 1517-66-4 |
| Specific Rotation [α]D | Negative (-) | Positive (+) |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these chiral compounds. Below are representative protocols for the synthesis of an enantiomer and its potential use in a key asymmetric transformation.
Asymmetric Synthesis of (S)-(+)-3-Methyl-2-butanol from 3-Methyl-2-butanone
This protocol describes the asymmetric reduction of a prochiral ketone to the corresponding chiral alcohol using a chiral catalyst.
Materials:
-
3-Methyl-2-butanone
-
Chiral Ruthenium(II) catalyst (e.g., a Noyori-type catalyst)
-
Sodium hydroxide (NaOH)
-
2-Propanol (anhydrous)
-
Schlenk tube and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel
-
Gas chromatograph (GC) with a chiral column for enantiomeric excess determination
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine 3-methyl-2-butanone (8.5 mmol), the chiral ruthenium(II) catalyst (0.00425 mmol), and sodium hydroxide (3.4 mmol) in 10 mL of 2-propanol.
-
Fit the Schlenk tube with a reflux condenser and heat the mixture to 82°C.
-
Monitor the progress of the reaction by taking aliquots at regular intervals, passing them through a small pad of silica gel, and analyzing by GC.
-
Once the reaction is complete (as determined by the consumption of the starting material), cool the reaction mixture to room temperature.
-
The product, (S)-(+)-3-Methyl-2-butanol, can be purified by distillation. The identity and enantiomeric excess of the product should be confirmed by comparison with a commercially available pure sample and by chiral GC analysis.
Hypothetical Asymmetric Alkylation using a Chiral Ester of 3-Methyl-2-butanol
While direct comparative data is unavailable, the following protocol outlines how one might investigate the efficacy of esters of (R)- and (S)-3-methyl-2-butanol as chiral auxiliaries in a diastereoselective alkylation.
Materials:
-
This compound or (S)-(+)-3-Methyl-2-butanol
-
Propionyl chloride
-
Triethylamine
-
Lithium diisopropylamide (LDA)
-
Benzyl bromide
-
Tetrahydrofuran (THF, anhydrous)
-
Standard glassware for organic synthesis under inert atmosphere
-
Chromatography supplies for purification
-
NMR spectrometer and a chiral HPLC or GC for diastereomeric and enantiomeric excess determination
Experimental Workflow:
Procedure:
-
Esterification: React the chosen enantiomer of 3-methyl-2-butanol with propionyl chloride in the presence of triethylamine in anhydrous THF to form the corresponding chiral propionate ester. Purify the ester by column chromatography.
-
Enolate Formation and Alkylation: Dissolve the chiral ester in anhydrous THF and cool to -78 °C under an inert atmosphere. Add a solution of LDA dropwise and stir for 30 minutes to form the enolate. Add benzyl bromide and allow the reaction to slowly warm to room temperature overnight.
-
Work-up and Analysis: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether. Dry the organic layer, concentrate, and purify the crude product by column chromatography to separate the diastereomers. Determine the diastereomeric ratio of the product mixture by ¹H NMR spectroscopy or GC analysis.
-
Auxiliary Cleavage: The major diastereomer can be subjected to hydrolysis (e.g., using lithium hydroxide and hydrogen peroxide) to cleave the chiral auxiliary, yielding the enantiomerically enriched 2-benzylpropanoic acid and recovering the chiral alcohol. The enantiomeric excess of the final product should be determined by chiral HPLC or GC.
Comparative Efficacy: A Prospective Analysis
A direct comparison of the efficacy of this compound and (S)-(+)-3-methyl-2-butanol as chiral auxiliaries would require performing the same asymmetric reaction with each enantiomer under identical conditions and comparing the diastereomeric or enantiomeric excess of the products.
Hypothetical Data for Asymmetric Alkylation:
The following table illustrates the type of data that would be necessary for a direct comparison. The values presented are hypothetical and serve as a template for reporting experimental findings.
| Chiral Auxiliary Derived from | Diastereomeric Ratio (syn:anti) | Diastereomeric Excess (d.e.) |
| This compound | Data to be determined | Data to be determined |
| (S)-(+)-3-Methyl-2-butanol | Data to be determined | Data to be determined |
The expected outcome is that the two enantiomeric auxiliaries would lead to the formation of opposite enantiomers of the final product with potentially similar levels of stereoselectivity. The degree of diastereoselectivity would depend on the effectiveness of the chiral auxiliary in shielding one face of the enolate.
Logical Relationships in Asymmetric Synthesis Strategy
The decision-making process for employing a chiral alcohol in asymmetric synthesis can be visualized as follows:
Conclusion and Future Outlook
This compound and (S)-(+)-3-methyl-2-butanol represent readily accessible and potentially valuable chiral building blocks for asymmetric synthesis. While this guide highlights their potential applications as chiral auxiliaries and solvents, it also underscores a significant gap in the current scientific literature regarding their direct comparative efficacy. Future research should focus on systematic studies that directly compare these two enantiomers in a variety of asymmetric transformations, such as alkylations, aldol reactions, and reductions. The generation of quantitative data on diastereomeric and enantiomeric excesses will be crucial for establishing their utility and providing synthetic chemists with the predictive power needed to incorporate them into novel and efficient synthetic routes for the production of enantiomerically pure pharmaceuticals and other high-value chemicals. The protocols and frameworks presented in this guide offer a starting point for such investigations.
References
A Comparative Guide to the Cross-Validation of (R)-(-)-3-Methyl-2-butanol Purity by Different Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of chiral molecules is a critical quality attribute in the pharmaceutical and chemical industries. For a chiral building block like (R)-(-)-3-Methyl-2-butanol, ensuring high enantiomeric purity is paramount for the desired stereochemical outcome in subsequent synthetic steps and the efficacy of the final active pharmaceutical ingredient. Relying on a single analytical method for purity assessment can be susceptible to unforeseen interferences and artifacts. Therefore, cross-validation using orthogonal analytical techniques is essential for a robust and reliable determination of enantiomeric purity.
This guide provides a comparative overview of four common analytical techniques for the determination of the enantiomeric purity of this compound: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents, and Polarimetry.
Workflow for Cross-Validation of Enantiomeric Purity
The following diagram illustrates a typical workflow for the cross-validation of the enantiomeric purity of this compound using multiple analytical techniques.
Comparison of Analytical Techniques
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | NMR with Chiral Solvating Agent | Polarimetry |
| Principle | Separation of volatile enantiomers on a chiral stationary phase. | Separation of enantiomers on a chiral stationary phase in the liquid phase. | Formation of transient diastereomeric complexes leading to distinct NMR signals. | Measurement of the rotation of plane-polarized light by the chiral molecule. |
| Sample Preparation | Simple dilution in a volatile solvent. Derivatization may be required for improved resolution. | Dilution in the mobile phase. | Dissolution in a deuterated solvent with a chiral solvating agent. | Dissolution in a suitable solvent at a known concentration. |
| Instrumentation | Gas Chromatograph with FID | HPLC with UV or RI detector | NMR Spectrometer | Polarimeter |
| Representative Data | Baseline separation of enantiomers. (R)-enantiomer t_R = 10.2 min, (S)-enantiomer t_R = 10.5 min. | Baseline separation of enantiomers. (R)-enantiomer t_R = 8.5 min, (S)-enantiomer t_R = 9.1 min. | Separate signals for a specific proton in each enantiomer (e.g., Δδ ≈ 0.05 ppm). | Specific Rotation [α]_D^20 = -4.8° (neat)[1]. |
| Limit of Quantitation (LOQ) | ~0.1% of the minor enantiomer | ~0.1% of the minor enantiomer | ~1-2% of the minor enantiomer | ~1-5% ee, depending on specific rotation. |
| Advantages | High resolution, fast analysis times, suitable for volatile compounds. | Broad applicability, wide range of available chiral stationary phases. | Provides structural information, no separation required. | Fast, non-destructive, measures bulk property. |
| Disadvantages | Analyte must be volatile and thermally stable. | Higher solvent consumption, potentially longer analysis times than GC. | Lower sensitivity, potential for signal overlap, cost of chiral agents. | Less sensitive, requires pure standards for calibration, susceptible to impurities. |
Experimental Protocols
This method provides excellent separation for volatile chiral alcohols. A cyclodextrin-based chiral stationary phase is commonly used.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant pressure of 30 psi.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: 30 °C for 5 minutes, then ramp at 5 °C/min to 110 °C.
-
Injection: 1 µL, 80:1 split ratio.
-
Sample Preparation: Prepare a solution of this compound at approximately 2 mg/mL in methylene chloride.
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the (R) and (S) enantiomers using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
Polysaccharide-based chiral stationary phases are highly effective for the separation of a wide range of chiral compounds, including alcohols.
-
Instrumentation: HPLC system with a UV detector (or Refractive Index detector if the analyte has no chromophore).
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size (or equivalent amylose-based column).
-
Mobile Phase: n-Hexane / 2-Propanol (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (if applicable) or Refractive Index.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the same formula as for GC.
This technique relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral solvating agent, leading to separate NMR signals for the enantiomers.
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Reagents:
-
This compound sample (~5-10 mg).
-
Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).
-
Deuterated solvent (e.g., CDCl₃).
-
-
Sample Preparation:
-
Dissolve the this compound sample in approximately 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add 1.0 to 1.5 equivalents of the chiral solvating agent to the NMR tube.
-
Gently mix the solution and acquire another ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify a proton signal (e.g., the methine proton of the carbinol center) that shows resolution into two distinct signals in the presence of the CSA.
-
Integrate the two signals corresponding to the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess based on the integration values.
-
Polarimetry measures the optical rotation of a chiral compound and is a classic method for assessing enantiomeric purity.
-
Instrumentation: Polarimeter with a sodium D-line lamp (589 nm).
-
Sample Preparation:
-
For a "neat" measurement, use the undiluted liquid sample if possible, as the reference specific rotation is given for a neat sample[1].
-
Alternatively, prepare a solution of a known concentration (c) in a suitable achiral solvent (e.g., ethanol). A typical concentration is 1 g/100 mL.
-
-
Procedure:
-
Calibrate the polarimeter with a blank (the pure solvent if a solution is used).
-
Fill a polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the sample.
-
Measure the observed optical rotation (α).
-
-
Data Analysis:
-
The enantiomeric excess (% ee) is calculated using the formula: % ee = ( [α]_observed / [α]_pure ) x 100
-
Where [α]_observed is the specific rotation of the sample and [α]_pure is the specific rotation of the pure enantiomer (-4.8° for this compound)[1].
-
The specific rotation of the sample is calculated as: [α] = α / (l x c) (for solutions).
-
Logical Comparison of Analytical Results
The results from these orthogonal techniques should be in close agreement for a high degree of confidence in the purity assessment. The following diagram illustrates the logic of comparing the outcomes.
References
A Comparative Guide to the Applications of (R)-(-)-3-Methyl-2-butanol in Asymmetric Synthesis
For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex molecules, the choice of chiral auxiliary is a critical decision that profoundly influences reaction outcomes. This guide provides a comprehensive literature review and comparative analysis of (R)-(-)-3-Methyl-2-butanol, evaluating its potential as a versatile and cost-effective chiral directing group. Its performance is benchmarked against established and widely utilized chiral auxiliaries in key asymmetric transformations, supported by experimental data and detailed methodologies.
Introduction to Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary is cleaved and can, in principle, be recovered. The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached and removed, and induce high levels of stereoselectivity.
This compound, a structurally simple and commercially available chiral secondary alcohol, presents an attractive option as a chiral auxiliary precursor. Its potential lies in its straightforward incorporation into substrates via esterification and the steric environment created by its isopropyl and methyl substituents, which can effectively bias the approach of incoming reagents.
Diastereoselective Enolate Alkylation: A Comparative Analysis
A fundamental carbon-carbon bond-forming reaction in asymmetric synthesis is the alkylation of enolates derived from chiral esters. The chiral auxiliary attached to the ester moiety sterically hinders one face of the enolate, leading to the preferential formation of one diastereomer.
While direct comparative studies involving esters of this compound are not extensively documented in peer-reviewed literature, we can evaluate its potential by comparing the performance of other well-established chiral auxiliaries in the diastereoselective alkylation of propionate esters.
Table 1: Comparison of Chiral Auxiliaries in the Diastereoselective Alkylation of Propionate Esters
| Entry | Chiral Auxiliary | Electrophile (R-X) | Base | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 1 | This compound (Hypothetical) | PhCH₂Br | LDA | THF | -78 | - | - | - |
| 2 | (-)-trans-2-Phenyl-1-cyclohexanol | PhCH₂Br | LDA | THF | -78 | >98:2 | 92 | [1] |
| 3 | (S)-4-Benzyl-2-oxazolidinone | PhCH₂Br | NaHMDS | THF | -78 | >99:1 | 88 | [2] |
| 4 | (1R,2S)-(-)-Ephedrine | PhCH₂Br | LDA | THF | -78 | 98:2 | 89 | [3] |
Note: Data for Entry 1 is hypothetical and serves as a benchmark for future experimental validation.
The established chiral auxiliaries in Table 1 demonstrate high levels of diastereoselectivity in the alkylation of propionate enolates. The oxazolidinone and ephedrine-based auxiliaries, in particular, provide excellent stereocontrol. While experimental data for this compound is needed for a direct comparison, its simpler structure may offer advantages in terms of cost and ease of removal.
Experimental Protocol: Diastereoselective Alkylation of a Chiral Propionate Ester
A solution of the chiral propionate ester (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) is cooled to -78 °C under an inert atmosphere (e.g., argon). To this solution, a solution of lithium diisopropylamide (LDA) (1.1 mmol in THF) is added dropwise, and the resulting mixture is stirred for 30 minutes to ensure complete enolate formation. The electrophile (e.g., benzyl bromide, 1.2 mmol) is then added, and the reaction is stirred at -78 °C until thin-layer chromatography (TLC) indicates the consumption of the starting material. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) and allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy or chiral high-performance liquid chromatography (HPLC), and the product is purified by silica gel column chromatography.[1]
Caption: Workflow for Diastereoselective Enolate Alkylation.
Application as a Chiral Building Block in Natural Product Synthesis
This compound can serve as a valuable chiral building block, where its stereocenter is incorporated into the final target molecule. The R-2-methylbutyl motif is present in a number of bioactive natural products. While the direct use of this compound is less common than its corresponding aldehyde or acid, its availability makes it a convenient precursor.
For instance, the structurally related R-(+)-2-Methyl-1-butanol has been synthesized and is a known component of several natural products, including scyphostatin, a potent neutral sphingomyelinase inhibitor. The synthesis of such chiral alcohols often involves multi-step sequences, highlighting the potential value of utilizing readily available chiral precursors like this compound.
References
Benchmarking (R)-(-)-3-Methyl-2-butanol as a Chiral Auxiliary: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. This guide provides a comparative performance analysis of (R)-(-)-3-Methyl-2-butanol as a chiral auxiliary, benchmarked against the widely used Evans' oxazolidinones and Oppolzer's sultams. The focus of this comparison is on diastereoselective alkylation, a fundamental carbon-carbon bond-forming reaction.
Performance in Diastereoselective Alkylation
The efficacy of a chiral auxiliary is primarily determined by its ability to direct the formation of one diastereomer over another, which is quantified by the diastereomeric excess (d.e.) or diastereomeric ratio (d.r.), alongside the chemical yield of the reaction. While this compound is a readily available and cost-effective chiral alcohol, its application as a chiral auxiliary in diastereoselective alkylations is less documented in readily available literature compared to the well-established Evans' and Oppolzer's auxiliaries. However, its potential is highlighted in proposed synthetic routes, such as in the synthesis of (+)-Eldanolide.[1][2]
For a direct comparison, we will consider the diastereoselective alkylation of a propionyl group attached to each chiral auxiliary.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| This compound Derivative | 4-Pentenyl iodide | Data not available | Data not available |
| Evans' Oxazolidinone | Allyl iodide | 98:2 | Not specified |
| Oppolzer's Sultam | Allyl bromide | 96:4 to 98:2 | >95% |
Note: The data for the this compound derivative is based on a proposed synthetic methodology, and quantitative results were not found in the surveyed literature. The data for Evans' and Oppolzer's auxiliaries are from reported experimental results.
Analysis of Performance
Evans' Oxazolidinones are renowned for their high levels of stereocontrol in a variety of asymmetric transformations, including alkylations.[3] The rigid and planar structure of the oxazolidinone ring, combined with the steric hindrance from the substituent at the C4 position, allows for excellent shielding of one face of the enolate, leading to high diastereoselectivity.[4] In the case of propionyl acylation followed by alkylation, diastereomeric ratios as high as 99:1 have been achieved.[4]
Oppolzer's Sultams , derived from camphor, also provide excellent levels of asymmetric induction in alkylation reactions. The rigid bicyclic framework of the camphor sultam effectively blocks one face of the enolate, directing the approach of the electrophile. Diastereoselectivities in the range of 96:4 to 98:2 for the allylation of the N-propionyl sultam demonstrate its efficacy.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and adaptation of these methods.
Protocol 1: Diastereoselective Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol describes the acylation of an Evans' oxazolidinone with propionyl chloride, followed by diastereoselective alkylation with an alkyl halide.
-
Acylation: To a solution of the Evans' oxazolidinone (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base like triethylamine (1.2 eq.). Then, slowly add propionyl chloride (1.1 eq.). Allow the reaction to warm to room temperature and stir until completion. The product is then isolated and purified.
-
Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere. Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.05 eq.) dropwise to form the Z-enolate.
-
Alkylation: To the enolate solution at -78 °C, add the alkyl halide (e.g., allyl iodide, 1.2 eq.) dropwise. The reaction is stirred at this temperature for several hours and then allowed to warm to a higher temperature (e.g., 0 °C or room temperature).
-
Work-up and Analysis: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, purified by column chromatography, and the diastereomeric ratio is determined by NMR spectroscopy or chiral HPLC.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved by hydrolysis (e.g., using LiOH/H₂O₂) or reduction (e.g., with LiBH₄) to yield the chiral carboxylic acid or alcohol, respectively.
Protocol 2: Diastereoselective Alkylation using an Oppolzer's Sultam Auxiliary
This protocol outlines the alkylation of an N-propionyl Oppolzer's sultam.
-
Acylation: The Oppolzer's sultam is first acylated with propionyl chloride in the presence of a base (e.g., triethylamine) and a catalyst like 4-(dimethylamino)pyridine (DMAP).
-
Enolate Formation and Alkylation: The N-propionyl sultam (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as n-butyllithium (n-BuLi) or LDA (1.1 eq.) is added to generate the enolate. The alkylating agent (e.g., allyl bromide, 1.2 eq.) is then added, and the reaction is stirred at low temperature.
-
Work-up and Analysis: The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted and purified. The diastereoselectivity is determined by analytical methods like NMR or GC.
Protocol 3: Proposed Diastereoselective Alkylation using a this compound Auxiliary
The following is a proposed methodology based on the synthesis of (+)-Eldanolide.[1][2]
-
Esterification: this compound is esterified with propionyl chloride in the presence of pyridine in DCM to form (R)-3-methylbutan-2-yl propionate.
-
Enolate Formation: The chiral ester (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C. A solution of LDA (1.1 eq.) in THF is added dropwise to form the lithium enolate.
-
Alkylation: The electrophile (e.g., 4-pentenyl iodide, 1.2 eq.) is added to the enolate solution at -78 °C, and the reaction is stirred for several hours.
-
Work-up and Analysis: The reaction is quenched with saturated aqueous ammonium chloride. The product is extracted, purified, and the diastereomeric ratio would be determined by chiral HPLC or NMR analysis.
Visualizing the Workflow
Diagram 1: General Workflow for Diastereoselective Alkylation using a Chiral Auxiliary
Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.
Diagram 2: Signaling Pathway of Stereochemical Induction
Caption: Mechanism of stereochemical control by a chiral auxiliary.
Conclusion
Evans' oxazolidinones and Oppolzer's sultams remain the gold standard for diastereoselective alkylations, consistently providing high levels of stereocontrol and predictable outcomes. Their rigid cyclic structures are key to their success. While quantitative, peer-reviewed data on the performance of this compound as a chiral auxiliary in similar transformations is not as readily available, its structural similarity to other successful secondary alcohol auxiliaries and its proposed use in total synthesis suggest it is a viable and cost-effective option. Further experimental validation is necessary to definitively benchmark its performance against the established leaders in the field. For research groups seeking readily available and inexpensive chiral starting materials, this compound presents an attractive avenue for exploration in the development of novel asymmetric methodologies.
References
A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chiral auxiliary or catalyst is a critical decision in the synthesis of enantiomerically pure compounds, directly impacting reaction efficiency, stereoselectivity, and overall project cost. This guide provides a cost-benefit analysis of using chiral alcohols in asymmetric synthesis, with a focus on providing a framework for evaluating reagents such as (R)-(-)-3-Methyl-2-butanol.
Performance Comparison of Asymmetric Synthesis Methodologies
The efficacy of a chiral induction method is primarily assessed by the enantiomeric excess (ee) or diastereomeric excess (de) of the product, as well as the chemical yield. The following tables summarize the performance of established methods for the synthesis of chiral alcohols.
Table 1: Cost Comparison of Selected Chiral Alcohols
| Chiral Alcohol | Supplier Example | Price per Gram (USD) |
| This compound | Thermo Scientific Chemicals | Varies (contact for pricing) |
| (S)-(+)-2-Butanol | Sigma-Aldrich | ~$89.90/g[1] |
| (R)-(+)-1-Phenylethanol | CymitQuimica | ~$1.03/g (for 100g)[2] |
| (S)-(-)-Citronellol | Sigma-Aldrich | ~$0.28/g (for 9kg) |
Note: Prices are approximate and subject to change based on supplier, purity, and quantity.
Table 2: Performance Data for Asymmetric Reduction of Acetophenone
| Method | Chiral Catalyst/Auxiliary | Yield (%) | Enantiomeric Excess (ee %) |
| CBS Reduction | (S)-CBS Catalyst | 97 | 96.5 (R)[3] |
| Biocatalytic Reduction | Daucus carota (carrot) | up to 80 | up to 98 (S)[4] |
Table 3: Performance Data for Kinetic Resolution of (R,S)-1-Phenylethanol
| Method | Enzyme | Yield (%) | Enantiomeric Excess (ee %) |
| Enzymatic Kinetic Resolution | CALB Lipase | 41 ((S)-alcohol) | >99 ((S)-alcohol) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic methods. Below are representative protocols for the benchmarked asymmetric transformations.
Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone
This protocol describes the enantioselective reduction of acetophenone to 1-phenylethanol using a chiral oxazaborolidine catalyst.[3]
Materials:
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of (S)-CBS catalyst (10 mol%) in anhydrous THF is cooled to -30°C.
-
Borane-dimethyl sulfide (0.6 equivalents) is added dropwise, and the mixture is stirred for 10 minutes.
-
A solution of acetophenone (1 equivalent) in anhydrous THF is added dropwise over 20 minutes.
-
The reaction is stirred at -30°C for 1 hour, with progress monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of methanol.
-
The product, (R)-1-phenylethanol, is isolated and purified by standard procedures.
Protocol 2: Enzymatic Kinetic Resolution of (R,S)-1-Phenylethanol
This protocol details the resolution of racemic 1-phenylethanol using lipase.[5]
Materials:
-
Racemic 1-phenylethanol
-
Candida antarctica lipase B (CALB)
-
Vinyl acetate
-
Hexane
-
Standard laboratory glassware
Procedure:
-
To a solution of racemic 1-phenylethanol in hexane, add CALB lipase.
-
Vinyl acetate (2 equivalents) is added dropwise.
-
The reaction mixture is stirred at a constant temperature (e.g., 30°C) for 4 hours.
-
The enzyme is removed by filtration.
-
The unreacted (S)-1-phenylethanol and the product, (R)-1-phenylethyl acetate, are separated by column chromatography.
-
The (R)-1-phenylethyl acetate can be hydrolyzed to obtain (R)-1-phenylethanol.
Signaling Pathways and Workflows
Visualizing the logic of asymmetric synthesis can aid in the selection of an appropriate strategy.
References
A Researcher's Guide to the Inter-laboratory Comparison of (R)-(-)-3-Methyl-2-butanol Analysis
Introduction
(R)-(-)-3-Methyl-2-butanol is a chiral alcohol with applications in various fields, including as a fragrance component, a specialty solvent, and a chiral building block in asymmetric synthesis. The accurate determination of its enantiomeric purity is crucial for quality control and to ensure the desired stereochemical outcome in chemical reactions. This guide provides a comparative overview of common analytical methodologies for the analysis of this compound, designed for researchers, scientists, and professionals in drug development.
While a formal inter-laboratory comparison study for this compound is not publicly available, this document synthesizes typical performance data for the analysis of chiral secondary alcohols using established techniques. The primary methods for enantiomeric separation are chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC).[1][2] The choice between these techniques often depends on the volatility of the analyte, required sensitivity, and available instrumentation.[3]
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of chiral GC and chiral HPLC for the analysis of this compound. The data is representative of what can be expected when analyzing similar volatile chiral alcohols.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile enantiomers in the gas phase based on differential interactions with a chiral stationary phase (CSP). | Separation of enantiomers in the liquid phase based on differential interactions with a CSP. |
| Typical CSP | Derivatized cyclodextrins (e.g., Rt-βDEXsm).[1] | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H).[4][5] |
| Sample Volatility | Required | Not required |
| Derivatization | Often recommended to improve peak shape and resolution (e.g., acetylation).[3] | May be required for detection or to improve separation (indirect method). |
| Resolution (Rs) | Typically > 1.5 | Typically > 1.7[6] |
| Analysis Time | Generally faster (5-20 min) | Can be longer (10-40 min) |
| Sensitivity (LOD/LOQ) | Dependent on detector (FID, MS). Generally high. | Dependent on detector (UV, MS). Can be very high with fluorescent derivatization.[6] |
| Mobile Phase | Inert gas (Helium, Hydrogen) | Organic solvents (e.g., Hexane/Isopropanol).[4] |
| Advantages | High resolution, fast analysis for volatile compounds. | Broad applicability, wide variety of CSPs available.[4][7] |
| Disadvantages | Limited to volatile and thermally stable compounds. | Can consume larger volumes of organic solvents. |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and laboratory conditions.
Method 1: Chiral Gas Chromatography (GC)
Objective: To determine the enantiomeric purity of this compound using a chiral capillary GC column.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: e.g., Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
Reagents:
-
This compound standard
-
Racemic (±)-3-Methyl-2-butanol
-
High-purity solvent (e.g., dichloromethane)
-
Carrier Gas: Helium or Hydrogen
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in dichloromethane (e.g., 1 mg/mL).
-
Prepare a solution of the racemic standard at the same concentration.
-
-
GC Conditions:
-
Injector Temperature: 220 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 120 °C at a rate of 5 °C/minute.
-
Hold: Hold at 120 °C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to verify the resolution.
-
Inject the sample solution.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.
-
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To determine the enantiomeric purity of this compound using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Column: e.g., Chiralcel OD-H (250 x 4.6 mm, 5 µm particle size).[5]
Reagents:
-
This compound standard
-
Racemic (±)-3-Methyl-2-butanol
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Prepare a solution of the racemic standard at the same concentration.
-
-
HPLC Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (98:2, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (as 3-methyl-2-butanol has a weak chromophore, a low wavelength is used; derivatization may be necessary for higher sensitivity).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject the racemic standard to identify the retention times of the two enantiomers and to ensure adequate separation.
-
Inject the sample solution.
-
Determine the enantiomeric purity by comparing the peak areas of the enantiomers.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the analysis of this compound and the signaling pathway for chiral recognition on a stationary phase.
References
- 1. gcms.cz [gcms.cz]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Proper Disposal of (R)-(-)-3-Methyl-2-butanol: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of (R)-(-)-3-Methyl-2-butanol, a flammable liquid commonly used in research and development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is classified as a flammable liquid and a hazardous material.[1] Before handling, it is imperative to consult the Safety Data Sheet (SDS) for this chemical. Always handle this substance in a well-ventilated area, preferably within a chemical fume hood, and away from any sources of ignition such as open flames, hot surfaces, or sparks.[1] Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.
Quantitative Data for Disposal
Proper classification of this compound waste is the first step in its safe disposal. The following table summarizes key quantitative data for this purpose.
| Parameter | Value | Regulation/Source |
| EPA Hazardous Waste Code | D001 | 40 CFR 261.21[2][3][4] |
| Flash Point | 26.0 °C (78.8 °F) | Safety Data Sheet[1] |
| Hazard Characteristic | Ignitability | EPA[2][5] |
| Concentration Threshold for Ignitable Waste (as an alcohol solution) | > 10-24% by volume (aqueous solution) | General Guidance for Alcohols[6][7] |
Note: While specific concentration limits for this compound are not explicitly defined in all regulations, aqueous solutions of alcohols containing less than 24% alcohol by volume are generally not considered hazardous waste.[7] Furthermore, some guidelines consider product wastes with greater than 10% alcohol as ignitable material.[6] It is recommended to treat any solution containing this compound at or above these concentrations as hazardous waste.
Step-by-Step Disposal Procedures
The disposal of this compound must be handled in a systematic and compliant manner. Under no circumstances should this chemical be disposed of down the drain.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled as "Hazardous Waste" and should also specify the contents, including "this compound" and any other constituents with their approximate percentages.
-
Do not mix this waste with other incompatible waste streams.
-
-
Waste Storage:
-
Keep the waste container tightly sealed when not in use.
-
Store the container in a designated satellite accumulation area, such as a flammable storage cabinet or a fume hood, away from ignition sources.
-
-
Arranging for Disposal:
-
Once the waste container is full, or if it has been in storage for an extended period (consult your institution's guidelines), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Experimental Protocols
Procedure for Cleaning Up a Small Flammable Liquid Spill (e.g., <100 mL of this compound)
This protocol outlines the steps for safely managing a minor spill of this compound in a laboratory setting.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.
-
Spill control kit containing:
-
Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Non-sparking tools (e.g., plastic scoop or dustpan).
-
A sealable, labeled hazardous waste bag or container.
-
Methodology:
-
Alert Personnel and Control Ignition Sources: Immediately alert others in the vicinity of the spill. Extinguish all nearby flames and turn off any equipment that could generate sparks.
-
Ensure Proper Ventilation: If not already working in one, ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.
-
Contain the Spill: Use the absorbent material to create a dike around the spill to prevent it from spreading.
-
Absorb the Liquid: Gently cover the spill with the absorbent material, working from the outside in. Allow the material to fully absorb the liquid.
-
Collect the Waste: Using non-sparking tools, carefully scoop the saturated absorbent material into the designated hazardous waste bag or container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with soap and water. Place the cleaning materials into the same hazardous waste container.
-
Seal and Label: Securely seal the hazardous waste container and label it with the contents ("this compound spill debris") and the date.
-
Dispose of Waste: Arrange for the disposal of the hazardous waste through your institution's EHS department.
-
Restock Spill Kit: Replenish any used materials in the spill kit.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. eCFR :: 49 CFR 173.4b -- De minimis exceptions. [ecfr.gov]
- 2. epa.gov [epa.gov]
- 3. wku.edu [wku.edu]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielstraining.com [danielstraining.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
